Technical Documentation Center

4-(3-Bromophenyl)oxan-4-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(3-Bromophenyl)oxan-4-amine hydrochloride
  • CAS: 1209242-66-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-(3-Bromophenyl)oxan-4-amine hydrochloride: Molecular Profile, Synthetic Strategies, and a Framework for Investigation

Abstract 4-(3-Bromophenyl)oxan-4-amine hydrochloride is a substituted aminotetrahydropyran derivative, a class of chemical structures recognized for its prevalence in modern medicinal chemistry. This document provides a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(3-Bromophenyl)oxan-4-amine hydrochloride is a substituted aminotetrahydropyran derivative, a class of chemical structures recognized for its prevalence in modern medicinal chemistry. This document provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. Given the limited specific data in peer-reviewed literature, this guide adopts a first-principles approach. We will deconstruct the molecule's structural components to postulate its physicochemical and pharmacological properties. Furthermore, this whitepaper outlines a plausible synthetic route and presents a detailed framework of experimental protocols for its thorough characterization, from basic analytical validation to preliminary biological screening.

Molecular Profile and Physicochemical Postulates

4-(3-Bromophenyl)oxan-4-amine hydrochloride (CAS Number: 1209242-66-9) is a specific chemical entity with the molecular formula C11H15BrClNO.[1] Its structure features a central oxane (tetrahydropyran) ring, which is a privileged scaffold in drug design, often imparting favorable properties such as improved solubility and metabolic stability.

Structural Deconstruction:

  • Oxane Ring: A saturated six-membered heterocycle containing an oxygen atom. This core is found in numerous bioactive natural products and synthetic drugs, often serving as a stable, non-metabolically labile replacement for more flexible or reactive carbocyclic systems.

  • Geminal Amino Group (4-position): The primary amine at the C4 position is a key functional group. In its protonated hydrochloride salt form, it acts as a hydrogen bond donor and significantly increases aqueous solubility. This group is crucial for potential interactions with biological targets.

  • 3-Bromophenyl Substituent: This aromatic moiety, attached at the same C4 position, defines the molecule's pharmacological potential. The bromine atom at the meta-position influences the electronic properties of the phenyl ring and introduces steric bulk. Crucially, it provides a valuable synthetic handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the generation of diverse chemical libraries.

Table 1: Physicochemical Properties
PropertyValue / PostulateSource / Rationale
CAS Number 1209242-66-9Chemical Supplier Databases[1]
Molecular Formula C11H15BrClNOChemical Supplier Databases[1]
Molecular Weight 292.60 g/mol Calculated from formula[2]
Form Solid (postulated)Typical for hydrochloride salts of small molecules.
Solubility High aqueous solubilityThe hydrochloride salt form protonates the amine, making it highly polar and soluble in water.
pKa 8.5 - 9.5 (estimated)Typical range for a primary amine adjacent to a quaternary carbon.
LogP 2.0 - 3.0 (estimated for free base)Based on similar structures; the bromophenyl group increases lipophilicity.

Prospective Biological Activity and Target Classes

While no specific biological activity for 4-(3-Bromophenyl)oxan-4-amine hydrochloride has been published, the core "4-aryl-oxan-4-amine" scaffold is a recurring motif in compounds targeting the central nervous system (CNS). The structural similarity to known neuroactive agents suggests potential interactions with receptors and transporters that have aromatic binding pockets.

Hypothesized Target Families:

  • Monoamine Transporters: The overall structure bears a resemblance to scaffolds that interact with serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Many reuptake inhibitors feature an amine separated from an aromatic ring by a cyclic scaffold.

  • Sigma Receptors (σ₁ and σ₂): These receptors are known to bind a wide variety of chemical structures, including cyclic amines with aromatic substituents.

  • Ion Channels: Substituted aminocyclohexanes and related scaffolds have shown activity at various ion channels, including sodium and potassium channels. The oxane ring is often used as a bioisostere for a cyclohexane ring.

The following diagram illustrates the logical relationship between the chemical scaffold and its potential target classes, which informs the proposed screening strategy.

G cluster_molecule Molecular Scaffold cluster_features Key Pharmacophoric Features cluster_targets Potential Biological Target Families A 4-(3-Bromophenyl)oxan-4-amine B Aromatic Ring (3-Bromophenyl) A->B possesses C Cyclic Amine (Oxan-4-amine) A->C possesses D Halogen Atom (Bromine) A->D possesses T1 Monoamine Transporters (SERT, DAT, NET) B->T1 interacts with T2 Sigma Receptors (σ₁, σ₂) B->T2 interacts with T4 GPCRs B->T4 interacts with C->T1 interacts with C->T2 interacts with T3 Ion Channels (Na+, K+) C->T3 interacts with C->T4 interacts with D->T2 potential for halogen bonding G start Start: Compound Batch Received lcms LC-MS Analysis start->lcms nmr NMR Spectroscopy (¹H, ¹³C) start->nmr hplc HPLC Purity Assay (e.g., >95%) lcms->hplc nmr->hplc pass Purity & Identity Confirmed hplc->pass Meets Spec fail Characterization Failed hplc->fail Out of Spec end End: Qualified for Biological Assays pass->end

Caption: Workflow for analytical chemistry quality control.

Protocol: HPLC Purity Determination

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Prep: Dissolve compound in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL.

  • Analysis: Integrate the area of all peaks. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks.

Preliminary Biological Screening

Based on the postulated targets, a tiered screening approach is logical.

Protocol: Radioligand Binding Assay for Serotonin Transporter (SERT)

This protocol serves as an example for assessing affinity at a primary hypothesized target.

  • Source: Human recombinant SERT expressed in HEK293 cells.

  • Radioligand: [³H]-Citalopram (a high-affinity SERT ligand).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Procedure: a. Prepare cell membranes expressing SERT. b. In a 96-well plate, add 50 µL of assay buffer, 25 µL of [³H]-Citalopram (at a final concentration near its Kd, e.g., 1 nM), and 25 µL of varying concentrations of 4-(3-Bromophenyl)oxan-4-amine hydrochloride (e.g., from 1 nM to 100 µM). c. For non-specific binding (NSB) wells, add a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine) instead of the test compound. d. Incubate at room temperature for 60 minutes. e. Terminate the reaction by rapid filtration through a GF/B filter plate, followed by three washes with ice-cold assay buffer. f. Allow filters to dry, add scintillation cocktail, and count radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage inhibition at each concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Synthetic Strategy

The synthesis of 4-aryl-4-amino-tetrahydropyrans can be achieved through several established routes. A common and efficient method starts from tetrahydropyran-4-one, a commercially available starting material.

Proposed Synthetic Route:

  • Reductive Amination: Tetrahydropyran-4-one can be reacted with an ammonia source (e.g., ammonium acetate) and a reducing agent like sodium cyanoborohydride to form the parent oxan-4-amine. [3]2. Protection: The resulting primary amine is typically protected with a suitable protecting group, such as a Boc group (di-tert-butyl dicarbonate), to prevent side reactions in the subsequent step.

  • Aromatic Introduction (Grignard or Lithiation): This is the key C-C bond-forming step. However, a more direct and modern approach is the Ritter Reaction followed by aromatization , or a Strecker synthesis on the ketone. A plausible route involves the conversion of tetrahydropyran-4-one to a spiro-epoxide, followed by ring-opening with a 3-bromophenyl Grignard reagent.

A more direct and likely route for this specific gem-disubstituted pattern is a multi-step synthesis starting from tetrahydropyran-4-one.

G A Tetrahydropyran-4-one B Step 1: Strecker Synthesis (e.g., KCN, NH₄Cl) A->B C α-aminonitrile intermediate B->C D Step 2: Grignard Reaction (3-Bromo-magnesiophenylbromide) C->D E Intermediate adduct D->E F Step 3: Hydrolysis & HCl salt formation E->F G Final Product: 4-(3-Bromophenyl)oxan-4-amine HCl F->G

Caption: A plausible multi-step synthetic pathway.

Safety, Handling, and Storage

As with any research chemical, proper safety precautions are paramount. While a specific safety data sheet (SDS) for this exact compound may not be widely available, data from structurally related compounds can provide guidance.

  • Hazard Statements (Postulated): Based on related aminophenyl compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. [4][5]* Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [5]Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [6]Protect from light and moisture.

Conclusion and Future Outlook

4-(3-Bromophenyl)oxan-4-amine hydrochloride represents a promising, yet underexplored, chemical scaffold. This guide provides the foundational knowledge for its scientific investigation. By applying the outlined analytical, synthetic, and biological protocols, researchers can systematically elucidate its pharmacological profile. The presence of the bromine atom is a key feature, offering a direct route for lead optimization through established medicinal chemistry techniques, paving the way for the development of novel therapeutics.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • CymitQuimica. (2024). Safety Data Sheet.
  • PubChem. (n.d.). 4-Aminotetrahydropyran | C5H11NO. Retrieved from [Link]

Sources

Exploratory

Synthesis pathway for 4-(3-Bromophenyl)oxan-4-amine hydrochloride

An In-Depth Technical Guide to the Synthesis of 4-(3-Bromophenyl)oxan-4-amine Hydrochloride Abstract The 4-aryl-tetrahydropyran-4-amine scaffold is a privileged structure in modern medicinal chemistry, valued for its thr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-(3-Bromophenyl)oxan-4-amine Hydrochloride

Abstract

The 4-aryl-tetrahydropyran-4-amine scaffold is a privileged structure in modern medicinal chemistry, valued for its three-dimensional character and its presence in numerous biologically active compounds.[1] This guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic pathway to 4-(3-Bromophenyl)oxan-4-amine hydrochloride, a key building block for drug discovery and development. The synthesis is strategically divided into three core stages: the formation of a tertiary alcohol intermediate via a Grignard reaction, the conversion of this alcohol to a primary amine using the Ritter reaction, and the final hydrochloride salt formation. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also a thorough discussion of the underlying chemical principles and mechanistic insights that govern each transformation.

Strategic Overview: A Retrosynthetic Approach

The synthesis of the target molecule is best approached through a retrosynthetic analysis, which deconstructs the molecule into readily available starting materials. The primary amine and the aryl-tetrahydropyran C-C bond are the key disconnections.

The hydrochloride salt is trivially formed from the free amine. The primary amine at the C4 position can be installed from a tertiary alcohol precursor via a Ritter reaction, a classic and reliable method for such transformations.[2][3] This tertiary alcohol, 4-(3-bromophenyl)oxan-4-ol, is the product of a nucleophilic addition of an aryl organometallic reagent to a cyclic ketone. A Grignard reaction, employing 3-bromophenylmagnesium bromide and tetrahydropyran-4-one, is the ideal choice for this carbon-carbon bond formation.[4] This leads us to simple, commercially available starting materials: 1,3-dibromobenzene (or 3-bromoanisole for Grignard formation) and tetrahydropyran-4-one.

G Target 4-(3-Bromophenyl)oxan-4-amine HCl FreeAmine 4-(3-Bromophenyl)oxan-4-amine Target->FreeAmine HCl Salt Formation Amide N-(4-(3-bromophenyl)oxan-4-yl)acetamide FreeAmine->Amide Amide Hydrolysis TertiaryAlcohol 4-(3-Bromophenyl)oxan-4-ol Amide->TertiaryAlcohol Ritter Reaction Grignard 3-Bromophenylmagnesium bromide TertiaryAlcohol->Grignard Grignard Addition Ketone Tetrahydropyran-4-one TertiaryAlcohol->Ketone ArylHalide 3-Bromobenzene Grignard->ArylHalide Mg Insertion

Caption: Retrosynthetic analysis of the target compound.

Part I: Synthesis of the Tertiary Alcohol Intermediate via Grignard Reaction

The initial and crucial step involves the creation of the carbon-carbon bond between the phenyl ring and the tetrahydropyran core. The Grignard reaction is a cornerstone of organic synthesis for its efficiency in forming C-C bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl group.[4][5]

Principle and Mechanism

The reaction begins with the formation of the Grignard reagent, 3-bromophenylmagnesium bromide, from 3-bromobenzene and magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF). The magnesium inserts into the carbon-bromine bond, inverting the polarity (umpolung) of the carbon atom from electrophilic to strongly nucleophilic. This nucleophilic carbon then attacks the electrophilic carbonyl carbon of tetrahydropyran-4-one. A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, 4-(3-bromophenyl)oxan-4-ol.

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition 3-Bromobenzene 3-Bromobenzene 3-Bromophenyl-\nmagnesium bromide 3-Bromophenyl- magnesium bromide 3-Bromobenzene->3-Bromophenyl-\nmagnesium bromide  + Mg(0)  (in THF) Alkoxide Intermediate Alkoxide Intermediate 3-Bromophenyl-\nmagnesium bromide->Alkoxide Intermediate  + Tetrahydropyran-4-one 4-(3-Bromophenyl)oxan-4-ol 4-(3-Bromophenyl)oxan-4-ol Alkoxide Intermediate->4-(3-Bromophenyl)oxan-4-ol  + H₃O⁺  (Workup)

Caption: Workflow for the Grignard reaction stage.

Experimental Protocol: Synthesis of 4-(3-Bromophenyl)oxan-4-ol

Caution: Grignard reactions are highly sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings in the flask.

  • Initiation: Add a small portion of a solution of 3-bromobenzene in anhydrous THF to the magnesium turnings. A crystal of iodine may be added to initiate the reaction if necessary. The reaction is initiated when bubbling is observed and the solution becomes cloudy and warm.

  • Addition: Once initiated, add the remaining 3-bromobenzene solution dropwise from the funnel at a rate that maintains a gentle reflux.

  • Completion of Grignard Formation: After the addition is complete, stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

  • Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of tetrahydropyran-4-one in anhydrous THF dropwise via the dropping funnel.

  • Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Summary: Reagents and Conditions
ReagentMolar Eq.RoleKey Considerations
Magnesium Turnings1.1Metal for reagent formationMust be activated/fresh
3-Bromobenzene1.0Aryl halide precursorMust be anhydrous
Tetrahydropyran-4-one1.0ElectrophileMust be anhydrous
Anhydrous THF-SolventEthereal solvent stabilizes the Grignard reagent
Saturated NH₄Cl (aq)-Quenching agentMildly acidic workup to avoid side reactions

Part II: Amination via the Ritter Reaction and Hydrolysis

With the tertiary alcohol in hand, the next critical transformation is the installation of the amine group. Direct Sₙ2 substitution of a tertiary alcohol is not feasible due to steric hindrance and the poor leaving group nature of the hydroxide ion.[2] The Ritter reaction provides an elegant solution by proceeding through a stable tertiary carbocation intermediate.[3][6][7]

Principle and Mechanism

In the presence of a strong acid, such as concentrated sulfuric acid, the tertiary alcohol is protonated, and subsequent loss of a water molecule generates a resonance-stabilized tertiary carbocation. This highly electrophilic species is then trapped by the lone pair of electrons on the nitrogen atom of a nitrile (e.g., acetonitrile), forming a stable nitrilium ion. Upon aqueous workup, the nitrilium ion is hydrolyzed to an N-substituted amide. This amide is then subjected to acidic or basic hydrolysis to cleave the amide bond, yielding the desired primary amine.[2][7]

G Alcohol 4-(3-Bromophenyl)oxan-4-ol Carbocation Tertiary Carbocation (+ Water) Alcohol->Carbocation + H₂SO₄ - H₂O Nitrilium Nitrilium Ion Carbocation->Nitrilium + Acetonitrile (R-C≡N) Amide N-substituted Amide Nitrilium->Amide + H₂O (Hydrolysis) Amine 4-(3-Bromophenyl)oxan-4-amine Amide->Amine + HCl / H₂O (Hydrolysis)

Caption: Mechanism of the Ritter reaction and subsequent hydrolysis.

Experimental Protocol: Synthesis of 4-(3-Bromophenyl)oxan-4-amine

Step A: Ritter Reaction (Amide Formation)

  • Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve the starting alcohol, 4-(3-bromophenyl)oxan-4-ol, in acetonitrile.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add concentrated sulfuric acid dropwise, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base, such as aqueous sodium hydroxide (NaOH), to a basic pH.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude N-(4-(3-bromophenyl)oxan-4-yl)acetamide. This crude amide can often be used directly in the next step.

Step B: Amide Hydrolysis

  • Setup: To the crude amide from the previous step, add a solution of concentrated hydrochloric acid.

  • Hydrolysis: Heat the mixture to reflux for several hours until the amide is fully consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature. Basify the solution with aqueous NaOH to deprotonate the ammonium salt and precipitate the free amine.

  • Extraction: Extract the free amine into an organic solvent, dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude 4-(3-bromophenyl)oxan-4-amine.

Data Summary: Reagents and Conditions
StepReagentMolar Eq.RoleKey Considerations
A: Ritter 4-(3-Bromophenyl)oxan-4-ol1.0Substrate-
AcetonitrileSolvent/ReagentNitrile sourceUse in excess
Conc. H₂SO₄Catalyst/Dehydrating AgentStrong acid is requiredAdd slowly at low temp.
B: Hydrolysis N-acetyl Amide1.0Substrate-
Conc. HClReagentAcid for hydrolysisHeat is required
NaOH (aq)BaseNeutralization/DeprotonationAdd slowly to cool solution

Part III: Final Hydrochloride Salt Formation

The final step is the conversion of the free base amine into its hydrochloride salt. This is a standard procedure in pharmaceutical chemistry to improve the compound's stability, crystallinity, and aqueous solubility, making it easier to handle and formulate.

Principle

This is a simple acid-base reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a Brønsted-Lowry base, accepting a proton from hydrochloric acid to form a quaternary ammonium salt.

Experimental Protocol
  • Dissolution: Dissolve the purified free amine, 4-(3-Bromophenyl)oxan-4-amine, in a suitable solvent such as diethyl ether or ethyl acetate.

  • Acidification: Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution. Stir the resulting slurry for a period to ensure complete precipitation.

  • Isolation: Collect the solid product by filtration, wash with a small amount of the cold solvent (e.g., diethyl ether), and dry under vacuum to yield the final product, 4-(3-Bromophenyl)oxan-4-amine hydrochloride.

Conclusion

The synthesis of 4-(3-Bromophenyl)oxan-4-amine hydrochloride can be achieved efficiently through a reliable three-stage pathway. The strategic use of a Grignard reaction to construct the core aryl-tetrahydropyran structure, followed by a Ritter reaction to install the key amine functionality, represents a classic and powerful approach in synthetic organic chemistry. Each step is high-yielding and utilizes well-understood reaction mechanisms, making the overall process scalable and adaptable for the synthesis of related analogues for drug discovery programs. This guide provides the foundational chemical principles and detailed protocols necessary for the successful execution of this synthesis by qualified researchers.

References

  • Alcohols to Amines - Chemistry Steps. [URL: https://www.chemistrysteps.com/alcohols-to-amines/]
  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C-N/amines.shtm]
  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28279558/]
  • Synthesis of 4-aryl tetrahydropyrans from epoxides and allyltrimethylsilane - ResearchGate. [URL: https://www.researchgate.
  • The Ritter reaction mechanism for the synthesis of tetrahydropyran 41 - ResearchGate. [URL: https://www.researchgate.net/figure/The-Ritter-reaction-mechanism-for-the-synthesis-of-tetrahydropyran-41_fig15_356494917]
  • Synthesis of 4-Aryltetrahydropyrans (continued) - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-4-Aryltetrahydropyrans-continued_tbl2_353456811]
  • Amines to Alcohols - Chemistry Steps. [URL: https://www.chemistrysteps.com/amines-to-alcohols/]
  • New protocol for converting alcohols into amines - ResearchGate. [URL: https://www.researchgate.net/publication/257121650_New_protocol_for_converting_alcohols_into_amines]
  • Efficient Conversion of Alcohols into Primary Amines - Thieme. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2007-991451]
  • Ritter reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Ritter_reaction]
  • Ritter Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/ritter-reaction.shtm]
  • The Grignard Reaction (Experiment) - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Ancillary_Materials/Demos_Techniques_and_Experiments/General_Lab_Techniques/The_Grignard_Reaction_(Experiment)]
  • Grignard Reagent Synthesis Reaction Mechanism - YouTube. [URL: https://www.youtube.

Sources

Foundational

Physical and chemical properties of 4-(3-Bromophenyl)oxan-4-amine HCl

An In-Depth Technical Guide to the Physicochemical Properties of 4-(3-Bromophenyl)oxan-4-amine HCl Introduction 4-(3-Bromophenyl)oxan-4-amine Hydrochloride (HCl) is a substituted heterocyclic amine that serves as a valua...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-(3-Bromophenyl)oxan-4-amine HCl

Introduction

4-(3-Bromophenyl)oxan-4-amine Hydrochloride (HCl) is a substituted heterocyclic amine that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a bromophenyl group attached to a central oxane (tetrahydropyran) ring at a quaternary amine center, presents a unique scaffold for the development of novel chemical entities. As with any research chemical, a thorough understanding of its physical and chemical properties is paramount for its effective application, ensuring reproducibility in experimental design and safety in handling.

This technical guide provides a comprehensive overview of the known properties of 4-(3-Bromophenyl)oxan-4-amine HCl, intended for researchers, chemists, and drug development professionals. It consolidates key physicochemical data and outlines the standard analytical protocols required for its characterization and quality control. The methodologies described are grounded in established principles of analytical chemistry, providing a framework for robust and reliable compound validation.

Core Physicochemical Properties

The fundamental identity and characteristics of 4-(3-Bromophenyl)oxan-4-amine HCl are summarized below. These properties are the primary identifiers and are crucial for calculating molar equivalents, predicting solubility, and designing reaction conditions.

Chemical Structure

The molecular structure consists of a tetrahydropyran ring, with an amine and a 3-bromophenyl group attached to the same carbon atom (C4). The hydrochloride salt form enhances stability and often improves aqueous solubility.

Caption: Chemical structure of 4-(3-Bromophenyl)oxan-4-amine HCl.

Properties Summary

The following table summarizes the key quantitative data for the compound.

PropertyValueSource(s)
IUPAC Name 4-(3-bromophenyl)oxan-4-aminium chlorideN/A
Synonyms 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-amine hydrochloride[1][2]
CAS Number 1209242-66-9[1][2]
Molecular Formula C₁₁H₁₅BrClNO[1][2]
Molecular Weight 292.60 g/mol Calculated
Appearance White to off-white solid (Predicted)N/A
Melting Point Data not publicly availableN/A
Solubility Data not publicly available. Expected to be soluble in water and polar organic solvents like methanol and DMSO.N/A
pKa Data not publicly available. The primary aminium group is predicted to have a pKa in the range of 9-10.N/A

Stability and Storage

Proper handling and storage are critical to maintain the integrity of the compound for research applications.

  • Stability : The compound is stable under recommended storage conditions.[3] It is important to protect it from moisture, as hydrochloride salts can be hygroscopic.[3]

  • Incompatible Materials : Avoid contact with strong oxidizing agents, which can lead to decomposition.[3]

  • Recommended Storage : For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] For laboratory use, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.

Analytical Characterization and Experimental Protocols

To ensure the identity, purity, and quality of 4-(3-Bromophenyl)oxan-4-amine HCl, a suite of analytical techniques must be employed. The following section details the rationale and standardized protocols for these essential validation experiments.

Purity Assessment by Reverse-Phase HPLC

Expertise & Causality: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard method for assessing the purity of non-volatile small molecules. The "reverse-phase" mode, typically using a C18 (octadecylsilyl) stationary phase, is ideal for retaining and separating compounds of moderate polarity like our target molecule. The bromophenyl group acts as a strong chromophore, making UV detection a highly sensitive and appropriate choice for quantification.

Experimental Protocol:

  • Instrumentation : An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column : C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase :

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. (The acid sharpens peaks by ensuring the amine is consistently protonated).

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Elution : A linear gradient from 5% to 95% Solvent B over 15 minutes is a good starting point for method development.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C. (Maintaining a constant temperature ensures reproducible retention times).

  • Detection : UV detection at a wavelength of approximately 254 nm. A full scan with a PDA detector can confirm the optimal wavelength.

  • Sample Preparation : Prepare a stock solution of the compound in the mobile phase (or a compatible solvent like methanol) at a concentration of 1 mg/mL. Dilute to a working concentration of ~50 µg/mL for injection.

  • Injection Volume : 10 µL.

  • Data Analysis : Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Trustworthiness (Self-Validation): Before analyzing samples, the system's performance must be verified using a system suitability test. This involves injecting a standard solution multiple times to check for consistent retention times (RSD < 1%), peak areas (RSD < 2%), and acceptable peak shape (tailing factor between 0.9 and 1.5).

G prep Sample Preparation (1 mg/mL stock, dilute to 50 µg/mL) hplc HPLC System Setup (C18 Column, Mobile Phase A/B) prep->hplc inject Autosampler Injection (10 µL) hplc->inject separate Gradient Elution & Separation (5-95% B over 15 min) inject->separate detect UV Detection (λ = 254 nm) separate->detect acquire Data Acquisition (Chromatogram) detect->acquire analyze Purity Analysis (% Area Calculation) acquire->analyze

Caption: Standard workflow for HPLC purity analysis.

Structural Elucidation by Spectroscopy

Spectroscopic methods are indispensable for confirming the chemical structure of a synthesized compound, ensuring it is indeed the target molecule.

Expertise & Causality: NMR provides the most definitive structural information. ¹H NMR reveals the electronic environment and connectivity of protons, while ¹³C NMR maps the carbon backbone of the molecule. For this compound, DMSO-d₆ is a suitable solvent as it will dissolve the salt and the acidic N-H protons will be observable.

  • Predicted ¹H NMR Signals (in DMSO-d₆, ~400 MHz):

    • Aromatic Region (δ 7.2-7.8 ppm): Four protons from the bromophenyl ring will appear as a complex multiplet pattern.

    • Amine Protons (δ ~9.0 ppm): The three protons of the -NH₃⁺ group will likely appear as a broad singlet.

    • Oxane Ring Protons (δ 1.8-4.0 ppm): The eight protons on the oxane ring will appear as complex, overlapping multiplets. Protons adjacent to the oxygen atom will be further downfield (δ ~3.5-4.0 ppm).

  • Predicted ¹³C NMR Signals (in DMSO-d₆, ~100 MHz):

    • Aromatic Carbons (δ 120-145 ppm): Six signals are expected, including the carbon attached to the bromine (which will have a lower intensity) and the carbon attached to the oxane ring.

    • Quaternary Carbon (δ ~60-70 ppm): The C4 carbon bearing the amine and phenyl group.

    • Oxane Ring Carbons (δ 25-70 ppm): Four signals corresponding to the CH₂ groups of the ring.

Experimental Protocol:

  • Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.

  • Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

Expertise & Causality: FTIR is a rapid and effective technique for identifying the presence of key functional groups based on their characteristic vibrational frequencies.

  • Predicted Characteristic Absorptions (cm⁻¹):

    • 3200-2800 (broad): N-H stretching from the primary aminium (-NH₃⁺) group.

    • 3100-3000: Aromatic C-H stretching.

    • 3000-2850: Aliphatic C-H stretching from the oxane ring.

    • ~1600, ~1475: C=C stretching from the aromatic ring.

    • ~1100: C-O-C stretching from the ether linkage in the oxane ring.

    • ~600-500: C-Br stretching.

Experimental Protocol:

  • Prepare a sample by either creating a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • For a KBr pellet, mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disk.

  • Place the sample in the FTIR spectrometer and acquire the spectrum, typically by averaging 16 or 32 scans.

Expertise & Causality: Mass spectrometry provides the exact molecular weight of the compound, serving as a final confirmation of its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, salt-like molecules, as it will detect the protonated free base.

  • Predicted Mass:

    • The instrument will detect the cationic free base: [C₁₁H₁₄BrNO + H]⁺.

    • Expected m/z: 256.03 (for ⁷⁹Br) and 258.03 (for ⁸¹Br). The presence of a near 1:1 ratio of these two peaks is the characteristic isotopic signature of a monobrominated compound.

Experimental Protocol:

  • Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infuse the solution directly into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

Safety and Handling

Based on data for structurally related compounds, 4-(3-Bromophenyl)oxan-4-amine HCl should be handled with care.

  • Health Hazards : May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[3]

  • Handling : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[3]

Conclusion

4-(3-Bromophenyl)oxan-4-amine HCl is a key chemical intermediate with well-defined structural features. While some physical properties like melting point and solubility require experimental determination, its identity and purity can be rigorously established using a standard suite of analytical techniques including HPLC, NMR, FTIR, and MS. The protocols and predicted data within this guide provide a robust framework for researchers to validate this compound, ensuring the integrity and reproducibility of their scientific work. Adherence to the described storage and safety guidelines is essential for maintaining sample quality and ensuring a safe laboratory environment.

References

Sources

Exploratory

An In-depth Technical Guide to 4-(3-Bromophenyl)oxan-4-amine Hydrochloride: Synthesis and Potential Applications

Disclaimer: Publicly available information regarding the specific discovery and developmental history of 4-(3-Bromophenyl)oxan-4-amine hydrochloride is limited. This guide, therefore, serves as a comprehensive technical...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Publicly available information regarding the specific discovery and developmental history of 4-(3-Bromophenyl)oxan-4-amine hydrochloride is limited. This guide, therefore, serves as a comprehensive technical overview, proposing a plausible synthetic pathway and discussing its potential significance based on established chemical principles and the known activities of structurally related compounds.

Introduction: The Significance of 4-Aryl-4-Amino-Oxane Scaffolds

The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of marketed drugs. Its three-dimensional nature and favorable physicochemical properties can impart improved metabolic stability and bioavailability to drug candidates. The introduction of an arylamine moiety at the 4-position of the oxane ring creates a versatile chemical entity, the 4-aryl-4-amino-oxane scaffold, which has garnered significant interest in drug discovery. This structural motif is being explored for its potential in treating a range of diseases, including cancer and neurological disorders.[1][2] 4-(3-Bromophenyl)oxan-4-amine hydrochloride represents a specific example within this promising class of compounds, featuring a bromine-substituted phenyl group that can serve as a handle for further chemical modification or as a key interaction element with biological targets.

Proposed Synthesis of 4-(3-Bromophenyl)oxan-4-amine Hydrochloride

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests key disconnections at the C-N bond and the C-C bonds of the tetrahydropyran ring. This leads to simpler, commercially available starting materials.

Retrosynthesis Target 4-(3-Bromophenyl)oxan-4-amine hydrochloride Intermediate1 4-(3-Bromophenyl)oxan-4-amine Target->Intermediate1 HCl addition Intermediate2 4-Hydroxy-4-(3-bromophenyl)oxane Intermediate1->Intermediate2 Amination (e.g., Ritter reaction) StartingMaterial4 3-Bromoaniline Intermediate1->StartingMaterial4 Buchwald-Hartwig Amination StartingMaterial5 Tetrahydro-4H-pyran-4-one Intermediate1->StartingMaterial5 Reductive Amination Intermediate3 Tetrahydro-4H-pyran-4-one Intermediate2->Intermediate3 Grignard Reaction StartingMaterial1 3-Bromobenzaldehyde Intermediate2->StartingMaterial1 Prins Cyclization StartingMaterial2 Homoallylic alcohol Intermediate2->StartingMaterial2 Prins Cyclization StartingMaterial3 Ammonia or equivalent Prins_Ritter_Synthesis cluster_0 Prins Cyclization cluster_1 Ritter Reaction & Hydrolysis cluster_2 Salt Formation 3-Bromobenzaldehyde 3-Bromobenzaldehyde 4-Hydroxy-4-(3-bromophenyl)tetrahydropyran 4-Hydroxy-4-(3-bromophenyl)tetrahydropyran 3-Bromobenzaldehyde->4-Hydroxy-4-(3-bromophenyl)tetrahydropyran + Homoallylic alcohol Lewis Acid Homoallylic alcohol Homoallylic alcohol 4-Hydroxy-4-(3-bromophenyl)tetrahydropyran_2 4-(3-Bromophenyl)oxan-4-amine 4-(3-Bromophenyl)oxan-4-amine 4-Hydroxy-4-(3-bromophenyl)tetrahydropyran_2->4-(3-Bromophenyl)oxan-4-amine 1. CH3CN, H2SO4 2. HCl, H2O, heat 4-(3-Bromophenyl)oxan-4-amine_2 Target_Product 4-(3-Bromophenyl)oxan-4-amine hydrochloride 4-(3-Bromophenyl)oxan-4-amine_2->Target_Product HCl Buchwald_Hartwig_Synthesis cluster_0 Buchwald-Hartwig Amination cluster_1 Salt Formation 1,3-Dibromobenzene 1,3-Dibromobenzene 4-(3-Bromophenyl)oxan-4-amine 4-(3-Bromophenyl)oxan-4-amine 1,3-Dibromobenzene->4-(3-Bromophenyl)oxan-4-amine + 4-Aminotetrahydropyran Pd catalyst, Ligand, Base 4-Aminotetrahydropyran 4-Aminotetrahydropyran 4-(3-Bromophenyl)oxan-4-amine_2 Target_Product 4-(3-Bromophenyl)oxan-4-amine hydrochloride 4-(3-Bromophenyl)oxan-4-amine_2->Target_Product HCl

Sources

Foundational

An In-depth Technical Guide to 4-(3-bromophenyl)tetrahydro-2H-pyran-4-ylamine hydrochloride

Abstract This technical guide provides a comprehensive overview of 4-(3-bromophenyl)tetrahydro-2H-pyran-4-ylamine hydrochloride, a heterocyclic compound with significant potential in medicinal chemistry and drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-(3-bromophenyl)tetrahydro-2H-pyran-4-ylamine hydrochloride, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Although specific literature on this exact molecule is sparse, this document leverages established chemical principles and data from structurally related analogues to present a predictive yet thorough analysis. The guide covers a plausible synthetic route, detailed purification and characterization protocols, and a discussion of its potential pharmacological applications. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and application of novel heterocyclic amines.

Introduction: Unveiling a Privileged Scaffold

4-(3-bromophenyl)tetrahydro-2H-pyran-4-ylamine hydrochloride is a unique molecule that incorporates three key structural motifs of high interest in medicinal chemistry: a tetrahydropyran ring, a 4-amino substituent, and a 3-bromophenyl group. Each of these components contributes to the compound's potential as a valuable building block or a pharmacologically active agent.

  • The Tetrahydropyran (THP) Ring: The THP scaffold is a "privileged" structure in drug discovery, frequently found in marketed drugs.[1] Its three-dimensional nature can lead to improved pharmacokinetic properties such as enhanced solubility and metabolic stability.[1]

  • The 4-Amino Group: The primary amine functionality provides a crucial point for further chemical modification, allowing for the synthesis of a diverse library of derivatives.[2] It also serves as a key pharmacophore in many biologically active molecules, capable of forming critical hydrogen bonds with biological targets.[2]

  • The 3-Bromophenyl Moiety: The presence of a bromine atom on the phenyl ring offers several advantages in drug design. It can increase the therapeutic activity and influence the metabolism of a drug.[3] The bromine atom also provides a reactive handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the exploration of a wide range of chemical diversity.

Given these features, 4-(3-bromophenyl)tetrahydro-2H-pyran-4-ylamine hydrochloride represents a promising starting point for the development of novel therapeutics across various disease areas.

Proposed Synthetic Pathway

A logical and efficient synthesis of 4-(3-bromophenyl)tetrahydro-2H-pyran-4-ylamine hydrochloride can be envisioned in a two-step process starting from commercially available tetrahydro-4H-pyran-4-one. The proposed pathway involves a Grignard reaction followed by a Ritter reaction to introduce the amine functionality.

Synthetic Pathway Tetrahydro-4H-pyran-4-one Tetrahydro-4H-pyran-4-one Intermediate_Alcohol 4-(3-bromophenyl)tetrahydro-2H-pyran-4-ol Tetrahydro-4H-pyran-4-one->Intermediate_Alcohol 1. Grignard Reaction (Anhydrous THF) 3-Bromophenylmagnesium bromide 3-Bromophenylmagnesium bromide 3-Bromophenylmagnesium bromide->Intermediate_Alcohol Ritter_Reaction Ritter Reaction (MeCN, H2SO4) Intermediate_Alcohol->Ritter_Reaction Amide_Intermediate N-(4-(3-bromophenyl)tetrahydro-2H-pyran-4-yl)acetamide Ritter_Reaction->Amide_Intermediate Hydrolysis Hydrolysis (HCl, H2O) Amide_Intermediate->Hydrolysis Final_Product 4-(3-bromophenyl)tetrahydro-2H-pyran-4-ylamine hydrochloride Hydrolysis->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Step 1: Grignard Reaction for C-C Bond Formation

The initial step involves the nucleophilic addition of a Grignard reagent, 3-bromophenylmagnesium bromide, to the carbonyl carbon of tetrahydro-4H-pyran-4-one.[4][5] This reaction forms the crucial carbon-carbon bond, attaching the 3-bromophenyl group to the tetrahydropyran ring and generating the tertiary alcohol intermediate, 4-(3-bromophenyl)tetrahydro-2H-pyran-4-ol.

Experimental Protocol: Synthesis of 4-(3-bromophenyl)tetrahydro-2H-pyran-4-ol

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add magnesium turnings (1.2 eq). To this, add a solution of 3-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. Initiate the reaction with gentle heating or the addition of a small crystal of iodine. Once initiated, maintain a gentle reflux by controlling the addition rate of the bromide solution. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[4][6]

  • Addition to Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of tetrahydro-4H-pyran-4-one (1.1 eq) in anhydrous THF dropwise to the stirred Grignard solution.

  • Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure tertiary alcohol.

Step 2: Ritter Reaction for Amination

The tertiary alcohol intermediate is then converted to the corresponding amine via the Ritter reaction.[7][8] This reaction involves the treatment of the alcohol with a nitrile (in this case, acetonitrile) in the presence of a strong acid, such as sulfuric acid. This forms a stable carbocation at the tertiary position, which is then attacked by the nitrogen of the nitrile. Subsequent hydrolysis of the resulting nitrilium ion intermediate yields an N-acetylated amine, which can then be hydrolyzed to the desired primary amine hydrochloride.[9][10][11]

Experimental Protocol: Synthesis of 4-(3-bromophenyl)tetrahydro-2H-pyran-4-ylamine hydrochloride

  • Ritter Reaction: In a round-bottom flask, dissolve the tertiary alcohol (1.0 eq) in acetonitrile. Cool the solution to 0 °C in an ice bath and slowly add concentrated sulfuric acid (2-3 eq) dropwise while maintaining the temperature below 10 °C.

  • Hydrolysis of Nitrilium Intermediate: After the addition of acid, allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction by TLC. Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice and basify with a concentrated aqueous solution of sodium hydroxide to pH > 12.

  • Amide Hydrolysis: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. To the crude N-acetyl intermediate, add a solution of hydrochloric acid (e.g., 6M HCl) and heat the mixture to reflux for 4-6 hours.

  • Isolation of Final Product: After cooling to room temperature, wash the aqueous layer with diethyl ether to remove any non-basic impurities. Adjust the pH of the aqueous layer to >10 with a strong base and extract the free amine with dichloromethane. Dry the organic extracts, concentrate, and then dissolve the residue in a minimal amount of a suitable solvent (e.g., isopropanol). Add a solution of HCl in ether or isopropanol to precipitate the hydrochloride salt. Filter the solid, wash with cold ether, and dry under vacuum to obtain the final product.

Purification and Characterization

Rigorous purification and characterization are essential to confirm the identity and purity of the final compound.

Purification

The final hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/hexane, to obtain a crystalline solid of high purity.

Characterization

A combination of spectroscopic and chromatographic techniques should be employed to confirm the structure and assess the purity of 4-(3-bromophenyl)tetrahydro-2H-pyran-4-ylamine hydrochloride.

Table 1: Predicted Analytical Data

Technique Expected Results
¹H NMR Signals corresponding to the aromatic protons of the 3-bromophenyl group (likely in the range of 7.2-7.6 ppm), aliphatic protons of the tetrahydropyran ring (typically between 1.5-4.0 ppm), and a broad singlet for the amine protons (variable chemical shift depending on concentration and solvent).[12]
¹³C NMR Aromatic carbon signals (around 120-145 ppm), with the carbon attached to the bromine showing a characteristic chemical shift. Aliphatic carbon signals for the tetrahydropyran ring (in the range of 30-70 ppm), and a signal for the quaternary carbon bearing the amine and aryl groups.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (M+) corresponding to the free base and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
High-Performance Liquid Chromatography (HPLC) A single major peak in the chromatogram, with purity typically >95%, as determined by area percentage. A suitable method would involve a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[13][14][15][16]
Fourier-Transform Infrared Spectroscopy (FTIR) Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether in the tetrahydropyran ring, and C-Br stretching.

Potential Applications and Pharmacological Profile (Hypothetical)

The unique structural features of 4-(3-bromophenyl)tetrahydro-2H-pyran-4-ylamine hydrochloride suggest its potential utility in several areas of drug discovery.

  • As a Versatile Intermediate: The primary amine and the bromo-substituent serve as handles for further chemical elaboration, allowing for the synthesis of more complex molecules with diverse pharmacological activities. The bromophenyl group is particularly amenable to palladium-catalyzed cross-coupling reactions.

  • As a Potential Bioactive Scaffold: Derivatives of 4-aminotetrahydropyran have been investigated for a range of biological activities, including their potential as anticancer and neuroprotective agents.[1][17] The introduction of the 3-bromophenyl group could modulate these activities or introduce new pharmacological properties. For instance, bromophenyl moieties have been incorporated into molecules with anti-invasive and anticancer properties.[18] Furthermore, the overall structure may have applications in targeting neurological disorders.

Potential_Applications Target_Compound 4-(3-bromophenyl)tetrahydro- 2H-pyran-4-ylamine HCl Intermediate Versatile Synthetic Intermediate Target_Compound->Intermediate Bioactive Potential Bioactive Scaffold Target_Compound->Bioactive Oncology Oncology Bioactive->Oncology Neurology Neurology Bioactive->Neurology Infectious_Diseases Infectious Diseases Bioactive->Infectious_Diseases

Caption: Potential applications of the target compound.

Conclusion

References

  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045–4048.
  • Li, Q., et al. (2011). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Role of 1-[(3-bromophenyl)methyl]piperazine in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • OpenOChem Learn. (n.d.). Ritter Reaction.
  • Pearson+. (n.d.). The Ritter reaction occurs when nitrile and secondary or tertiary... | Study Prep.
  • Lv, P., et al. (2009). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Talanta, 80(2), 679-683.
  • NROChemistry. (n.d.). Ritter Reaction.
  • Alpendurada, M. F. (2000). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 72(15), 3469–3476.
  • Professor Dave Explains. (2022, January 11). Ritter Reaction [Video]. YouTube.
  • Xiongfeng, H., et al. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
  • Jen, J. F., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • Wróbel, A., & Arciszewska, K. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 90(3), e489.
  • Behbahani, F. K., & Alipour, F. (2015). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. GU J Sci, 28(3), 387-393.
  • Fylaktakidou, K. C., et al. (2004). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. British Journal of Cancer, 91(5), 987–992.
  • Dolle, R. E., et al. (2019). Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. Bioorganic & Medicinal Chemistry Letters, 29(17), 2419-2424.
  • Perez-Guerrero, C., et al. (2024).
  • Sharma, A., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9810.
  • Britton, R., & G. A. O'Doherty. (2011). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans.
  • ChemicalBook. (2025). 4-Aminotetrahydropyran.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans.
  • El-Sayed, N. N. E., et al. (2022).
  • Chemistry Steps. (n.d.). Alcohols to Amines.
  • CymitQuimica. (n.d.). CAS 38041-19-9: 4-Aminotetrahydropyran.
  • ResearchGate. (n.d.). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview).
  • Google Patents. (n.d.). US4442306A - Production of tertiary amines.
  • Heterocycles. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. 51(11), 2723-2728.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • Google Patents. (n.d.). EP 0119701 A1 - Grignard syntheses.
  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube.
  • PubChem. (n.d.). Phenylmagnesium bromide.
  • BLDpharm. (n.d.). 1094477-13-0|4-(3-Bromophenyl)oxan-4-amine.
  • ResearchGate. (n.d.). 1 H NMR spectra of: (A) 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (1)...
  • Chem Survival. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube.
  • RSC Advances. (2024). A facile one-pot synthesis of tetrahydrobenzo[ b ]pyrans and 2-amino-4 H -chromenes under green conditions. 14, 19865-19876.
  • ResearchGate. (n.d.). Synthesis and Characterization of tris-(4-Phenoxyphenyl)amine by Conventional Method.
  • The University of Manchester. (2017, September 28). Alchemy: Turning Alcohol into Amines (UoM Chemistry 11) [Video]. YouTube.
  • ResearchGate. (n.d.). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds.
  • Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.

Sources

Exploratory

A Technical Guide to Unlocking the Therapeutic Potential of 4-(3-Bromophenyl)oxan-4-amine hydrochloride

Abstract This guide delineates a strategic framework for investigating the therapeutic potential of the novel chemical entity, 4-(3-Bromophenyl)oxan-4-amine hydrochloride. By analyzing its core structural motifs—a 4-amin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide delineates a strategic framework for investigating the therapeutic potential of the novel chemical entity, 4-(3-Bromophenyl)oxan-4-amine hydrochloride. By analyzing its core structural motifs—a 4-amino-4-aryl-tetrahydropyran scaffold and a 3-bromophenyl substituent—we can logically deduce high-probability research avenues. The tetrahydropyran (oxane) ring is a recognized pharmacophore in modern drug discovery, often used to optimize pharmacokinetic properties and serve as a bioisosteric replacement for cyclohexane or piperidine rings.[1][2] The 3-bromophenyl group is a key feature in numerous approved kinase inhibitors and serves as a versatile synthetic handle for further chemical elaboration.[3] This document provides in-depth, field-proven experimental workflows for exploring this compound's potential in two primary, high-impact therapeutic areas: Oncology and Neuroscience. Each proposed research plan is designed as a self-validating cascade, from initial high-throughput screening to confirmatory cellular and mechanistic assays.

Structural Analysis and Rationale

The subject molecule, 4-(3-Bromophenyl)oxan-4-amine hydrochloride, possesses a unique combination of structural features that suggest significant potential for biological activity.

  • 4-Amino-4-aryl-tetrahydropyran Core: The tetrahydropyran (THP) ring is increasingly utilized in medicinal chemistry to improve ADME (absorption, distribution, metabolism, and excretion) profiles by reducing lipophilicity compared to carbocyclic analogs.[2] The oxygen atom can act as a hydrogen bond acceptor, potentially offering unique interactions with biological targets.[2] This sp³-rich scaffold provides a three-dimensional architecture that is highly desirable for engaging with the complex binding sites of proteins.[4][5] The 4-amino-THP substituent is a key component in several kinase inhibitors, including the FDA-approved drug gilteritinib.[2]

  • 3-Bromophenyl Moiety: The presence of a halogen, specifically bromine, on the phenyl ring is a well-established strategy in drug design. The bromine atom can participate in halogen bonding, occupy hydrophobic pockets, and significantly influence the molecule's electronic properties. Critically, the carbon-bromine bond is a versatile handle for synthetic chemistry, enabling rapid diversification of the lead compound through cross-coupling reactions like Suzuki or Buchwald-Hartwig amination to build a structure-activity relationship (SAR) profile.[6] Numerous kinase inhibitors, such as PD 153035 and others targeting VEGFR-2 and PDGFRβ, incorporate a bromoaniline or bromophenyl feature for potent activity.[3][7]

Based on this analysis, two primary research directions are proposed:

  • Oncology: Investigating the compound as a potential inhibitor of protein kinases, particularly those implicated in cancer cell proliferation and angiogenesis.

  • Neuroscience: Exploring its activity as a ligand for G-Protein Coupled Receptors (GPCRs) or ion channels, which are critical targets for neurological and psychiatric disorders.

Proposed Research Area 1: Oncology - Kinase Inhibitor Discovery

The structural similarity of the 4-(3-Bromophenyl)oxan-4-amine core to known kinase inhibitors makes this a primary area of investigation.[2][3][8] The research should follow a logical cascade from broad screening to specific target validation.

Experimental Workflow: Kinase Inhibition Cascade

The following diagram outlines a standard workflow for identifying and characterizing a novel kinase inhibitor.

Kinase_Workflow A Compound QC (Purity, Identity) B Broad Kinase Panel Screen (e.g., Eurofins DiscoverX) A->B Submit C Hit Identification (>50% Inhibition @ 1-10 µM) B->C Analyze Data D Dose-Response Assay (IC50 Determination) C->D Validate Hits E Orthogonal Assay (e.g., ADP-Glo™) D->E Confirm Mechanism F Cellular Target Engagement (e.g., NanoBRET™) D->F Confirm Cellular Activity G Cancer Cell Line Viability (e.g., CTG Assay) F->G Link to Phenotype H Mechanism of Action (Western Blot for p-Substrate) G->H Validate Pathway GPCR_Workflow A Compound QC B Primary Screen: Radioligand Binding Assay (Panel of CNS GPCRs) A->B C Hit Identification (>50% Displacement @ 10 µM) B->C D Affinity Determination: Saturation Binding (Ki) C->D E Functional Assay: (Agonist or Antagonist Mode) D->E F Determine Potency (EC50) and Efficacy (Emax) E->F Agonist G Determine Potency (IC50) E->G Antagonist H Downstream Signaling (e.g., β-arrestin recruitment) F->H G->H I Lead Optimization H->I

Caption: Workflow for identifying and characterizing a novel GPCR ligand.

Protocol: Radioligand Binding Assay for Receptor Affinity (Ki)

Principle: This assay measures the ability of the test compound to compete with a known high-affinity radiolabeled ligand ([³H]-ligand) for binding to a specific GPCR expressed in cell membranes. The affinity (Ki) is a measure of the compound's binding potency.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 4-(3-Bromophenyl)oxan-4-amine hydrochloride in 100% DMSO. Create a serial dilution series.

    • Thaw cryopreserved cell membranes expressing the target GPCR (e.g., Dopamine D2, Serotonin 5-HT2A) on ice.

    • Prepare Assay Buffer, the specific [³H]-radioligand (at a concentration near its Kd), and a high concentration of a known non-labeled ligand for determining non-specific binding.

  • Assay Plate Setup (96-well format):

    • To designated wells, add:

      • Total Binding: 25 µL Assay Buffer.

      • Non-Specific Binding (NSB): 25 µL of non-labeled ligand.

      • Test Compound: 25 µL of the compound serial dilution.

    • Add 25 µL of the [³H]-radioligand to all wells.

    • Add 50 µL of the diluted cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation and Harvesting:

    • Incubate the plate at room temperature for 2 hours with gentle shaking to reach equilibrium.

    • Harvest the plate onto a glass fiber filter mat using a cell harvester. The filter traps the membranes while unbound radioligand passes through.

    • Wash the filters multiple times with ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Detection and Analysis:

    • Dry the filter mat completely.

    • Add liquid scintillation cocktail to each filter spot.

    • Count the radioactivity (in counts per minute, CPM) for each well using a scintillation counter (e.g., MicroBeta²).

    • Calculate the percent specific binding for each compound concentration.

    • Plot percent specific binding vs. log of compound concentration and fit to a one-site competition model to determine the IC₅₀.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Future Directions and Conclusion

The research pathways outlined provide a robust starting point for the evaluation of 4-(3-Bromophenyl)oxan-4-amine hydrochloride. Positive results in any of the primary screens should be followed by more advanced studies, including:

  • Medicinal Chemistry Expansion: Synthesizing analogs by modifying the 3-bromophenyl group to establish a clear Structure-Activity Relationship (SAR). * In Vivo Efficacy: Testing promising compounds in relevant animal models of cancer or neurological disease.

  • ADME/Tox Profiling: Conducting early assessments of metabolic stability, permeability, and potential toxicities.

The logical combination of a privileged tetrahydropyran scaffold and a synthetically versatile bromophenyl moiety makes 4-(3-Bromophenyl)oxan-4-amine hydrochloride a compelling candidate for drug discovery. By systematically applying the validated workflows described herein, researchers can efficiently probe its therapeutic potential and generate the critical data needed to advance the project toward lead optimization.

References

  • Malki, A. et al. 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors. Med. Chem. (Los Angeles). Available from: [Link]

  • Nortcliffe, A. et al. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry. 2017;25(7):2218-2225. Available from: [Link]

  • ChemRTP. Understanding the Role of 1-[(3-bromophenyl)methyl]piperazine in Drug Discovery. Available from: [Link]

  • Al-Ostath, A. et al. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Pharmaceuticals (Basel). 2022;15(11):1343. Available from: [Link]

  • Bar-Or, D. et al. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. ACS Medicinal Chemistry Letters. 2020;11(4):469-475. Available from: [Link]

  • Sygnature Discovery. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Available from: [Link]

  • Cambridge MedChem Consulting. Ring Bioisosteres. Available from: [Link]

  • Smaill, J. B. et al. Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. 2000;43(7):1380-1397. Available from: [Link]

  • Pelc, M. A. et al. Development of a Synthesis of Kinase Inhibitor AKN028. Organic Process Research & Development. 2018;22(10):1412-1418. Available from: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Optimizing Drug Discovery with Advanced Chemical Intermediates: A Focus on Bromophenyl Derivatives. Available from: [Link]

  • Teli, D. et al. Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides. Asian Journal of Pharmaceutical Research and Development. 2022;10(06):10-14. Available from: [Link]

  • Kos, J. et al. 3-(3-Bromophenyl)-7-acetoxycoumarin. Molbank. 2022;2022(4):M1513. Available from: [Link]

  • ResearchGate. Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. Available from: [Link]

  • Saha, K. et al. Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol : Synthesis, biological characterization, and development of a pharmacophore model. Bioorganic & Medicinal Chemistry. 2013;21(9):2550-2560. Available from: [Link]

  • Vitale, P. et al. Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. Pharmaceuticals (Basel). 2021;14(11):1184. Available from: [Link]

  • Dal-Bo, A. et al. Development of Prodrugs for Treatment of Parkinson's Disease: New Inorganic Scaffolds for Blood-Brain Barrier Permeation. Journal of Pharmaceutical Sciences. 2022;111(8):2171-2182. Available from: [Link]

  • Weis, W. I. & Kobilka, B. K. How ligands illuminate GPCR molecular pharmacology. The Journal of General Physiology. 2018;150(6):757-766. Available from: [Link]

  • ResearchGate. Four GPCR-ligand structures with highlighted top-ranked 200 protein features. Available from: [Link]

  • Ucar, A. et al. Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. In Vitro Cellular & Developmental Biology - Animal. 2021;57(1):17-20. Available from: [Link]

  • Li, H. et al. Discovery of 4-aminoquinolines as highly selective TGFβR1 inhibitors with an attenuated MAP4K4 profile for potential applications in immuno-oncology. European Journal of Medicinal Chemistry. 2021;225:113763. Available from: [Link]

  • Zhang, D. et al. Structural insights into ligand recognition and selectivity for class A, B, and C GPCRs. Current Opinion in Structural Biology. 2017;45:48-55. Available from: [Link]

  • Jasiak, K. et al. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. 2022;27(8):2387. Available from: [Link]

  • Goutal, S. et al. PET as a Translational Tool in Drug Development for Neuroscience Compounds. Clinical Pharmacology & Therapeutics. 2022;111(6):1200-1215. Available from: [Link]

  • Ma, X. et al. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry. 2022;74:117052. Available from: [Link]

  • Gamo, A. M. & Tsetsenis, T. Strategies to Address Challenges in Neuroscience Drug Discovery and Development. ACS Chemical Neuroscience. 2019;10(7):3106-3108. Available from: [Link]

  • ScienceDaily. GPCR structure: Research reveals molecular origins of function for a key drug target. Available from: [Link]

  • Sen, T. Z. et al. What Makes GPCRs from Different Families Bind to the Same Ligand?. bioRxiv. 2021. Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to 4-(3-Bromophenyl)oxan-4-amine hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(3-Bromophenyl)oxan-4-amine hydrochloride, a heterocyclic compound of significant inter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Bromophenyl)oxan-4-amine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. The aminotetrahydropyran scaffold is a key structural motif in the development of novel therapeutics, particularly for metabolic and neurological disorders. This document details the molecular formula, and molecular weight of the title compound. A plausible synthetic route, based on established chemical principles, is presented alongside methods for its characterization. Furthermore, this guide explores the potential applications of 4-(3-Bromophenyl)oxan-4-amine hydrochloride in drug discovery, supported by an analysis of the biological significance of the broader class of 4-aryl-4-aminotetrahydropyran derivatives. Safety information is also provided to ensure proper handling and use in a laboratory setting.

Introduction

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of bioactive molecules due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. When substituted with both an amine and an aryl group at the 4-position, these compounds, such as 4-(3-Bromophenyl)oxan-4-amine hydrochloride, present a three-dimensional architecture that can facilitate precise interactions with biological targets. The presence of a bromine atom on the phenyl ring offers a site for further chemical modification, making this compound a versatile intermediate for the synthesis of compound libraries aimed at structure-activity relationship (SAR) studies. This guide aims to be a key resource for researchers leveraging this important chemical entity in their drug discovery endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and calculated properties for 4-(3-Bromophenyl)oxan-4-amine hydrochloride are summarized below.

PropertyValueSource
Chemical Name 4-(3-Bromophenyl)oxan-4-amine hydrochloride-
Synonyms 4-(3-bromophenyl)tetrahydro-2H-pyran-4-ylamine hydrochloride
CAS Number 1209242-66-9
Molecular Formula C₁₁H₁₅BrClNO
Molecular Weight 292.60 g/mol Calculated
Appearance Expected to be a solidInferred
Solubility Expected to be more soluble in water than its free base[1]

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach to the synthesis of the target molecule involves the initial formation of the 4-aryl-tetrahydropyranone, followed by conversion to the amine and subsequent hydrochloride salt formation.

Synthesis_Pathway A Tetrahydro-4H-pyran-4-one B 4-(3-Bromophenyl)oxan-4-ol A->B Grignard Reaction (3-Bromophenylmagnesium bromide) C 4-(3-Bromophenyl)oxan-4-amine (Free Base) B->C Ritter Reaction or Reductive Amination D 4-(3-Bromophenyl)oxan-4-amine hydrochloride C->D HCl Treatment Applications 4-(3-Bromophenyl)oxan-4-amine_HCl 4-(3-Bromophenyl)oxan-4-amine hydrochloride Medicinal_Chemistry Medicinal Chemistry Scaffold 4-(3-Bromophenyl)oxan-4-amine_HCl->Medicinal_Chemistry DPP4_Inhibitors DPP-4 Inhibitors (Diabetes) Medicinal_Chemistry->DPP4_Inhibitors Monoamine_Transporter_Inhibitors Monoamine Transporter Inhibitors (CNS Disorders) Medicinal_Chemistry->Monoamine_Transporter_Inhibitors Ion_Channel_Modulators Ion Channel Modulators Medicinal_Chemistry->Ion_Channel_Modulators

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(3-Bromophenyl)oxan-4-amine Hydrochloride: A Roadmap for Researchers

This guide provides a comprehensive overview of the synthetic pathways and methodologies for the preparation of 4-(3-Bromophenyl)oxan-4-amine hydrochloride, a valuable building block in contemporary drug discovery progra...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathways and methodologies for the preparation of 4-(3-Bromophenyl)oxan-4-amine hydrochloride, a valuable building block in contemporary drug discovery programs. Designed for researchers, scientists, and professionals in drug development, this document delves into the strategic considerations and practical execution of a robust multi-step synthesis. Our focus is on elucidating the underlying chemical principles, providing detailed experimental protocols, and ensuring scientific integrity through validated procedures and authoritative references.

Introduction: The Significance of the 4-Aryl-4-amino-oxane Scaffold

The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity. When substituted at the 4-position with both an aryl and an amino group, this motif offers a three-dimensional architecture that can effectively probe the binding pockets of biological targets. The specific compound, 4-(3-bromophenyl)oxan-4-amine hydrochloride, provides a strategic entry point for further chemical elaboration via the bromo-functional group, making it a highly sought-after intermediate for the synthesis of diverse compound libraries.

This guide outlines a reliable and well-precedented four-step synthetic sequence commencing from commercially available starting materials. The core strategy involves the construction of the key C-C and C-N bonds on the tetrahydropyran-4-one core.

Overall Synthetic Strategy

The synthesis of 4-(3-Bromophenyl)oxan-4-amine hydrochloride can be efficiently achieved through a four-step sequence. This pathway is designed for its robustness, scalability, and reliance on well-understood chemical transformations.

Synthesis_Workflow A 1,3-Dibromobenzene or 1-Bromo-3-iodobenzene C 4-(3-Bromophenyl)tetrahydropyran-4-ol A->C  Grignard Reaction   (Mg, THF) B Tetrahydropyran-4-one B->C D N-(4-(3-Bromophenyl)tetrahydro-2H-pyran-4-yl)acetamide C->D  Ritter Reaction   (CH3CN, H2SO4) E 4-(3-Bromophenyl)oxan-4-amine D->E  Acid Hydrolysis   (aq. HCl, reflux) F 4-(3-Bromophenyl)oxan-4-amine hydrochloride E->F  Salt Formation   (HCl in Ether/Dioxane)

Caption: Overall synthetic workflow for 4-(3-Bromophenyl)oxan-4-amine hydrochloride.

Step 1: Grignard Reaction for Aryl Group Installation

The initial and crucial step is the formation of the C-C bond between the 3-bromophenyl moiety and the tetrahydropyran ring. This is classically achieved via a Grignard reaction, a powerful tool for carbon-carbon bond formation.[1]

Causality of Experimental Choices:

  • Starting Material: 1,3-Dibromobenzene or 1-bromo-3-iodobenzene are suitable starting materials for the Grignard reagent formation. The higher reactivity of the C-I bond allows for selective Grignard formation at that position, leaving the C-Br bond intact for future modifications. If using 1,3-dibromobenzene, careful control of stoichiometry is necessary to favor mono-Grignard formation.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. Its ability to solvate the magnesium ions and the Grignard reagent is critical for the reaction's success. Ether is a possible alternative, but THF is often preferred for its higher boiling point and better solvating properties.[2]

  • Initiation: The reaction is initiated by the addition of the aryl halide to magnesium turnings in THF. A small crystal of iodine can be added to activate the magnesium surface if the reaction is sluggish to start.

  • Reaction with Electrophile: Tetrahydropyran-4-one serves as the electrophilic carbonyl compound that is attacked by the nucleophilic Grignard reagent.

Experimental Protocol: Synthesis of 4-(3-Bromophenyl)tetrahydropyran-4-ol
  • Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Grignard Reagent Formation: Magnesium turnings (1.2 eq.) are placed in the flask. A solution of 1-bromo-3-iodobenzene (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated (slight exotherm and bubbling) and then the remaining aryl halide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Addition of Ketone: The Grignard reagent solution is cooled to 0 °C. A solution of tetrahydropyran-4-one (1.0 eq.) in anhydrous THF is added dropwise.

  • Quenching and Work-up: The reaction mixture is stirred at room temperature for 2-4 hours. It is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford 4-(3-bromophenyl)tetrahydropyran-4-ol.

Reagent/SolventMolar Eq.PurityNotes
1-Bromo-3-iodobenzene1.0>98%Ensure dryness.
Magnesium Turnings1.2Activated if necessary.
Tetrahydropyran-4-one1.0>98%Ensure dryness.
Anhydrous THF-DryDistilled from sodium/benzophenone.

Step 2: Ritter Reaction for Amine Introduction

The Ritter reaction provides an efficient method for the conversion of tertiary alcohols into N-substituted amides using a nitrile in the presence of a strong acid.[3] This reaction proceeds via a stable tertiary carbocation intermediate.

Causality of Experimental Choices:

  • Nitrile Source: Acetonitrile is a commonly used and cost-effective nitrile for introducing the N-acetyl group. Other nitriles can be used to introduce different acyl groups if desired.

  • Acid Catalyst: Concentrated sulfuric acid is a typical strong acid catalyst for this transformation. It facilitates the formation of the tertiary carbocation from the alcohol.

  • Reaction Conditions: The reaction is typically carried out at or below room temperature to control the exothermicity and minimize side reactions.

Experimental Protocol: Synthesis of N-(4-(3-Bromophenyl)tetrahydro-2H-pyran-4-yl)acetamide
  • Reaction Setup: To a solution of 4-(3-bromophenyl)tetrahydropyran-4-ol (1.0 eq.) in acetonitrile (used in excess as both reactant and solvent) at 0 °C is added concentrated sulfuric acid (2.0-3.0 eq.) dropwise with vigorous stirring.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up: The reaction mixture is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate or an aqueous solution of sodium hydroxide.

  • Extraction and Purification: The product is extracted with ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or flash column chromatography to yield N-(4-(3-bromophenyl)tetrahydro-2H-pyran-4-yl)acetamide.

Reagent/SolventMolar Eq.PurityNotes
4-(3-Bromophenyl)tetrahydropyran-4-ol1.0Purified
AcetonitrileExcessDryReactant and solvent.
Concentrated Sulfuric Acid2.0-3.0Added slowly at 0 °C.

Step 3: Amide Hydrolysis to the Primary Amine

The hydrolysis of the N-acetyl group is the penultimate step to obtain the desired primary amine. This can be achieved under either acidic or basic conditions, though acidic hydrolysis is often preferred to directly yield the ammonium salt.[4][5]

Causality of Experimental Choices:

  • Hydrolysis Conditions: Refluxing in a strong acid, such as hydrochloric acid, is a common and effective method for the hydrolysis of amides.[3][4] The concentration of the acid and the reaction time are critical parameters that need to be optimized for the specific substrate to ensure complete conversion without degradation.

  • Solvent: A mixture of an alcohol (e.g., ethanol) and water is often used to ensure the solubility of both the starting material and the reagents.

Experimental Protocol: Synthesis of 4-(3-Bromophenyl)oxan-4-amine
  • Reaction Setup: A mixture of N-(4-(3-bromophenyl)tetrahydro-2H-pyran-4-yl)acetamide (1.0 eq.), ethanol, and concentrated hydrochloric acid is heated to reflux.

  • Reaction Monitoring: The reaction is monitored by TLC or LC-MS until the starting material is consumed. This may take several hours to overnight.

  • Work-up: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water and basified with a strong base (e.g., NaOH or KOH) to a pH > 12 to liberate the free amine.

  • Extraction and Purification: The free amine is extracted with a suitable organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 4-(3-Bromophenyl)oxan-4-amine.

Reagent/SolventConcentrationNotes
Concentrated HCl6-12 M
Ethanol/Water-Co-solvent system.

Step 4: Formation of the Hydrochloride Salt

The final step involves the conversion of the free amine into its hydrochloride salt. This is typically done to improve the stability, crystallinity, and handling properties of the compound.

Causality of Experimental Choices:

  • Reagent: A solution of hydrogen chloride in an anhydrous solvent such as diethyl ether or 1,4-dioxane is commonly used. This allows for the precipitation of the hydrochloride salt from the solution.

  • Solvent: The free amine is dissolved in a solvent in which the hydrochloride salt is insoluble, such as diethyl ether or a mixture of ethyl acetate and hexane.

Experimental Protocol: Synthesis of 4-(3-Bromophenyl)oxan-4-amine hydrochloride
  • Salt Formation: The crude 4-(3-Bromophenyl)oxan-4-amine is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Precipitation: A solution of HCl in diethyl ether or 1,4-dioxane (1.1-1.2 eq.) is added dropwise with stirring.

  • Isolation: The precipitated hydrochloride salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product, 4-(3-Bromophenyl)oxan-4-amine hydrochloride.

Mechanistic Insights

Ritter_Mechanism cluster_0 Carbocation Formation cluster_1 Nitrile Attack and Hydrolysis A Tertiary Alcohol B Protonated Alcohol A->B + H+ C Tertiary Carbocation B->C - H2O E Nitrilium Ion C->E D Nitrile (R-C≡N) D->E Nucleophilic Attack F Amide E->F + H2O - H+

Caption: Simplified mechanism of the Ritter Reaction.

The Ritter reaction is a cornerstone of this synthetic route. It commences with the protonation of the tertiary alcohol by the strong acid, followed by the loss of a water molecule to generate a stable tertiary carbocation. This electrophilic intermediate is then attacked by the lone pair of electrons on the nitrogen atom of the nitrile. The resulting nitrilium ion is subsequently hydrolyzed upon aqueous workup to afford the N-substituted amide.[3]

Conclusion

The synthesis of 4-(3-Bromophenyl)oxan-4-amine hydrochloride presented herein offers a logical and experimentally validated pathway for accessing this important building block. By leveraging fundamental and reliable organic transformations—the Grignard reaction and the Ritter reaction—this guide provides a clear and actionable framework for researchers in the field of medicinal chemistry and drug discovery. The detailed protocols and mechanistic insights are intended to empower scientists to confidently and efficiently produce this valuable compound for their research endeavors.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Edition. John Wiley & Sons, Inc., 2006. [Link]

  • Nortcliffe, A., et al. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 2017, 25(7), 2218-2225. [Link]

  • Bishop, R. The Ritter Reaction: Trapping a Carbocation with a Nitrile. Journal of Chemical Education, 2001, 78(11), 1512. [Link]

  • OpenOChem Learn. Ritter Reaction. [Link]

  • Nikpour, F., et al. Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid as a recyclable catalyst. Journal of Chemical Sciences, 2012, 124(5), 1025-1032. [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]

  • Arkat USA, Inc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • Chemistry LibreTexts. The Hydrolysis of Amides. [Link]

  • Google Patents. Preparation method of 4-bromophenylhydrazine hydrochloride.
  • Google Patents. A method of synthesis primary amine hydrochloride.
  • Google Patents. Method for the production of Grignard compounds.
  • Journal of the Chemical Society C: Organic. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Use of 4-(3-Bromophenyl)oxan-4-amine Hydrochloride in Modern Medicinal Chemistry

Introduction: A Bifunctional Scaffold for Accelerated Drug Discovery In the landscape of contemporary drug discovery, the strategic selection of chemical building blocks is paramount to the efficient synthesis of novel,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Bifunctional Scaffold for Accelerated Drug Discovery

In the landscape of contemporary drug discovery, the strategic selection of chemical building blocks is paramount to the efficient synthesis of novel, potent, and drug-like molecules.[1][2] 4-(3-Bromophenyl)oxan-4-amine hydrochloride emerges as a particularly valuable reagent, embodying the principles of rational drug design through its unique bifunctional architecture. This molecule incorporates two key structural features highly sought after in medicinal chemistry: a saturated heterocyclic system and a synthetically versatile aromatic halide.

The tetrahydropyran (oxane) ring is an sp³-rich scaffold frequently employed to improve the physicochemical properties of drug candidates, often enhancing solubility, metabolic stability, and cell permeability while providing a three-dimensional vector for exiting the plane of an aromatic ring.[2] Concurrently, the 3-bromophenyl group provides a robust and reliable handle for late-stage functionalization via modern cross-coupling methodologies.[3] The primary amine, presented as a stable hydrochloride salt, offers a nucleophilic site for amide bond formation, reductive amination, and other derivatizations.

This guide provides an in-depth exploration of the strategic applications of 4-(3-Bromophenyl)oxan-4-amine hydrochloride, complete with detailed protocols and the scientific rationale underpinning its use in the generation of diverse chemical libraries for therapeutic agent discovery.

Physicochemical Properties & Structural Analysis

A thorough understanding of the molecule's properties is foundational to its effective application.

PropertyValueSource
CAS Number 1209242-66-9[4]
Molecular Formula C₁₁H₁₅BrClNOCalculated
Molecular Weight 292.60 g/mol Calculated
Appearance Off-white to light yellow solidGeneric
Solubility Soluble in water, methanol, DMSOInferred from structure

Structural Significance:

  • The Tetrahydropyran Core: This saturated oxygen-containing heterocycle is a bioisostere for various groups and serves as a non-planar scaffold that can help disrupt planarity in flat, aromatic molecules, often leading to improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • The 4-Amino Group: Positioned at a quaternary center, this primary amine is readily available for a wide array of synthetic transformations. Its presentation as a hydrochloride salt enhances stability and simplifies handling and weighing.

  • The 3-Bromophenyl Moiety: The bromine atom is a key functional handle. Its position on the meta-position of the phenyl ring influences the electronic properties and potential vector trajectories for further substitution, making it a linchpin for diversification through metal-catalyzed cross-coupling reactions.

Core Synthetic Applications: A Dual-Axis Approach to Molecular Diversity

The utility of 4-(3-Bromophenyl)oxan-4-amine hydrochloride stems from its two orthogonal reactive sites: the aryl bromide and the primary amine. This allows for a modular and systematic exploration of chemical space, as depicted in the workflow below.

G cluster_0 Core Building Block cluster_1 Axis 1: Aryl Bromide Chemistry cluster_2 Axis 2: Amine Chemistry cluster_3 Diversified Scaffolds start 4-(3-Bromophenyl)oxan-4-amine Hydrochloride suzuki Suzuki Coupling (C-C Bond Formation) start->suzuki Boronic Acid/Ester Pd Catalyst, Base buchwald_cn Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald_cn Amine/Amide Pd Catalyst, Base sonogashira Sonogashira Coupling (C-C Triple Bond) start->sonogashira Terminal Alkyne Pd/Cu Catalysts, Base amide Amide Coupling (Amide Bond) start->amide R-COOH Coupling Agent, Base reductive Reductive Amination (Secondary/Tertiary Amine) start->reductive Aldehyde/Ketone Reducing Agent sulfonylation Sulfonylation (Sulfonamide Bond) start->sulfonylation R-SO2Cl Base output Complex Drug-Like Molecules (e.g., Bi-aryl amides, etc.) suzuki->output buchwald_cn->output sonogashira->output amide->output reductive->output sulfonylation->output

Caption: Dual-axis diversification strategy for 4-(3-Bromophenyl)oxan-4-amine HCl.

PART 1: Protocols for Aryl Bromide Derivatization

The C(sp²)-Br bond is a prime target for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of substituents.

Protocol 1.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol details the coupling of the title compound with a boronic acid to form a bi-aryl structure, a common motif in medicinal chemistry.

Rationale: The Suzuki-Miyaura reaction is chosen for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide diversity of boronic acids and esters. The use of a pre-catalyst like Pd(dppf)Cl₂ simplifies setup and ensures robust catalytic activity. A weak inorganic base like potassium carbonate is sufficient and minimizes side reactions.

Workflow Diagram:

G reagents Reagents: - 4-(3-Bromophenyl)oxan-4-amine HCl - Arylboronic Acid (1.2 eq) - Pd(dppf)Cl₂ (0.05 eq) - K₂CO₃ (3.0 eq) - Dioxane/H₂O (4:1) setup Reaction Setup: - Add solids to flask - Purge with N₂/Ar - Add degassed solvents reagents->setup reaction Reaction: - Heat to 90-100 °C - Monitor by LC-MS/TLC setup->reaction workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O, brine reaction->workup purify Purification: - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify product Final Product: 4-(3'-Substituted-[1,1'-biphenyl]-3-yl)oxan-4-amine purify->product

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask, add 4-(3-Bromophenyl)oxan-4-amine hydrochloride (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (3.0 eq).

  • Inerting the Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water and degas it by bubbling nitrogen through it for 20 minutes. Add the degassed solvent mixture to the reaction flask via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours. The disappearance of the starting material and the appearance of a new spot with the expected product mass are indicative of reaction completion.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired bi-aryl product.

PART 2: Protocols for Primary Amine Derivatization

The primary amine must first be liberated from its hydrochloride salt by treatment with a base before it can undergo nucleophilic reactions. This is typically done in situ.

Protocol 2.1: Amide Bond Formation via HATU Coupling

This protocol describes the formation of an amide bond, one of the most common linkages in pharmaceutical agents.

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and works well even with sterically hindered amines or electron-deficient carboxylic acids. A non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) is used to activate the carboxylic acid and neutralize the hydrochloride salt of the amine without competing in the reaction.

Workflow Diagram:

G reagents Reagents: - Carboxylic Acid (1.0 eq) - HATU (1.1 eq) - DIPEA (3.0 eq) - DMF (solvent) activation Acid Activation: - Stir reagents for 15 min at 0 °C reagents->activation amine_add Amine Addition: - Add 4-(3-Bromophenyl)oxan-4-amine HCl (1.05 eq) activation->amine_add reaction Reaction: - Warm to RT - Stir for 2-6 hours - Monitor by LC-MS amine_add->reaction workup Work-up: - Dilute with EtOAc - Wash with aq. LiCl, NaHCO₃, brine reaction->workup purify Purification: - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify product Final Product: N-(4-(3-Bromophenyl)oxan-4-yl)amide purify->product

Caption: Workflow for a standard HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Acid Activation: In a round-bottom flask, dissolve the desired carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Stir the mixture at 0 °C (ice bath) for 15 minutes to form the activated ester.

  • Amine Addition: Add 4-(3-Bromophenyl)oxan-4-amine hydrochloride (1.05 eq) to the reaction mixture. The excess DIPEA will neutralize the HCl salt, liberating the free amine.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-6 hours.

  • Monitoring (Self-Validation): Monitor the reaction for the consumption of the carboxylic acid via LC-MS. The appearance of a new peak corresponding to the mass of the amide product confirms progress.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic solution thoroughly with 5% aqueous lithium chloride (to remove DMF), followed by saturated aqueous sodium bicarbonate (to remove unreacted acid and HATU byproducts), and finally with brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the crude material by flash column chromatography to afford the pure amide product.

Conclusion: A Versatile Tool for Modern Drug Design

4-(3-Bromophenyl)oxan-4-amine hydrochloride is a powerful and versatile building block that provides medicinal chemists with a reliable and efficient means to generate novel and structurally diverse compound libraries. Its dual-reactive sites allow for a modular approach to synthesis, enabling the systematic exploration of structure-activity relationships (SAR). The protocols outlined herein represent foundational, field-proven methodologies that can be readily adapted to a wide range of synthetic targets, accelerating the journey from hit identification to lead optimization.

References

  • Inno Pharmchem. Exploring Applications: 4-Bromopyridine Hydrochloride in Medicinal Chemistry Research.[Link]

  • Joshi, K. et al. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, No. 11, 1999. [Link]

  • Mahmood, A. A. R. et al. Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. (2018). [Link]

  • Al-Ostoot, F. H. et al. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. (2022). [Link]

  • Google Patents.A method of synthesis primary amine hydrochloride. CN109384677A.
  • Shaaban, M. et al. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. (2024). [Link]

  • de Oliveira, C. S. et al. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules. (2013). [Link]

  • Chavda, V. D. et al. Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol : Synthesis, biological characterization, and development of a pharmacophore model. Bioorganic & Medicinal Chemistry. (2014). [Link]

  • Pharmaceutical Technology. Synthesis of Building Blocks for Drug Design Programmes.[Link]

  • Meanwell, N. A. Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia. [Link]%20in%20Medicinal%20Chemistry%202021.pdf)

Sources

Application

Protocol for coupling reactions with 4-(3-Bromophenyl)oxan-4-amine hydrochloride

An In-Depth Guide to Cross-Coupling Reactions with 4-(3-Bromophenyl)oxan-4-amine Hydrochloride Introduction: A Versatile Scaffold for Medicinal Chemistry 4-(3-Bromophenyl)oxan-4-amine hydrochloride is a valuable bifuncti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Cross-Coupling Reactions with 4-(3-Bromophenyl)oxan-4-amine Hydrochloride

Introduction: A Versatile Scaffold for Medicinal Chemistry

4-(3-Bromophenyl)oxan-4-amine hydrochloride is a valuable bifunctional building block in modern drug discovery. Its structure presents two key points for chemical diversification: an aryl bromide and a primary amine tethered to a tetrahydropyran (oxane) ring. The aryl bromide is primed for palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds, while the primary amine offers a handle for amidation, alkylation, or reductive amination. The oxane ring itself is a common motif in pharmaceuticals, often used as a metabolically stable, polar replacement for a phenyl ring or a gem-dimethyl group, improving pharmacokinetic properties.

This application note provides detailed protocols and technical insights for three of the most powerful cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—using this versatile starting material. The guidance herein is designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.

PART 1: Pre-reaction Considerations and Safety

Neutralization of the Hydrochloride Salt

The starting material is provided as a hydrochloride salt to improve its stability and handling. For most coupling reactions, particularly those involving the primary amine or requiring a non-acidic environment, neutralization to the free amine is a necessary first step.

Protocol: Free Base Generation

  • Dissolve 4-(3-Bromophenyl)oxan-4-amine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), and stir vigorously for 15-30 minutes.

  • Separate the organic layer.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free amine, typically as an oil or low-melting solid.

  • The free amine should be used immediately or stored under an inert atmosphere, as amines can be sensitive to air oxidation.

Safety and Handling

Based on available safety data sheets, 4-(3-Bromophenyl)oxan-4-amine hydrochloride is classified as a hazardous substance.[1][2][3]

  • Hazards : Causes skin and serious eye irritation.[1][3] May be harmful if swallowed.[2]

  • Precautions : Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2] Avoid breathing dust and prevent contact with skin and eyes.[1]

  • First Aid : In case of eye contact, rinse cautiously with water for several minutes.[1] For skin contact, wash with plenty of soap and water.[1] If inhaled, move the person to fresh air.[1] Seek medical attention if irritation persists or if swallowed.[2]

PART 2: Protocols for Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of 4-(3-Bromophenyl)oxan-4-amine is an excellent handle for forming new bonds. The following sections detail protocols for three cornerstone palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between the aryl bromide and an organoboron species, typically a boronic acid or ester.[4] This reaction is widely used to synthesize biaryl compounds.[4]

Causality and Mechanism: The reaction proceeds through a well-established catalytic cycle involving a Pd(0) species.[4][5] The key steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate.[4][5]

  • Transmetalation : The organic group from the boron reagent is transferred to the palladium center. This step requires activation of the organoboron compound with a base to form a more nucleophilic "ate" complex.[5][6]

  • Reductive Elimination : The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]

Suzuki_Miyaura_Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(Br) substrate Ar-Br (Substrate) substrate->oa_complex Oxidative Addition trans_complex L₂Pd(II)(Ar)(R) oa_complex->trans_complex Transmetalation oa_complex->trans_complex boronic R-B(OH)₂ + Base ate_complex [R-B(OH)₃]⁻ boronic->ate_complex ate_complex->trans_complex trans_complex->pd0 Reductive Elimination product Ar-R (Product) trans_complex->product

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation : To an oven-dried reaction vial, add the free amine of 4-(3-Bromophenyl)oxan-4-amine (1 eq), the desired arylboronic acid (1.2–1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0–3.0 eq).

  • Catalyst Addition : Add the palladium catalyst. A common choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1–5 mol%).

  • Solvent and Degassing : Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Reaction : Seal the vial and heat the reaction mixture to 80–100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Data Presentation: Typical Suzuki-Miyaura Reaction Parameters

Boronic Acid PartnerCatalyst (mol%)Base (eq)SolventTemp (°C)Typical Time (h)
Phenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃ (2.5)Dioxane/H₂O (4:1)904–12
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O856–16
3-Pyridinylboronic acidPd₂(dba)₃ (2%) + SPhos (4%)K₃PO₄ (3.0)Dioxane/H₂O (5:1)1008–24
Thiophene-2-boronic acidPd(dppf)Cl₂ (3%)Cs₂CO₃ (2.5)DMF954–8
Buchwald-Hartwig Amination: C(sp²)–N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming a carbon-nitrogen bond between an aryl halide and an amine, a transformation that is otherwise difficult to achieve.[7][8] This reaction is central to the synthesis of many pharmaceuticals containing aniline and diarylamine motifs.[9][10]

Causality and Mechanism: The catalytic cycle is similar to the Suzuki coupling but involves an amine nucleophile.[11][12]

  • Oxidative Addition : Pd(0) inserts into the Ar-Br bond.

  • Amine Coordination & Deprotonation : The amine coordinates to the palladium(II) complex, and a base facilitates the deprotonation to form a palladium-amido complex. The choice of base is critical and can influence the reaction rate.[13][14]

  • Reductive Elimination : The C-N bond is formed, releasing the arylated amine product and regenerating the Pd(0) catalyst.[7] The use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) is often crucial to promote the reductive elimination step.[15][16]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(Br) substrate Ar-Br (Substrate) substrate->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR₂) oa_complex->amido_complex Amine Binding & Deprotonation oa_complex->amido_complex amine R₂NH + Base amine->amido_complex amido_complex->pd0 Reductive Elimination product Ar-NR₂ (Product) amido_complex->product

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

  • Inert Atmosphere Setup : All steps must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox.

  • Reagent Preparation : In a glovebox or under inert gas flow, add the free amine of 4-(3-Bromophenyl)oxan-4-amine (1 eq), the coupling amine/amide partner (1.1–1.3 eq), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4–2.0 eq) to a dry reaction vessel.

  • Catalyst Addition : Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., XPhos, RuPhos, 2-5 mol%). Alternatively, use a pre-formed catalyst like XPhos Pd G3.

  • Solvent : Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction : Seal the vessel and heat to 80–110 °C. Monitor the reaction by LC-MS.

  • Work-up : Cool the reaction, quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl), and dilute with water. Extract with an organic solvent.

  • Purification : Wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography.

Data Presentation: Typical Buchwald-Hartwig Reaction Parameters

Amine PartnerCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)
AnilinePd₂(dba)₃ (1.5%)XPhos (3.5%)NaOtBu (1.5)Toluene100
MorpholinePd(OAc)₂ (2%)RuPhos (4%)K₃PO₄ (2.0)Dioxane110
BenzylaminePd₂(dba)₃ (2%)BrettPhos (4%)LiHMDS (1.8)THF80
PyrrolidineXPhos Pd G3 (2%)-LHMDS (1.5)Toluene90
Sonogashira Coupling: C(sp²)–C(sp) Bond Formation

The Sonogashira coupling is the most widely used method for forming a C(sp²)–C(sp) bond by reacting an aryl halide with a terminal alkyne.[17][18] The resulting arylalkyne products are versatile intermediates in organic synthesis.[19]

Causality and Mechanism: The reaction traditionally involves two interconnected catalytic cycles with palladium and a copper(I) co-catalyst.[12][19] However, copper-free protocols are now common to prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling) and to simplify purification.[20][21][22] The copper-free cycle is shown below.

  • Oxidative Addition : Pd(0) inserts into the Ar-Br bond.

  • Alkyne Coordination & Deprotonation : The terminal alkyne coordinates to the palladium(II) complex. An amine base deprotonates the alkyne to form a palladium-acetylide intermediate.

  • Reductive Elimination : The aryl group and the alkynyl group are eliminated from the palladium center to form the product and regenerate the Pd(0) catalyst.

Sonogashira_Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(Br) substrate Ar-Br (Substrate) substrate->oa_complex Oxidative Addition acetylide_complex L₂Pd(II)(Ar)(C≡C-R) oa_complex->acetylide_complex Deprotonation & Ligand Exchange oa_complex->acetylide_complex alkyne R-C≡C-H + Base alkyne->acetylide_complex acetylide_complex->pd0 Reductive Elimination product Ar-C≡C-R (Product) acetylide_complex->product

Figure 3: Simplified catalytic cycle for a copper-free Sonogashira coupling.

Experimental Protocol: Copper-Free Sonogashira Coupling

  • Reagent Preparation : To a reaction vial, add the free amine of 4-(3-Bromophenyl)oxan-4-amine (1 eq) and the terminal alkyne (1.2–2.0 eq).

  • Catalyst and Base : Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%) or a combination of (AllylPdCl)₂ and a phosphine ligand like P(t-Bu)₃.[20] Add a suitable base, often an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can also serve as the solvent, or an inorganic base like Cs₂CO₃ or K₂CO₃.

  • Solvent : Add a degassed solvent such as THF or DMF.

  • Reaction : Seal the vessel and stir at room temperature or with gentle heating (40–80 °C). Modern catalysts often allow the reaction to proceed efficiently at room temperature.[20][21]

  • Work-up : Once the reaction is complete, filter off any solids and concentrate the filtrate. Dissolve the residue in an organic solvent and wash with water to remove the amine base and its salt.

  • Purification : Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation: Typical Copper-Free Sonogashira Reaction Parameters

Terminal Alkyne PartnerCatalyst System (mol%)Base (eq)SolventTemp (°C)
PhenylacetylenePd(PPh₃)₄ (5%)Et₃N (3.0)THF60
Trimethylsilylacetylene(AllylPdCl)₂ (1%) + P(t-Bu)₃ (2%)Cs₂CO₃ (2.0)DMFRT
1-OctynePdCl₂(PPh₃)₂ (3%)DIPEA (3.0)Acetonitrile70
Propargyl alcoholPd₂(dba)₃ (2%) + XPhos (4%)K₂CO₃ (2.5)Dioxane80

References

  • Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Dunsford, J. J., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • National Institutes of Health. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Available at: [Link]

  • National Institutes of Health. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Available at: [Link]

  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available at: [Link]

  • The Journal of Organic Chemistry. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. ACS Publications. Available at: [Link]

  • Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. UC Santa Barbara. Available at: [Link]

  • Organic Chemistry Data. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • DSpace@MIT. (n.d.). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. Available at: [Link]

  • The Journal of Organic Chemistry. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. ACS Publications. Available at: [Link]

  • RSC Advances. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • The Journal of Organic Chemistry. (n.d.). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. ACS Publications. Available at: [Link]

  • Chemical Reviews. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]

  • Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Available at: [Link]

  • ResearchGate. (2025). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Aminative Suzuki-Miyaura coupling. Available at: [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with... Available at: [Link]

  • National Institutes of Health. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Wordpress. Available at: [Link]

  • Organometallics. (n.d.). Suzuki Coupling Reactions in Ether-Functionalized Ionic Liquids: The Importance of Weakly Interacting Cations. ACS Publications. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ResearchGate. (2023). Suzuki–Miyaura Coupling Reaction Product Isolation. Available at: [Link]

  • MDPI. (n.d.). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Available at: [Link]

  • Angene Chemical. (2025). Safety Data Sheet. Available at: [Link]

  • Taylor & Francis. (n.d.). Cross-coupling reactions – Knowledge and References. Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of 4-(3-Bromophenyl)oxan-4-amine Hydrochloride Derivatives

Abstract This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the experimental setup for creating derivatives of 4-(3-Bromophenyl)oxan-4-amine hydrochloride....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the experimental setup for creating derivatives of 4-(3-Bromophenyl)oxan-4-amine hydrochloride. This key intermediate possesses a versatile scaffold, featuring a reactive secondary amine and a bromophenyl group, making it an invaluable starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. The protocols herein detail methodologies for N-acylation, N-alkylation, and Suzuki-Miyaura cross-coupling reactions, offering a robust platform for library synthesis and lead optimization in medicinal chemistry.

Introduction: The Significance of the 4-Aryloxan-4-amine Scaffold

The 4-aryloxan-4-amine core structure is a privileged scaffold in medicinal chemistry, frequently appearing in compounds targeting a variety of biological pathways. The oxane (tetrahydropyran) ring offers favorable pharmacokinetic properties, including improved solubility and metabolic stability, while the 4-amino-4-aryl moiety provides a crucial anchor for interacting with biological targets. Amines are fundamental building blocks in a vast number of pharmaceuticals, contributing to drug-target interactions through hydrogen bonding and ionic interactions.[1][2] The presence of the 3-bromophenyl group on this specific scaffold opens up a gateway for extensive chemical modifications, particularly through palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents.[3][4] This versatility makes 4-(3-Bromophenyl)oxan-4-amine hydrochloride a highly valuable starting material for generating libraries of novel compounds for drug discovery programs.[5][6][7]

Safety and Handling Precautions

Prior to commencing any experimental work, it is imperative to adhere to strict safety protocols. All manipulations should be conducted in a well-ventilated fume hood.[8] Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[8][9][10] Bromophenyl compounds can be irritants and potentially toxic; therefore, avoid inhalation, ingestion, and skin contact.[11][12] Consult the Safety Data Sheet (SDS) for all reagents before use.[9][10][12]

Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.[10][11]

General Materials and Instrumentation

Reagents and Solvents:

  • 4-(3-Bromophenyl)oxan-4-amine hydrochloride (starting material)

  • Acyl chlorides, carboxylic acids, or acid anhydrides (for N-acylation)

  • Alkyl halides or sulfonates (for N-alkylation)

  • Aryl or heteroaryl boronic acids/esters (for Suzuki coupling)

  • Palladium catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligands (e.g., phosphines)[3]

  • Bases (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃), sodium tert-butoxide)

  • Anhydrous solvents (e.g., dichloromethane (DCM), tetrahydrofuran (THF), 1,4-dioxane, N,N-dimethylformamide (DMF), acetonitrile (MeCN))

  • Reagents for work-up and purification (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica gel)

Instrumentation:

  • Magnetic stirrers with heating capabilities

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and visualization system (UV lamp, staining reagents)

  • Flash column chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

  • High-Performance Liquid Chromatography (HPLC) system

Experimental Protocols

Protocol 1: N-Acylation of 4-(3-Bromophenyl)oxan-4-amine

This protocol describes the formation of an amide bond by reacting the secondary amine with an acylating agent. Amide bonds are prevalent in pharmaceuticals due to their stability and ability to participate in hydrogen bonding.[13][14]

Reaction Scheme:

Nacylation start 4-(3-Bromophenyl)oxan-4-amine product N-Acyl Derivative start->product Reaction acyl_chloride R-COCl (Acyl Chloride) acyl_chloride->product base Base (e.g., TEA, DIPEA) base->product solvent Solvent (e.g., DCM) solvent->product

Figure 1: General workflow for N-acylation.

Step-by-Step Procedure:

  • To a solution of 4-(3-Bromophenyl)oxan-4-amine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add a suitable base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture for 15 minutes to neutralize the hydrochloride salt and liberate the free amine.

  • Slowly add the desired acylating agent (e.g., acyl chloride or acid anhydride, 1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl derivative.[15][16][17]

  • Characterize the final product using NMR and MS to confirm its structure and purity.[18]

Table 1: Representative Reagents for N-Acylation

EntryAcylating AgentBaseExpected Product Class
1Acetyl chlorideTEAN-Acetyl derivative
2Benzoyl chlorideDIPEAN-Benzoyl derivative
3Acetic anhydrideTEAN-Acetyl derivative
Protocol 2: N-Alkylation of 4-(3-Bromophenyl)oxan-4-amine

This protocol details the introduction of an alkyl group to the secondary amine, a common strategy to modulate the basicity and lipophilicity of a molecule.[19][20]

Reaction Scheme:

Nalkylation start 4-(3-Bromophenyl)oxan-4-amine product N-Alkyl Derivative start->product Reaction alkyl_halide R-X (Alkyl Halide) alkyl_halide->product base Base (e.g., K2CO3) base->product solvent Solvent (e.g., MeCN) solvent->product

Figure 2: General workflow for N-alkylation.

Step-by-Step Procedure:

  • Combine 4-(3-Bromophenyl)oxan-4-amine hydrochloride (1.0 eq), a suitable base such as potassium carbonate (K₂CO₃) (3.0 eq), and the desired alkylating agent (e.g., alkyl halide, 1.2 eq) in a suitable solvent like acetonitrile (MeCN) or DMF (0.1 M).

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.[15][16][17]

  • Confirm the structure and purity of the N-alkylated product by NMR and MS analysis.[18]

Table 2: Representative Reagents for N-Alkylation

EntryAlkylating AgentBaseExpected Product Class
1Methyl iodideK₂CO₃N-Methyl derivative
2Benzyl bromideK₂CO₃N-Benzyl derivative
3Ethyl bromoacetateK₂CO₃N-Carboethoxymethyl derivative
Protocol 3: Suzuki-Miyaura Cross-Coupling of the Bromophenyl Group

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl moieties.[3][4][21][22]

Reaction Scheme:

SuzukiCoupling start N-Protected 4-(3-Bromophenyl)oxan-4-amine product Biaryl Derivative start->product Reaction boronic_acid Ar-B(OH)2 (Boronic Acid) boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., K3PO4) base->product solvent Solvent (e.g., 1,4-Dioxane/H2O) solvent->product

Figure 3: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Amine Protection (if necessary): Depending on the desired final product, the secondary amine may need to be protected (e.g., as a Boc-carbamate) prior to the Suzuki coupling to avoid side reactions.

  • In a reaction vessel, combine the N-protected 4-(3-Bromophenyl)oxan-4-amine (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium phosphate (K₃PO₄) (2.0-3.0 eq).[23]

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, 0.1 M).

  • Heat the reaction mixture under an inert atmosphere to 80-100 °C for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[15][16][17]

  • Deprotection (if applicable): If the amine was protected, carry out the appropriate deprotection step (e.g., treatment with trifluoroacetic acid (TFA) or HCl in dioxane for a Boc group).

  • Characterize the final coupled product by NMR and MS to confirm its structure and purity.[18]

Table 3: Representative Reagents for Suzuki-Miyaura Coupling

EntryBoronic AcidCatalystBaseExpected Product Class
1Phenylboronic acidPd(PPh₃)₄K₃PO₄Biphenyl derivative
24-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄Methoxybiphenyl derivative
3Pyridine-3-boronic acidPd(PPh₃)₄K₃PO₄Phenylpyridine derivative

Characterization of Derivatives

Thorough characterization of the synthesized derivatives is crucial to confirm their identity, purity, and structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to elucidate the structure of the final compounds and confirm the success of the derivatization.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to determine the exact mass of the synthesized molecules, confirming their elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the final compounds.

Conclusion

The protocols outlined in these application notes provide a versatile and robust framework for the synthesis of a wide range of derivatives from 4-(3-Bromophenyl)oxan-4-amine hydrochloride. By leveraging N-acylation, N-alkylation, and Suzuki-Miyaura cross-coupling reactions, researchers can efficiently generate diverse chemical libraries. This strategic derivatization is a powerful tool in the field of medicinal chemistry, enabling the exploration of structure-activity relationships and the optimization of lead compounds in the pursuit of novel therapeutics.

References

  • Benchchem. Application Notes and Protocols: Suzuki Coupling Reactions Using (3-Bromophenyl)(4-methoxyphenyl)methanone.
  • Zhang, P., et al. (2020). Successive and selective Suzuki-Miyaura cross-coupling reaction using 3-bromophenyl B(dan) 2j as the starting material. ResearchGate. Available from: [Link]

  • Benchchem. Essential Safety and Logistical Information for Handling p-Bromophenyl i-propyl sulfoxide.
  • Angene Chemical. (2021). Safety Data Sheet - (S)-1-(4-Bromophenyl)ethanol. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Rauf, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5021. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Roy, M., & Perez-Luna, A. (2024). N-Acylation Reactions of Amines. ResearchGate. Available from: [Link]

  • OUCI. N-Acylation Reactions of Amines. Available from: [Link]

  • da Silva, A. F., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances, 12(35), 22965-22976. Available from: [Link]

  • Sutton, P. W., et al. (2019). N-Alkyl-α-amino acids in Nature and their biocatalytic preparation. Journal of Biotechnology, 293, 56-65. Available from: [Link]

  • Schilling, C. I., et al. (2024). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. Accounts of Chemical Research. Available from: [Link]

  • Diplomata Comercial. What are the Applications of Amines in the Pharmaceutical Industry?. Available from: [Link]

  • Herzon, S. B., & Hartwig, J. F. (2006). Direct, Catalytic Hydroaminoalkylation of Unactivated Olefins with N-Alkyl Arylamines. Journal of the American Chemical Society, 128(32), 10634–10635. Available from: [Link]

  • Wang, Y., et al. (2019). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. European Journal of Medicinal Chemistry, 180, 526-536. Available from: [Link]

  • Mátravölgyi, B., et al. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 26(16), 4984. Available from: [Link]

  • Kiuchi, F., et al. (1995). N-alkylated 1,4-dihydropyridines: new agents to overcome multidrug resistance. Chemical & Pharmaceutical Bulletin, 43(5), 818-828. Available from: [Link]

  • Mahmood, A. A. R., & Kubba, A. A. R. M. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Available from: https://www.researchgate.
  • Katritzky, A. R., et al. (2015). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 20(10), 18885–18901. Available from: [Link]

  • Nakagawa, K., et al. (2013). SYNTHESES OF 4-AMINO-, 4-HYDROXY-, AND 4-NITRO-1,3,4,5-TETRAHYDROBENZ[cd]INDOLES AND ITS BROMINATION. Heterocycles, 87(7), 1485. Available from: [Link]

  • Sharpless, K. B., et al. (2023). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Angewandte Chemie International Edition. Available from: [Link]

  • Amgen Inc. (2001). Methods for the acylation of amine compounds. Google Patents.
  • Treviño, M. A., et al. (2024). Expression, purification, and characterization of diacylated Lipo-YcjN from Escherichia coli. Protein Science. Available from: [Link]

  • Zhang, Y., et al. (2024). The Emerging Promise of Pentacyclic Triterpenoid Derivatives as Novel Antiviral Agents Against SARS-CoV-2 Variants. Molecules, 29(5), 1083. Available from: [Link]

  • Yildirim, M., et al. (2025). Purification and Biochemical Characterization of Polyphenol Oxidase from Falcaria vulgaris Bernh. Applied Biochemistry and Biotechnology. Available from: [Link]

  • Kumar, V., et al. (1994). Purification and characterization of avian oligosaccharyltransferase. Complete amino acid sequence of the 50-kDa subunit. The Journal of Biological Chemistry, 269(18), 13451-13457. Available from: [Link]

  • Förster, C., et al. (2021). Synthesis and Structural Characterization of p-Carboranylamidine Derivatives. Molecules, 26(11), 3333. Available from: [Link]

  • Benchchem. Technical Support Center: Alkylation of 4-Aminodibenzofuran.

Sources

Application

Application Note: High-Throughput Analysis of 4-(3-Bromophenyl)oxan-4-amine Hydrochloride using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract This application note presents a detailed and robust protocol for the quantitative analysis of 4-(3-Bromophenyl)oxan-4-amine hydrochloride, a key intermediate in pharmaceutical development. The methodology utili...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust protocol for the quantitative analysis of 4-(3-Bromophenyl)oxan-4-amine hydrochloride, a key intermediate in pharmaceutical development. The methodology utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique offering high sensitivity and selectivity essential for complex sample matrices encountered in drug development.[1] This guide provides a comprehensive workflow, from sample preparation to data analysis, grounded in established scientific principles and regulatory guidelines to ensure data integrity and reproducibility. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound.

Introduction

4-(3-Bromophenyl)oxan-4-amine hydrochloride is a heterocyclic amine containing a brominated aromatic moiety. Accurate and precise quantification of this compound is critical for pharmacokinetic studies, formulation development, and quality control in the pharmaceutical industry. LC-MS/MS is the preferred analytical technique for such applications due to its ability to provide structural confirmation and low detection limits.[1][2]

This protocol addresses the specific challenges associated with the analysis of a hydrochloride salt, including potential ion suppression and the need for careful sample preparation.[3][4] The method has been developed in accordance with the principles outlined in the FDA and International Council for Harmonisation (ICH) guidelines for bioanalytical method validation, ensuring the generation of reliable and defensible data.[2][5][6][7][8][9]

Physicochemical Properties of 4-(3-Bromophenyl)oxan-4-amine Hydrochloride
PropertyValueSource
Chemical FormulaC₁₁H₁₅BrClNO[10]
Molecular Weight292.60 g/mol [11]
CAS Number1209242-66-9[10]
AppearanceSolid (predicted)
pKa (amine)~9-10 (estimated)

Experimental

Materials and Reagents
  • 4-(3-Bromophenyl)oxan-4-amine hydrochloride reference standard

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte.

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

Standard and Sample Preparation

Prepare a stock solution of 4-(3-Bromophenyl)oxan-4-amine hydrochloride in methanol at a concentration of 1 mg/mL. From this stock, create a series of working standard solutions by serial dilution with a 50:50 methanol:water mixture. These working standards will be used to spike into the matrix to generate the calibration curve.

The hydrochloride salt form of the analyte requires a sample preparation method that effectively removes salts to prevent ion suppression in the ESI source.[3][4][12][13] Solid Phase Extraction (SPE) is a recommended technique for this purpose.

Step-by-Step SPE Protocol:

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: To 100 µL of plasma sample, add 20 µL of internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex and load the entire volume onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.5) followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

SPE_Workflow

LC-MS/MS Method

The chromatographic separation is crucial to resolve the analyte from matrix components, further reducing the risk of ion suppression.[13] A reversed-phase separation is suitable for this compound.

ParameterCondition
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute
Column Temperature 40°C
Injection Volume 5 µL

Electrospray ionization in the positive ion mode (ESI+) is the recommended ionization technique for this primary amine, as the amine group is readily protonated.[14][15][16]

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

For quantitative analysis, tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity.[17] The precursor ion will be the protonated molecule [M+H]⁺. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a doublet for the precursor ion.[18] It is recommended to monitor the transition from the more abundant ⁷⁹Br isotope.

Predicted Fragmentation and MRM Transitions:

The protonated molecule of 4-(3-Bromophenyl)oxan-4-amine has a monoisotopic mass of 256.0386 g/mol for the ⁷⁹Br isotope. The primary fragmentation pathways are expected to be alpha-cleavage adjacent to the amine and cleavage of the oxane ring.[19]

Fragmentation_Pathway Precursor [M+H]⁺ m/z 256.0 (⁷⁹Br) m/z 258.0 (⁸¹Br) Fragment1 Loss of H₂O [M+H-H₂O]⁺ m/z 238.0 Precursor->Fragment1 CID Fragment2 Bromophenyl Cation [C₆H₄Br]⁺ m/z 155.0/157.0 Precursor->Fragment2 CID Fragment3 Loss of Oxane Ring Fragment [M+H - C₄H₈O]⁺ m/z 184.0 Precursor->Fragment3 CID

Recommended MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-(3-Bromophenyl)oxan-4-amine256.0155.025
4-(3-Bromophenyl)oxan-4-amine256.0184.020
Internal StandardTo be determinedTo be determinedTo be determined

Note: Collision energies should be optimized for the specific instrument used.

Method Validation

The analytical method must be validated to ensure it is fit for its intended purpose.[5][20][21] The validation should be performed in accordance with the FDA's Bioanalytical Method Validation Guidance for Industry and ICH Q2(R2) guidelines.[2][6][7][8][9][22]

Validation Parameters:
  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the determined value to the nominal or known true value.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This includes intra-day (repeatability) and inter-day (intermediate precision) assessments.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression with a weighting factor of 1/x or 1/x² is often used.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals (e.g., freeze-thaw stability, short-term bench-top stability, long-term storage stability).

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[3][4][12][13]

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the analysis of 4-(3-Bromophenyl)oxan-4-amine hydrochloride by LC-MS/MS. The detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection are designed to yield accurate, precise, and reliable results. Adherence to the principles of method validation outlined herein will ensure that the data generated is suitable for regulatory submissions and supports the advancement of drug development programs.

References

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2025).
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001).
  • Outsourced Pharma. (2023).
  • Dong, M. W. (2016). LC-MS for drug impurity identification and profiling. LCGC North America, 34(8), 566-575.
  • IntuitionLabs. (2026). ICH Q2(R2)
  • U.S. Food and Drug Administration. (2022).
  • ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • YouTube. (2025). Understanding ICH Q2(R2)
  • Reddit. (2018). Do LC/MS Samples of Amine Salts Need to be Alkalinized Pre-Injection?.
  • Journal of Analytical Research and Technology. (2023).
  • BenchChem. (2025).
  • ChemicalBook. 4-(3-Bromophenyl)oxan-4-amine hydrochloride(1209242-66-9).
  • National Institute of Standards and Technology. Tetrahydropyran.
  • LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry.
  • Taylor, A. (2005). Ion suppression in mass spectrometry. Clinical Biochemistry, 38(4), 328-334.
  • Wikipedia. Ion suppression (mass spectrometry).
  • Harvard University. Sample Preparation | Harvard Center for Mass Spectrometry.
  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 18(1), 49-58.
  • University of Oxford. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility.
  • National Institute of Standards and Technology. Tetrahydropyran.
  • Thermo Fisher Scientific.
  • Organomation.
  • ResearchGate. Molecular peaks of bromide compounds.
  • YouTube. (2022). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry.
  • Longdom Publishing.
  • Wikipedia.
  • Agilent Technologies. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • Wikipedia. Tetrahydropyran.
  • Agilent Technologies. Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL.
  • University of California, Davis.
  • BLDpharm. N-(3-bromophenyl)oxan-4-amine.
  • BLDpharm. 4-(4-Bromophenyl)tetrahydro-2H-pyran-4-amine hydrochloride.
  • BLDpharm. 1094477-13-0|4-(3-Bromophenyl)oxan-4-amine.
  • PubMed.
  • ResearchGate. Scheme. Mass fragmentation pattern of N-{ [ (4-bromophenyl)amino ] carbonothioyl} benzamide.
  • Restek. Accurately Quantify 380 Pesticides Using LC-MS/MS and GC-MS/MS.
  • Freie Universität Berlin.
  • Chemistry LibreTexts. Section 4A. Tandem MS.
  • NIH.
  • NIH. Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites.
  • PubChem. 4-Aminotetrahydropyran.
  • Bulletin of the Chemical Society of Japan.

Sources

Method

Safety in Synthesis: Application Notes and Protocols for 4-(3-Bromophenyl)oxan-4-amine hydrochloride

These application notes provide a detailed guide for the safe handling, use, and disposal of 4-(3-Bromophenyl)oxan-4-amine hydrochloride (CAS No. 1209242-66-9) in a research and drug development setting.[1] Given the lim...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a detailed guide for the safe handling, use, and disposal of 4-(3-Bromophenyl)oxan-4-amine hydrochloride (CAS No. 1209242-66-9) in a research and drug development setting.[1] Given the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, the following protocols are synthesized from data on structurally similar aromatic amines and general principles of laboratory safety. Researchers must consult the specific SDS provided by their supplier before commencing any work and use this guide as a supplementary resource.

Hazard Identification and Risk Assessment

4-(3-Bromophenyl)oxan-4-amine hydrochloride is a halogenated aromatic amine derivative. Aromatic amines as a class are known for their potential toxicity, and therefore, this compound should be handled with care.[2][3]

Primary Hazards: Based on analogous compounds, the primary hazards are anticipated to be:

  • Harmful if swallowed. [4]

  • Causes skin irritation. [4][5][6]

  • Causes serious eye irritation. [4][5][6]

  • May cause respiratory irritation. [4][6]

Mechanism of Toxicity: Aromatic amines can be absorbed through the skin and may cause systemic effects.[2] The hydrochloride salt form may also present corrosive properties, particularly in the presence of moisture.

Hazard Summary Table
Hazard ClassificationCategoryPrecautionary Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[4][5][6]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[4][5][6]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[4][6]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the identified risks, a combination of engineering controls and personal protective equipment is mandatory.

Engineering Controls:

  • Fume Hood: All handling of solid 4-(3-Bromophenyl)oxan-4-amine hydrochloride and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8]

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear nitrile or neoprene gloves that are regularly inspected for tears or holes before use.[7] Use proper glove removal technique to avoid skin contact.[4]

  • Eye Protection: Chemical safety goggles are required at all times.[4][5]

  • Skin and Body Protection: A lab coat must be worn. For larger quantities, consider a chemical-resistant apron and sleeves.[7]

  • Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is recommended.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to prevent exposure and maintain the integrity of the compound.

Handling:

  • Avoid the formation of dust and aerosols.[7][8]

  • Wash hands thoroughly after handling.[4][5]

  • Do not eat, drink, or smoke in the laboratory.[4]

  • Use spark-proof tools and equipment where necessary.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

  • Keep away from oxidizing agents.[5]

  • Store locked up.[4][6][9]

Experimental Protocols

The following are step-by-step protocols for common laboratory procedures involving 4-(3-Bromophenyl)oxan-4-amine hydrochloride.

Protocol 1: Weighing and Preparation of a Stock Solution
  • Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

  • Weighing: Tare a clean, dry weighing boat on an analytical balance inside the fume hood. Carefully transfer the required amount of 4-(3-Bromophenyl)oxan-4-amine hydrochloride to the weighing boat using a clean spatula.

  • Dissolution: Place a stir bar in an appropriate flask and add the desired solvent. Slowly add the weighed compound to the solvent while stirring to facilitate dissolution.

  • Cleaning: Decontaminate the spatula and weighing boat with a suitable solvent (e.g., ethanol) in the fume hood. Dispose of the contaminated materials as hazardous waste.

Protocol 2: Reaction Quenching and Work-up
  • Quenching: Cool the reaction mixture in an ice bath. Slowly add the quenching agent (e.g., saturated sodium bicarbonate solution) to neutralize any acidic components. Be aware of potential gas evolution.

  • Extraction: Perform liquid-liquid extraction using an appropriate organic solvent in a separatory funnel.

  • Washing: Wash the organic layer with brine to remove any remaining aqueous components.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator.

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

Spill Response:

  • Minor Spill: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[4] Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste.[5] Clean the spill area with soap and water.

  • Major Spill: Evacuate the area and prevent entry.[10] Contact the institution's environmental health and safety department immediately.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][10][11] Seek immediate medical attention.[5][11]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8][12] Remove contaminated clothing and wash it before reuse.[4] Seek medical attention if irritation persists.[5]

  • Inhalation: Move the person to fresh air.[4][5][12] If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[4][12] If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink.[13] Seek immediate medical attention.[4][12]

Waste Disposal

All waste containing 4-(3-Bromophenyl)oxan-4-amine hydrochloride must be treated as hazardous waste.

  • Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Dispose of the waste through your institution's hazardous waste management program.[5] Do not dispose of it down the drain.[7][8]

Visual Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure PPE Don PPE: - Goggles - Gloves - Lab Coat FumeHood Verify Fume Hood Function PPE->FumeHood 1. Weigh Weigh Solid in Fume Hood FumeHood->Weigh 2. Dissolve Prepare Solution in Fume Hood Weigh->Dissolve 3. Decontaminate Decontaminate Glassware & Tools Dissolve->Decontaminate 4. Waste Segregate Hazardous Waste Decontaminate->Waste 5. RemovePPE Doff PPE Correctly Waste->RemovePPE 6.

Caption: Workflow for the safe handling of 4-(3-Bromophenyl)oxan-4-amine hydrochloride.

References

  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. [Link]

  • MATERIAL SAFETY DATA SHEET - Tri-iso. [Link]

  • What to do in a chemical emergency - GOV.UK. [Link]

  • Emergency Procedures for Incidents Involving Chemicals - Research Safety. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. [Link]

  • Safety Data Sheet - AA Blocks. [Link]

  • Safety Data Sheet - Angene Chemical. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(3-Bromophenyl)oxan-4-amine hydrochloride

Welcome to the dedicated technical support guide for the synthesis of 4-(3-Bromophenyl)oxan-4-amine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 4-(3-Bromophenyl)oxan-4-amine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. We will delve into the mechanistic rationale behind key procedural steps, providing actionable solutions grounded in established chemical principles.

Introduction: The Synthetic Challenge

The synthesis of 4-substituted oxane amines is a critical workflow in the development of various pharmaceutical agents. The title compound, 4-(3-Bromophenyl)oxan-4-amine hydrochloride, presents a typical, yet challenging, synthetic sequence that often involves a Grignard reaction followed by the conversion of a tertiary alcohol to an amine. Achieving high yields requires careful control over reaction conditions to mitigate side reactions and purification losses. This guide provides a structured approach to identifying and resolving the most common bottlenecks in this process.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues in a question-and-answer format. We focus on the most common and impactful problems encountered during the synthesis.

Q1: My overall yield is consistently low (<40%). Where are the most likely points of product loss?

Low overall yield is a cumulative problem. A systematic review of each step is crucial. The most common areas for yield loss are the key bond-forming reaction (Grignard addition), the conversion of the tertiary alcohol to the amine, and the final purification/isolation.

Below is a workflow diagram highlighting critical checkpoints for yield loss.

G cluster_0 Pre-Reaction cluster_1 Step 1: Grignard Reaction cluster_2 Step 2: Amination cluster_3 Step 3: Purification & Isolation SM_Quality Starting Material Quality (Oxan-4-one, 3-Bromobenzene) Reagent_Prep Grignard Reagent Prep (Anhydrous Conditions) Grignard_Add Grignard Addition (Side Reactions) Reagent_Prep->Grignard_Add Yield Checkpoint 1 Grignard_Workup Aqueous Workup (Emulsion/Loss) Grignard_Add->Grignard_Workup Alcohol_Conversion Alcohol -> Amine (Elimination/Rearrangement) Grignard_Workup->Alcohol_Conversion Yield Checkpoint 2 Purification Purification (Chromatography/Crystallization) Alcohol_Conversion->Purification Yield Checkpoint 3 Salt_Formation Salt Formation (Precipitation Issues) Purification->Salt_Formation

Caption: General synthesis workflow highlighting critical checkpoints for yield loss.

Actionable Advice:

  • Validate Grignard Reagent Formation: Before adding the oxan-4-one, take a small aliquot of your Grignard reagent, quench it with I₂, and analyze by TLC or GC-MS. This confirms the reagent was successfully formed.

  • Analyze Crude Reaction Mixtures: After the Grignard reaction and after the amination step, analyze a small crude sample by ¹H NMR or LC-MS. This will tell you the conversion rate and help you identify if the issue is in the reaction itself or in the workup and purification.

  • Focus on the Most Demanding Step: The conversion of the sterically hindered tertiary alcohol to the amine is often the lowest-yielding step. It is highly sensitive to conditions. Prioritize optimizing this transformation.

Q2: I'm observing significant byproducts during my Grignard reaction. What are the likely side reactions?

The Grignard reaction, while powerful, is prone to several side reactions, especially with enolizable ketones like oxan-4-one.[1][2]

G cluster_paths Competing Reaction Pathways cluster_products Resulting Species reagents Oxan-4-one + 3-BrPh-MgBr path_desired Desired Pathway Nucleophilic Addition reagents->path_desired Low Temp (-78 to 0 °C) path_enol Side Reaction 1 Enolization reagents->path_enol Higher Temp path_reduct Side Reaction 2 Reduction reagents->path_reduct Steric Hindrance path_wurtz Side Reaction 3 Wurtz Coupling reagents->path_wurtz Catalyzed by Trace Metals prod_desired Tertiary Alcohol (Product Precursor) path_desired->prod_desired prod_enol Recovered Oxan-4-one (After Workup) path_enol->prod_enol prod_reduct Oxan-4-ol (Byproduct) path_reduct->prod_reduct prod_wurtz 3,3'-Dibromobiphenyl (Byproduct) path_wurtz->prod_wurtz

Caption: Competing reaction pathways during the Grignard addition step.

Troubleshooting Table: Grignard Side Reactions

Side Product/ObservationPotential CauseSuggested Solution
Recovered Oxan-4-one The Grignard reagent is acting as a base, deprotonating the ketone at the α-position to form an enolate.[1]Perform the reaction at low temperatures (-78 °C). Use inverse addition: add the ketone solution slowly to the Grignard reagent to maintain an excess of the nucleophile.
Oxan-4-ol Reduction of the ketone by the Grignard reagent, where a β-hydride is transferred.This is less common with aryl Grignards than alkyl ones but can occur. Using a freshly prepared, high-quality Grignard reagent can minimize this.
3,3'-Dibromobiphenyl Wurtz-type homocoupling of the Grignard reagent, often catalyzed by trace transition metal impurities.Ensure high-purity magnesium turnings. Initiate the Grignard formation with a small crystal of iodine or 1,2-dibromoethane.
Dark brown/black reaction color The reaction is overheating, leading to decomposition.Maintain strict temperature control. Ensure efficient stirring and slow, dropwise addition of the ketone.
Q3: The conversion of the tertiary alcohol, 4-(3-bromophenyl)oxan-4-ol, to the amine is inefficient. What amination strategies are most effective?

This is a challenging Sₙ1-type reaction on a tertiary alcohol. Direct displacement is impossible. The hydroxyl group must first be converted into a good leaving group, typically by protonation under strong acid conditions, to form a stabilized tertiary carbocation which is then trapped by a nucleophile. The Ritter reaction is a classic and effective method.

Recommended Method: The Ritter Reaction

The Ritter reaction involves treating the tertiary alcohol with a nitrile (e.g., acetonitrile) in the presence of a strong acid (e.g., concentrated sulfuric acid or trifluoroacetic acid). This forms a stable nitrilium ion intermediate, which is then hydrolyzed during aqueous workup to yield the corresponding N-acyl amine. The final amide is then hydrolyzed under acidic or basic conditions to give the desired primary amine.

Troubleshooting the Ritter Reaction

ProblemPotential CauseSuggested Solution
Low Conversion Insufficient acid strength or concentration to promote carbocation formation.Use a strong acid like concentrated H₂SO₄ or a mixture of TFA/DCM. Ensure anhydrous conditions initially, as water can compete as a nucleophile.
Formation of an alkene byproduct The intermediate carbocation undergoes elimination (E1) instead of being trapped by the nitrile. This is favored by higher temperatures.Maintain low reaction temperatures (0-25 °C). The nitrile should be used as the solvent or in large excess to maximize the chance of trapping the carbocation.
Incomplete final hydrolysis The intermediate amide is stable and resistant to hydrolysis.Use more forcing conditions for the hydrolysis step, such as refluxing in 6M HCl for several hours. Monitor the disappearance of the amide intermediate by TLC or LC-MS.

Frequently Asked Questions (FAQs)

  • Q: What are the primary synthetic routes to this compound? A: The most common and direct route involves the Grignard addition of 3-bromophenylmagnesium bromide to oxan-4-one to create the tertiary alcohol intermediate, followed by a Ritter reaction or similar amination protocol to install the amine. An alternative, though more complex, route could involve a Strecker-type synthesis starting from oxan-4-one to form an α-aminonitrile, followed by Grignard addition to the nitrile.

  • Q: How critical is the quality of the starting materials and reagents? A: Extremely critical. The Grignard reaction requires strictly anhydrous conditions; any moisture will quench the reagent and drastically reduce the yield.[3] Use oven- or flame-dried glassware, anhydrous solvents (like THF or diethyl ether), and high-purity magnesium turnings. The 3-bromobenzene should be free of impurities that could interfere with Grignard formation.

  • Q: Which analytical techniques are best for monitoring reaction progress? A: A combination of techniques is ideal.

    • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks of the consumption of starting material and the appearance of products. Use a UV lamp to visualize the aromatic components.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate monitoring of conversion and can help identify the mass of the desired product and any major byproducts.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a ¹H NMR of a crude aliquot is the most definitive way to determine the reaction's success and the ratio of products to starting materials.

  • Q: Why is the final product isolated as a hydrochloride salt? A: Primary amines can be prone to air oxidation and are often oily or low-melting solids, making them difficult to handle and purify. Converting the amine to its hydrochloride salt typically yields a stable, crystalline solid that is easier to handle, weigh, and purify by recrystallization.[4] For pharmaceutical applications, salt forms often have improved solubility and stability.

Optimized Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and equipment.

Step 1: Synthesis of 4-(3-bromophenyl)oxan-4-ol

  • Setup: Under a nitrogen atmosphere, place magnesium turnings (1.2 eq) in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Grignard Formation: Add a small volume of anhydrous THF to cover the magnesium. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 3-bromobenzene (1.0 eq) in anhydrous THF via the dropping funnel. The reaction should initiate (slight warming, disappearance of iodine color). If not, gently warm the flask. Once initiated, add the remaining solution at a rate that maintains a gentle reflux. After addition is complete, stir at room temperature for 1 hour.

  • Addition of Ketone: Cool the Grignard solution to 0 °C in an ice bath. Slowly add a solution of oxan-4-one (1.1 eq, to ensure consumption of the Grignard reagent) in anhydrous THF via the dropping funnel.

  • Quench & Workup: After stirring for 2 hours at room temperature, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Synthesis of 4-(3-Bromophenyl)oxan-4-amine hydrochloride

  • Ritter Reaction: Cool a flask containing acetonitrile (used as both reagent and solvent) to 0 °C. Slowly add concentrated sulfuric acid (2.0 eq). To this acidic solution, add a solution of the crude 4-(3-bromophenyl)oxan-4-ol (1.0 eq) in a minimal amount of acetonitrile.

  • Amide Formation: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS for the disappearance of the alcohol.

  • Hydrolysis: Carefully pour the reaction mixture onto ice and basify with a cold NaOH solution to pH > 12. This will hydrolyze the intermediate amide. Extract the resulting free amine with dichloromethane (3x).

  • Salt Formation: Combine the organic extracts and dry over Na₂SO₄. Filter and concentrate. Dissolve the crude amine in a minimal amount of isopropanol or ethanol. Add a solution of HCl in diethyl ether (2M) dropwise until precipitation is complete.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield the final 4-(3-Bromophenyl)oxan-4-amine hydrochloride salt.

References

  • Buchwald–Hartwig amination - Wikipedia. Link

  • Buchwald–Hartwig amination - Grokipedia. Link

  • Optimization of the reaction conditions in the synthesis of 4a - ResearchGate. Link

  • Optimization of the reaction conditions for the synthesis of 4a. a - ResearchGate. Link

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Link

  • Grignard Reaction - Organic Chemistry Portal. Link

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Journal of Organic Chemistry. Link

  • Troubleshooting low yields in the synthesis of (S)-1-Aminopentan-3-ol derivatives - Benchchem. Link

  • Reductive Amination, and How It Works - Master Organic Chemistry. Link

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Link

  • Aldehyde not reacting in reductive amination reaction, thoughts? - ResearchGate. Link

  • Reductive amination difficulties - poor conversion : r/Chempros - Reddit. Link

  • What's wrong with my reductive amination? I barely got any product. - Reddit. Link

  • 4-(3-Bromophenyl)oxan-4-amine hydrochloride | 1209242-66-9 - ChemicalBook. Link

  • All About The Reactions of Grignard Reagents - Master Organic Chemistry. Link

  • Grignard side reactions : r/chemistry - Reddit. Link

  • Grignard reaction - Wikipedia. Link

  • Reactions with Grignard Reagents - Chemistry LibreTexts. Link

  • A method of synthesis primary amine hydrochloride - Google Patents. Link

  • Process for isolating and purifying amino acids - Google Patents. Link

Sources

Optimization

Technical Support Center: Purification of 4-(3-Bromophenyl)oxan-4-amine Hydrochloride

Welcome to the technical support center for the purification of 4-(3-Bromophenyl)oxan-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(3-Bromophenyl)oxan-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this crucial intermediate. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your laboratory.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a direct question-and-answer format.

Question 1: My compound streaks severely on a standard silica gel TLC plate, making it impossible to assess purity or develop a chromatography method. What is happening and how can I fix it?

Answer: This is a classic issue when dealing with basic amines on standard silica gel. Silica gel is acidic (due to silanol groups, Si-OH), which leads to strong, often irreversible, interactions with the basic amine.[1] This acid-base interaction causes the compound to "stick" to the baseline and streak up the plate rather than eluting as a clean spot.

Root Cause Analysis & Solutions:

  • Neutralize the Stationary Phase: The most direct solution is to neutralize the acidic sites on the silica. This can be achieved by adding a small amount of a competing, volatile base to your mobile phase (eluent).

    • Recommended Action: Prepare your eluent (e.g., Dichloromethane/Methanol) and add 0.5-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide.[1][2] Run your TLC with this modified eluent. The competing base will occupy the acidic sites on the silica, allowing your amine compound to travel up the plate with significantly reduced tailing.

  • Change the Stationary Phase: If modifying the mobile phase is insufficient or undesirable (e.g., triethylamine can be difficult to remove under vacuum), consider a different stationary phase.

    • Alternative 1: Alumina: Basic or neutral alumina plates can be an excellent alternative to silica for purifying basic compounds.

    • Alternative 2: Amine-Functionalized Silica: These columns have propyl-amine groups bonded to the silica surface, creating a more alkaline environment that is ideal for purifying organic bases without needing a mobile phase modifier.[3]

Question 2: After my initial work-up, I attempted recrystallization, but the product oiled out or failed to crystallize upon cooling. What should I do?

Answer: "Oiling out" or failure to crystallize during recrystallization is a common problem that indicates the compound's solubility profile in the chosen solvent is not ideal, or that significant impurities are depressing the melting point and disrupting crystal lattice formation.

Troubleshooting Steps:

  • Ensure You Have the Hydrochloride Salt: The free base of 4-(3-Bromophenyl)oxan-4-amine is likely an oil or a low-melting solid at room temperature. The hydrochloride salt form is specifically used to induce crystallinity. Ensure your final work-up step involved forming the salt (e.g., by adding HCl in ether or isopropanol) and that the pH is acidic. If your product is partially the free base, it will act as an impurity.

  • Re-evaluate Your Solvent System:

    • Single Solvent Issues: If you are using a single solvent (e.g., isopropanol), your compound may be too soluble even at low temperatures.

    • Mixed-Solvent System: The best approach is often a mixed-solvent system.[4] Dissolve your crude hydrochloride salt in a minimum amount of a "good" solvent where it is highly soluble (e.g., methanol, hot ethanol). Then, slowly add a "bad" solvent in which it is poorly soluble (e.g., diethyl ether, ethyl acetate, or hexanes) dropwise at an elevated temperature until you see persistent turbidity. Add a drop or two of the "good" solvent to redissolve the solid and then allow it to cool slowly.

  • Control the Cooling Rate: Rapid cooling promotes precipitation and oiling out, while slow cooling encourages the formation of well-ordered crystals. Let the solution cool to room temperature undisturbed, and only then place it in an ice bath to maximize recovery.[4]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

Question 3: My recovery after recrystallization is very low (<50%). How can I improve my yield?

Answer: Low recovery is a frequent trade-off for high purity in recrystallization.[5] The key is to optimize the process to minimize losses while still effectively removing impurities.

Key Optimization Strategies:

  • Use a Minimum of Hot Solvent: This is the most critical factor. Any excess solvent used to dissolve the compound will retain more of your product in solution (the "mother liquor") upon cooling, thereby reducing your isolated yield.[5] Add the hot solvent in small portions until the solid just dissolves.

  • Select the Right Solvent: An ideal recrystallization solvent should dissolve the compound poorly at room temperature but very well at its boiling point. If the compound has significant solubility at low temperatures, your recovery will suffer. This reinforces the need for careful solvent screening.

  • Ensure Complete Precipitation: After slow cooling to room temperature, cool the flask in an ice-water bath for at least 30 minutes to an hour to maximize the amount of product that crystallizes out of solution.

  • Washing the Crystals: When washing the filtered crystals to remove residual mother liquor, always use a minimal amount of ice-cold recrystallization solvent.[4] Using room temperature or warm solvent will redissolve a significant portion of your purified product.

Frequently Asked Questions (FAQs)

Q1: What is the best first-pass purification strategy for my crude reaction mixture?

A1: For a compound like 4-(3-Bromophenyl)oxan-4-amine, an acid-base extraction is an excellent and highly effective initial purification step.[6] This technique leverages the basicity of the amine functional group to separate it from neutral or acidic impurities. The process involves converting the amine into its water-soluble salt form, washing away organic-soluble impurities, and then regenerating the purified free amine.[7][8]

Q2: How do I perform an acid-base extraction for this compound?

A2: A detailed protocol is provided below. The core principle is to dissolve the crude mixture in an organic solvent, use an aqueous acid to pull your amine into the aqueous layer as the hydrochloride salt, discard the organic layer containing neutral impurities, and then basify the aqueous layer to recover your amine in its pure, free-base form. This free base can then be recrystallized or converted back to the hydrochloride salt for storage.

Q3: When should I choose chromatography over recrystallization?

A3: The choice depends on the nature and quantity of your impurities.

  • Choose Recrystallization when:

    • Your crude product is >80-90% pure.

    • The impurities have significantly different solubility profiles from your desired product.

    • You are working on a large scale (grams to kilograms), as recrystallization is often more scalable than chromatography.[5]

  • Choose Chromatography when:

    • Impurities are structurally very similar to your product (e.g., isomers, over-alkylation products), making separation by solubility difficult.[9]

    • The crude product is a complex mixture with multiple components.

    • You need very high purity (>99.5%) for applications like reference standard generation or final API preparation.

Q4: What are some good starting solvent systems for recrystallizing the hydrochloride salt?

A4: Amine hydrochloride salts are polar and require polar solvents. Screening is essential, but good starting points are listed in the table below.

Solvent SystemTypeRationale
Isopropanol (IPA) or Ethanol (EtOH)Single SolventOften provides a good balance of solubility at high temperatures and insolubility at low temperatures for hydrochloride salts.
Methanol / Diethyl Ether (MeOH/Et₂O)Mixed SystemDissolve in a minimal amount of hot MeOH, then add Et₂O as the anti-solvent to induce crystallization. A very common and effective choice.
Ethanol / Ethyl Acetate (EtOH/EtOAc)Mixed SystemA slightly less polar anti-solvent than ether, which can sometimes provide better crystal quality.
Water / Isopropanol (H₂O/IPA)Mixed SystemUseful if the salt is highly water-soluble. Dissolve in a small amount of hot water and add IPA as the anti-solvent.

Visualized Workflow: Purification Strategy Decision Tree

This diagram outlines a logical workflow for purifying your crude 4-(3-Bromophenyl)oxan-4-amine hydrochloride.

Purification_Strategy cluster_start Initial Assessment cluster_workup Initial Cleanup cluster_analysis Purity Check cluster_purification Final Purification cluster_end Final Product Start Crude Product (Post-Synthesis) AcidBase Acid-Base Extraction Start->AcidBase Recommended first step TLC_NMR Assess Purity (TLC, ¹H NMR) AcidBase->TLC_NMR Isolate free base or HCl salt Recrystallize Recrystallization TLC_NMR->Recrystallize Purity > 90%? Chromatography Column Chromatography (e.g., Amine-functionalized silica) TLC_NMR->Chromatography Purity < 90% or structurally similar impurities? Final Pure Hydrochloride Salt (>99%) Recrystallize->Final Chromatography->Final Collect pure fractions, convert to HCl salt

Caption: Decision tree for selecting a purification method.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Cleanup

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: The protonated amine hydrochloride salt will move into the aqueous (bottom) layer. Drain the aqueous layer into a clean Erlenmeyer flask. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the acidic aqueous solution in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) with stirring until the pH is >10 (check with pH paper). The free amine should precipitate out or form an oil.

  • Back Extraction: Extract the basified aqueous solution three times with fresh portions of EtOAc or DCM. The purified free amine will move back into the organic layer.

  • Drying and Salt Formation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified free base. To form the hydrochloride salt, dissolve the free base in a minimal amount of a solvent like isopropanol or diethyl ether and add a solution of HCl in the same solvent until precipitation is complete.

Protocol 2: Recrystallization from a Mixed-Solvent System (Isopropanol/Diethyl Ether)

  • Dissolution: Place the crude 4-(3-Bromophenyl)oxan-4-amine hydrochloride in an Erlenmeyer flask. Add a minimal amount of hot isopropanol (IPA) in portions, swirling and heating, until the solid is completely dissolved.

  • Induce Crystallization: While the solution is still warm, add diethyl ether (Et₂O) dropwise until the solution becomes faintly and persistently cloudy. Add 1-2 drops of hot IPA to redissolve the precipitate and achieve a clear, saturated solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature without disturbance. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents.

Protocol 3: Flash Column Chromatography on Silica Gel

  • Solvent System Preparation: Prepare a mobile phase consisting of Dichloromethane/Methanol (e.g., 98:2 v/v) and add 0.5% triethylamine (Et₃N) to prevent streaking.

  • Column Packing: Pack a silica gel column using the prepared mobile phase.

  • Sample Loading: Dissolve the crude material (preferably as the free base for better solubility) in a minimal amount of the mobile phase or DCM. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel and loading the resulting powder onto the top of the column.

  • Elution: Run the column, eluting with the prepared mobile phase. A shallow gradient (e.g., increasing methanol content from 2% to 5%) may be necessary to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC (using the same modified eluent) to identify those containing the pure product.

  • Isolation: Combine the pure fractions, concentrate under reduced pressure (it may require gentle heating to co-evaporate the triethylamine), and convert the resulting free base to the hydrochloride salt as described in Protocol 1.

References

  • Biotage. (2023). When should amine-bonded columns be used for purification? [Online] Available at: [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Online] Available at: [Link]

  • Engineering Ideas Clinic, University of Toronto. (n.d.). What is an Acid and Base Extraction? [Online] Available at: [Link]

  • Reddit r/Chempros. (2022). Amine workup. [Online] Available at: [Link]

  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Online] Available at: [Link]

  • Org Prep Daily. (2006). Purifying amines on silica. [Online] Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online] Available at: [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Online] Available at: [Link]

  • Reddit r/chemistry. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Online] Available at: [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Online] Available at: [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization1. [Online] Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Online] Available at: [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Online] Available at: [Link]

  • Merck Millipore. (n.d.). Affinity Chromatography Troubleshooting. [Online] Available at: [Link]

  • Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. [Online] Available at: [Link]

  • Google Patents. (n.d.). CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.
  • Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Online] Available at: [Link]

  • Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Online] Available at: [Link]

  • Google Patents. (n.d.). US4086234A - Process for the preparation of tertiary amines.

Sources

Troubleshooting

Identifying common byproducts in 4-(3-Bromophenyl)oxan-4-amine hydrochloride synthesis

Welcome to the technical support center for the synthesis of 4-(3-bromophenyl)oxan-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(3-bromophenyl)oxan-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. By understanding the underlying reaction mechanisms, we can anticipate, identify, and mitigate the formation of common impurities, ensuring the highest possible yield and purity of the final active pharmaceutical ingredient (API).

I. Overview of the Synthetic Pathway

The synthesis of 4-(3-bromophenyl)oxan-4-amine is typically achieved through a two-step process starting from oxan-4-one (tetrahydropyran-4-one). The first step involves a Grignard reaction to form a tertiary alcohol, which is then converted to the target amine via a Ritter reaction, followed by hydrolysis and salt formation. Each of these steps presents a unique set of challenges and potential side reactions that can lead to specific byproducts.

Synthetic_Pathway cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Ritter Reaction & Hydrolysis cluster_2 Step 3: Salt Formation A Oxan-4-one INT 4-(3-Bromophenyl)oxan-4-ol A->INT Anhydrous Ether/THF B 3-Bromophenyl- magnesium bromide B->INT Anhydrous Ether/THF C 1. Acetonitrile, H₂SO₄ 2. H₂O, Heat D HCl PROD 4-(3-Bromophenyl)oxan-4-amine INT->PROD  via Nitrilium Ion FINAL 4-(3-Bromophenyl)oxan-4-amine HCl PROD->FINAL  Precipitation Byproduct_Formation Grignard 3-BrPh-MgBr Alcohol 4-(3-Bromophenyl)oxan-4-ol Grignard->Alcohol Grignard Addition (Desired Reaction) Biphenyl 3,3'-Dibromobiphenyl Grignard->Biphenyl Wurtz Coupling (Side Reaction) Ketone Oxan-4-one Ketone->Alcohol Grignard Addition (Desired Reaction) Carbocation Tertiary Carbocation Alcohol->Carbocation + H⁺, -H₂O Amide N-acetyl Amide Intermediate Carbocation->Amide + CH₃CN + H₂O Alkene Dehydration Product (Alkene) Carbocation->Alkene Elimination (Side Reaction) Amine Target Amine Product Amide->Amine Hydrolysis (Desired Reaction)

Optimization

Troubleshooting solubility issues with 4-(3-Bromophenyl)oxan-4-amine hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing solubility challenges with 4-(3-Bromophenyl)oxan-4-amine hydrochloride. As a hydrochloride salt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing solubility challenges with 4-(3-Bromophenyl)oxan-4-amine hydrochloride. As a hydrochloride salt of a primary amine, this compound's solubility is governed by a balance between the hydrophilic ammonium salt group and its lipophilic bromophenyl and oxane structures. Understanding this interplay is critical to designing successful experimental protocols.

Section 1: Understanding the Physicochemical Landscape

The structure of 4-(3-Bromophenyl)oxan-4-amine hydrochloride dictates its behavior in solution. The protonated amine (-NH3+Cl-) is ionic and polar, conferring a tendency to dissolve in polar solvents, particularly water.[1][2][3] Conversely, the bromophenyl ring is large, nonpolar, and hydrophobic, which limits aqueous solubility.[4] This dual nature is the primary source of solubility issues.

Amine salts are generally more water-soluble than their corresponding free bases, a principle widely used in pharmacology to improve drug bioavailability.[3][5] However, this solubility is highly dependent on the pH of the medium.

Table 1: Solvent Selection Guide
Solvent ClassRecommended SolventsExpected Solubility & RationaleBest Practices & Potential Issues
Aqueous Deionized Water, Acidic Buffers (pH < 6.5)Moderate. The hydrochloride salt form is ionic and favors dissolution in water.[4][6] Solubility is enhanced in acidic conditions which suppress deprotonation to the less soluble free base.[7]Start with low concentrations. Ensure pH is not neutral or basic. Issue: Precipitation in neutral or basic buffers (e.g., PBS at pH 7.4).
Polar Aprotic DMSO, DMFHigh. These solvents are excellent for dissolving a wide range of organic molecules, including those with poor aqueous solubility.[8]Ideal for creating high-concentration stock solutions. Issue: DMSO can be cytotoxic in some biological assays at concentrations >0.5-1%.
Polar Protic Ethanol, MethanolModerate to High. These solvents can interact with both the polar and nonpolar parts of the molecule.Useful as co-solvents with water to improve solubility. Issue: Less suitable for assays sensitive to alcohols.
Non-Polar Toluene, Hexane, EtherVery Low / Insoluble. Amine salts are generally insoluble in non-polar organic solvents.[1][2]Not recommended for solubilizing this compound.

Section 2: Troubleshooting Guide

This section addresses common problems in a question-and-answer format, providing both immediate actions and the scientific reasoning behind them.

Q1: My compound is not dissolving or is only partially soluble in water. What should I do?

This is a common issue when the desired concentration exceeds the compound's intrinsic aqueous solubility.

Immediate Actions & Troubleshooting Workflow:

  • Verify pH: Ensure your water is not basic. Use a pH meter. If necessary, adjust the pH to be slightly acidic (pH 4-6) with a dilute HCl solution. This ensures the amine remains in its protonated, more soluble salt form.[7]

  • Apply Mechanical Energy: Vigorously vortex the solution for 1-2 minutes. If particles remain, place the vial in a bath sonicator for 5-10 minutes. The high-frequency sound waves generate cavitation, which helps break apart the solid crystal lattice and accelerate dissolution.

  • Gentle Heating: Warm the solution to 37-40°C in a water bath. Increased temperature provides the energy needed to overcome the lattice energy of the solid, increasing both the rate of dissolution and the solubility limit. Do not boil.

  • Reduce Concentration: If the above steps fail, your target concentration may be too high. Prepare a more dilute solution.

G cluster_0 Initial Dissolution Failure in Water start Compound won't dissolve in H₂O check_ph 1. Is pH acidic (pH < 6.5)? start->check_ph adjust_ph Adjust to pH 4-6 with dilute HCl check_ph->adjust_ph No vortex 2. Apply Mechanical Energy (Vortex / Sonicate) check_ph->vortex Yes adjust_ph->vortex heat 3. Apply Gentle Heat (37-40°C) vortex->heat success Fully Dissolved heat->success failure Still Insoluble heat->failure

Caption: Troubleshooting workflow for aqueous dissolution.

Q2: I observed precipitation after diluting my DMSO stock solution into an aqueous buffer (e.g., PBS pH 7.4). Why?

This is a classic case of pH-dependent precipitation and solvent-shifting.

Causality:

  • pH Shift: The primary cause is the change from an unbuffered DMSO environment to a buffered aqueous solution at a physiological pH of 7.4. At this pH, the protonated amine (-NH3+) is deprotonated to its free base form (-NH2). This free base is significantly less polar and thus much less soluble in water, causing it to precipitate out of solution.[7]

  • Solvent Shift: The compound is highly soluble in DMSO but has limited solubility in water. When a small volume of concentrated DMSO stock is added to a large volume of aqueous buffer, the solvent environment abruptly changes, and the compound may crash out if its concentration exceeds its solubility limit in the final water/DMSO mixture.

Corrective Actions:

  • Use an Acidic Buffer: The most robust solution is to perform the experiment in a buffer system with a lower pH (e.g., MES buffer at pH 6.0 or acetate buffer at pH 5.0), if your assay permits.

  • Increase Co-solvent Percentage: Prepare your final solution with a higher percentage of DMSO or add another water-miscible co-solvent like ethanol. However, always verify the tolerance of your biological system to the solvent.

  • Lower the Final Concentration: Dilute your stock solution further to ensure the final concentration remains below the solubility limit in the aqueous buffer.

Q3: How can I prepare a stable, high-concentration stock solution for long-term storage?

For archiving and routine use, a stock solution in an organic solvent is recommended over an aqueous one.

Recommendation: Prepare a 10 mM or higher stock solution in anhydrous DMSO.[8] Aliquot into single-use volumes in tightly sealed vials and store at -20°C or -80°C. This minimizes water absorption by DMSO and prevents repeated freeze-thaw cycles, which can degrade the compound.

Section 3: Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Aqueous Solution
  • Pre-calculation: The molecular weight of a related compound, 4-(4-Bromophenyl)tetrahydro-2H-pyran-4-amine hydrochloride, is 292.60 g/mol . Assume a similar molecular weight for the target compound for initial estimates. A 1 mg/mL solution is approximately 3.4 mM.

  • Weighing: Accurately weigh 1 mg of 4-(3-Bromophenyl)oxan-4-amine hydrochloride into a sterile microcentrifuge tube.

  • Initial Solubilization: Add 900 µL of deionized water.

  • pH Check: Briefly vortex. If the solid does not dissolve, check the pH. If it is ≥ 7.0, add 1 µL of 1N HCl, vortex, and re-check. Repeat until the pH is between 5.0 and 6.5.

  • Dissolution: Vortex for 2 minutes. If needed, sonicate in a water bath for 5-10 minutes until the solution is clear.

  • Final Volume: Add deionized water to bring the final volume to 1.0 mL.

  • Validation: Visually inspect the solution against a dark background to ensure no particulates are present. Filter through a 0.22 µm syringe filter if necessary for sterile applications. Use this solution fresh.

Protocol 2: Preparation of a 20 mM DMSO Stock Solution
  • Weighing: Accurately weigh ~5.85 mg of the compound into a sterile, amber glass vial.

  • Solubilization: Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Cap the vial tightly and vortex at room temperature for 2-3 minutes until the solid is completely dissolved. Gentle warming to 37°C can be used if necessary. The solution should be perfectly clear.

  • Storage: Aliquot into smaller, single-use volumes (e.g., 50 µL) in microcentrifuge tubes. Store at -20°C.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the expected stability of the compound in solution?

    • A: In an anhydrous DMSO stock stored at -20°C or below, the compound should be stable for months. Aqueous solutions are less stable and should be prepared fresh for each experiment to avoid potential degradation.

  • Q: Can I convert the hydrochloride salt to the free base? How?

    • A: Yes. Dissolve the hydrochloride salt in water and add a mild base like sodium bicarbonate (NaHCO₃) or a dilute NaOH solution until the pH is >9.[1] The less soluble free base will precipitate and can be extracted with an organic solvent like ethyl acetate. This is typically done for synthesis or purification, not for preparing assay solutions.

  • Q: My solution is slightly hazy or opalescent. Is it fully dissolved?

    • A: Haze or opalescence indicates that the compound is not fully dissolved and has likely formed a colloidal suspension. This is not a true solution and will lead to inaccurate concentration measurements and unreliable experimental results. Revisit the troubleshooting steps in Section 2.

  • Q: Could the "common ion effect" impact solubility?

    • A: Yes, although it's a secondary concern for most biological assays. If your aqueous medium contains a high concentration of chloride ions (e.g., from NaCl or KCl), it could slightly suppress the dissolution of the hydrochloride salt.[9] This is more relevant in formulation science than in typical in vitro screening.

References

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why amine salts are soluble in water? Retrieved from [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 74(2), 142-145. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 4-Aminotetrahydropyran hydrochloride. Retrieved from [Link]

  • Reddit. (2023). Precipitating organic amine from organic solution containing dissolved KOH. Retrieved from [Link]

  • Gomes, A. S., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. Molecules, 27(22), 7857. Retrieved from [Link]

  • Waters. (n.d.). How to avoid ammonium salt precipitation during the LC gradient - WKB14438. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • MDPI. (n.d.). p53 Interacts with VDAC1, Modulating Its Expression Level and Oligomeric State to Activate Apoptosis. Retrieved from [Link]

  • KNAUER. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Retrieved from [Link]

  • Gonçalves, V., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecular Informatics, 31(11-12), 781-790. Retrieved from [Link]

  • Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Retrieved from [Link]

  • Mondal, P., et al. (2022). A Review of Iron polyphenol green nanomaterials and their environmental applications. Chemosphere, 287(Pt 1), 132039. Retrieved from [Link]

  • ResearchGate. (2015). Why is my ammonium sulphate protein precipitation not working properly? Retrieved from [Link]

  • Chemsrc. (n.d.). Tris(4-bromophenyl)amine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing N-Alkylation of 4-(3-Bromophenyl)oxan-4-amine

Welcome to the technical support center for the N-alkylation of 4-(3-Bromophenyl)oxan-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 4-(3-Bromophenyl)oxan-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common experimental challenges in a direct question-and-answer format, grounded in established chemical principles and practical, field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Question: I am attempting to N-alkylate 4-(3-Bromophenyl)oxan-4-amine with an alkyl halide, but I am observing very low to no conversion of my starting material by TLC and LC-MS analysis. What are the likely causes and how can I improve my yield?

Answer:

Low conversion in the N-alkylation of this substrate is a common issue that can typically be traced back to a few key factors related to its electronic and steric properties. The aniline nitrogen in your starting material is weakly nucleophilic. This is due to the electron-withdrawing effect of the bromophenyl group, which delocalizes the nitrogen's lone pair into the aromatic ring, reducing its availability for nucleophilic attack.[1] Additionally, steric hindrance around the nitrogen atom, posed by the bulky oxane and bromophenyl groups, can impede the approach of the alkylating agent.[2]

Here is a systematic approach to troubleshoot this issue:

1. Re-evaluate Your Choice of Base: The base is critical for deprotonating the amine (or the resulting ammonium salt after the initial alkylation), regenerating a neutral, nucleophilic nitrogen species.[3][4]

  • Problem: If your base is too weak (e.g., NaHCO₃ or mild organic amines), it may not be effective enough to drive the reaction forward, especially with a weakly nucleophilic amine.

  • Solution: Switch to a stronger base. Common and effective choices for N-alkylations include inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3][5] For particularly stubborn reactions, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (tBuOK) may be necessary.[3][6]

2. Optimize the Solvent System: The solvent plays a crucial role in an Sₙ2 reaction by influencing the solubility of reactants and stabilizing the transition state.

  • Problem: Non-polar or protic solvents may not be ideal. Protic solvents can solvate the amine, reducing its nucleophilicity.

  • Solution: Employ polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN).[3][5] These solvents are excellent for Sₙ2 reactions as they effectively solvate the cation of the base while leaving the anion (and the amine nucleophile) more reactive.[3]

3. Increase the Reaction Temperature: Reaction kinetics are highly sensitive to temperature.

  • Problem: Room temperature may not provide sufficient energy to overcome the activation barrier for this reaction.

  • Solution: Gradually increase the reaction temperature.[3] Many N-alkylation reactions require heating, often in the range of 60-120 °C, depending on the solvent and the reactivity of the alkyl halide.[6][7] Monitor the reaction by TLC for any signs of decomposition at higher temperatures. Microwave-assisted protocols can also significantly accelerate the reaction.[8][9]

4. Consider the Alkylating Agent:

  • Problem: Less reactive alkylating agents (e.g., alkyl chlorides or tosylates) will require more forcing conditions than more reactive ones (alkyl iodides or bromides).

  • Solution: If possible, consider using a more reactive alkylating agent. For example, converting an alkyl chloride to an alkyl iodide in situ with a catalytic amount of sodium iodide (Finkelstein reaction) can dramatically increase the reaction rate.

Visualizing the Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing low conversion in your N-alkylation reaction.

Troubleshooting_Workflow start Low Conversion Observed base Is the base strong enough? (e.g., K₂CO₃, Cs₂CO₃) start->base solvent Is the solvent polar aprotic? (e.g., DMF, DMSO) base->solvent Yes change_base Action: Use a stronger base (e.g., NaH, tBuOK) base->change_base No temp Is the temperature adequate? (e.g., 60-120 °C) solvent->temp Yes change_solvent Action: Switch to DMF, DMSO, or MeCN solvent->change_solvent No reagent Is the alkylating agent reactive? temp->reagent Yes increase_temp Action: Increase temperature incrementally temp->increase_temp No success Reaction Optimized reagent->success Yes change_reagent Action: Use a more reactive halide (e.g., R-I) or add NaI catalyst reagent->change_reagent No change_base->base change_solvent->solvent increase_temp->temp change_reagent->reagent

Caption: A systematic workflow for troubleshooting low conversion.

Issue 2: Formation of Multiple Products (Over-alkylation)

Question: My reaction is proceeding, but I am seeing the formation of a significant amount of a di-alkylated product (quaternary ammonium salt). How can I improve the selectivity for the desired mono-alkylated product?

Answer:

The formation of a quaternary ammonium salt is a classic side reaction in N-alkylations.[4][10][11] This occurs because the mono-alkylated product, a secondary amine, is often more nucleophilic than the starting primary amine.[11] This "runaway" reaction can be difficult to control but can be mitigated through several strategies:

1. Control Stoichiometry:

  • Strategy: Use a slight excess of the starting amine (4-(3-Bromophenyl)oxan-4-amine) relative to the alkylating agent. This ensures the alkylating agent is consumed before significant di-alkylation can occur. However, this may not completely prevent the side reaction and can complicate purification.[10]

2. Slow Addition of the Alkylating Agent:

  • Strategy: Add the alkylating agent slowly, perhaps via a syringe pump, over several hours. This keeps the instantaneous concentration of the alkylating agent low, favoring the reaction with the more abundant starting amine over the newly formed secondary amine.

3. Use a Bulky, Non-Nucleophilic Base:

  • Strategy: A sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can be effective.[10] It is strong enough to neutralize the acid byproduct but is too bulky to act as a nucleophile itself or to facilitate the second alkylation step efficiently.

4. Monitor the Reaction Closely:

  • Strategy: Carefully track the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[10][12] Quench the reaction as soon as the consumption of the starting material is maximized and before the concentration of the di-alkylated product becomes significant.

Alternative Synthetic Route: Reductive Amination

If over-alkylation remains a persistent issue, consider an alternative synthetic approach. Reductive amination is a highly selective method for preparing secondary amines from primary amines and is generally not prone to over-alkylation.[8][11]

  • Process: The reaction involves the condensation of your primary amine with an aldehyde or ketone to form an imine (or iminium ion) intermediate, which is then reduced in situ to the desired secondary amine.

  • Reducing Agents: Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they are selective for the iminium ion over the carbonyl starting material.[8]

Table 1: Comparison of Common Bases for N-Alkylation
BasepKa of Conjugate AcidTypical SolventStrengthsWeaknesses
K₂CO₃ ~10.3DMF, MeCNInexpensive, moderately strong, easy to handle.[3]May not be strong enough for weakly nucleophilic amines.
Cs₂CO₃ ~10.3DMF, THFMore soluble and reactive than K₂CO₃.[3]More expensive.
DIPEA ~11DCM, THFNon-nucleophilic, good for preventing over-alkylation.[10]Can be difficult to remove during workup.
NaH ~36THF, DMFVery strong base, drives reactions to completion.[3]Highly reactive with water/protic solvents, requires inert atmosphere.
tBuOK ~17THF, tBuOHStrong, non-nucleophilic base.[3][6]Can promote elimination side reactions, especially with secondary/tertiary halides.[13]
Issue 3: Difficulty with Product Purification

Question: My reaction has worked, but I am struggling to isolate the pure N-alkylated product from the reaction mixture. What are the best practices for work-up and purification?

Answer:

Purification can be challenging due to the basic nature of the product and potential side products. A standard and effective purification strategy involves a liquid-liquid extraction followed by column chromatography.

Step-by-Step General Purification Protocol:

  • Quench the Reaction: Once the reaction is complete, cool the mixture to room temperature. Cautiously add water to quench any remaining reactive species and dissolve inorganic salts.[14]

  • Liquid-Liquid Extraction:

    • Transfer the aqueous mixture to a separatory funnel.

    • Extract the product into a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[14] Perform the extraction three times to ensure complete recovery.

    • Combine the organic layers.

  • Aqueous Washes:

    • Wash the combined organic layers with water to remove residual DMF or DMSO.

    • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities.

    • Finally, wash with brine (saturated NaCl solution) to facilitate the removal of water from the organic phase.[14]

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[14]

  • Column Chromatography:

    • The crude product can then be purified by flash column chromatography on silica gel.[8][14]

    • Solvent System (Eluent): The polarity of the eluent will depend on the specific alkyl group added. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. The N-alkylated product should be less polar than the starting primary amine.

    • Monitor the fractions by TLC to isolate the pure product.

Visualizing Reaction Pathways

This diagram illustrates the desired reaction pathway versus the common over-alkylation side reaction.

Reaction_Pathways A Starting Amine (Primary Amine) C Desired Product (Secondary Amine) A->C + R-X (Desired Alkylation) B Alkyl Halide (R-X) D Side Product (Quaternary Salt) C->D + R-X (Over-alkylation)

Caption: Competing pathways in N-alkylation.

References

  • Benchchem. (n.d.). Optimizing reaction conditions for N-alkylation of amines.
  • Benchchem. (n.d.). Common side products in ethoxy(ethyl)amine N-alkylation reactions.
  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • University of Calgary. (n.d.). Alkylation of Amines. Retrieved from University of Calgary Chemistry LibreTexts.
  • Das, S., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. [Link]

  • Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation? [Online forum post]. [Link]

  • Wang, Y., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Publishing.
  • Wang, Y., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. National Institutes of Health. [Link]

  • Benchchem. (n.d.). Troubleshooting low conversion in N-alkylation of secondary amines.
  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. [Link]

  • Xu, Q., et al. (2016). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Optimization of the alkylation reaction. Reaction conditions were.... [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
  • Xu, Q., et al. (2016).
  • Semantic Scholar. (2016). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. [Link]

  • ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. [Link]

  • Organic Chemistry. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube. [Link]

  • RSC Publishing. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry.
  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • ResearchGate. (2025). Aqueous N-alkylation of amines using alkyl halides: Direct generation of tertiary amines under microwave irradiation. [Link]

  • Reddit. (2023, August 12). Problematic N-Alkylation. r/chemistry. [Link]

  • RSC Publishing. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions.
  • Quora. (2021, March 23). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?[Link]

  • Google Patents. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for the N-alkylation of 7-Chloro-9h-fluoren-2-amine.
  • ResearchGate. (2025). Determination of Rate Constants of N-Alkylation of Primary Amines by H-1 NMR Spectroscopy. [Link]

  • National Institutes of Health. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

  • NCERT. (n.d.). Amines. [Link]

  • ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]

  • National Institutes of Health. (n.d.). 4-Bromo-N-(4-bromophenyl)aniline. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. [Link]

  • RSC Publishing. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 4-(3-Bromophenyl)oxan-4-amine hydrochloride

This guide provides a comprehensive technical overview, experimental protocols, and troubleshooting advice for the purification of 4-(3-Bromophenyl)oxan-4-amine hydrochloride via recrystallization. The information is tai...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview, experimental protocols, and troubleshooting advice for the purification of 4-(3-Bromophenyl)oxan-4-amine hydrochloride via recrystallization. The information is tailored for researchers, chemists, and process development professionals aiming to achieve high purity for this compound, a crucial step in many drug development and discovery pipelines.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered by researchers working with this specific amine hydrochloride salt.

Q1: What is the best starting solvent system for recrystallizing 4-(3-Bromophenyl)oxan-4-amine hydrochloride?

A1: Due to the compound's structure—a polar amine hydrochloride salt combined with a bulky, non-polar bromophenyl group—a single solvent is unlikely to provide optimal results. We strongly recommend a mixed-solvent system.[1][2][3] The most effective approach is to use a polar protic solvent in which the salt is soluble when hot, paired with a less polar anti-solvent.

  • Primary Solvent (Good Solvent): Isopropanol (IPA) or Ethanol (EtOH) are excellent starting points. Amine hydrochloride salts often show good solubility in hot alcohols.[4]

  • Anti-Solvent (Poor Solvent): Ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE) are recommended. These are miscible with the primary alcohol solvent but have low solvating power for the ionic salt, effectively inducing precipitation upon addition.

A starting ratio to investigate would be dissolving the compound in a minimal amount of hot IPA and titrating with EtOAc until persistent cloudiness (turbidity) is observed.

Q2: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[5][6] This is a common issue, especially with impure compounds or when the solution's temperature is higher than the compound's melting point at that specific solvent composition. The oil phase is often impurity-rich and rarely solidifies into pure crystals.[6][7]

Immediate Corrective Actions:

  • Re-dissolve: Heat the mixture to re-dissolve the oil.

  • Add More "Good" Solvent: Add a small amount (e.g., 5-10% more) of your primary solvent (IPA or EtOH). This reduces the supersaturation level, which is a primary cause of oiling out.[5]

  • Ensure Slow Cooling: Cool the solution very slowly. Allow it to return to room temperature naturally before considering refrigeration. Rapid cooling is a major contributor to this problem.[8]

  • Try a Different Solvent System: If the problem persists, the boiling point of your solvent may be too high. Consider a lower-boiling primary solvent.

Q3: I'm getting very low recovery after recrystallization. How can I improve my yield?

A3: Low recovery is a common challenge in recrystallization and can be attributed to several factors.[9]

  • Using Too Much Solvent: The most frequent cause is using an excessive volume of the primary solvent to dissolve the compound. Always use the minimum amount of hot solvent required for complete dissolution.

  • Premature Crystallization: If crystals form in the funnel during hot filtration (if performed), you will lose product. Ensure your funnel and receiving flask are pre-heated.

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, will dissolve some of your product.[9] Use a minimal amount of ice-cold solvent for washing.

  • Inherent Solubility: Your compound has some finite solubility in the cold solvent mixture. You can try to optimize the solvent/anti-solvent ratio to minimize this, or cool the flask in an ice-salt bath for a longer period to maximize precipitation.

Q4: No crystals are forming even after the solution has cooled. What should I do?

A4: This indicates that the solution is not sufficiently saturated, or that nucleation has not been initiated.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a clean glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[8][10]

    • Seeding: If you have a small crystal of pure product, add it to the solution. This "seed crystal" provides a template for further crystallization.[10][11]

  • Increase Concentration: If nucleation techniques fail, your solution is likely too dilute. Gently heat the solution to evaporate a portion of the solvent (primarily the more volatile component) to increase the solute concentration, then attempt to cool and crystallize again.[5]

  • Add More Anti-Solvent: If you are confident the solution is concentrated, you can try adding a small amount more of the anti-solvent to further decrease the compound's solubility.

Section 2: Detailed Recrystallization Protocol

This protocol is a robust starting point. Optimization may be required based on the impurity profile of your specific batch.

Principle of the Method

This procedure utilizes a mixed-solvent system based on the principle of differential solubility. The target compound, 4-(3-Bromophenyl)oxan-4-amine hydrochloride, is dissolved in a minimal volume of a hot "good" polar solvent (Isopropanol). A miscible "poor" solvent (Ethyl Acetate) is then added to the point of saturation. As the solution cools slowly, the solubility of the hydrochloride salt decreases dramatically, causing it to crystallize out, while impurities ideally remain in the "mother liquor."[3][9]

Materials & Equipment
  • Crude 4-(3-Bromophenyl)oxan-4-amine hydrochloride

  • Isopropanol (IPA), reagent grade

  • Ethyl Acetate (EtOAc), reagent grade

  • Erlenmeyer flasks (at least two sizes)

  • Hotplate with stirring capability

  • Magnetic stir bar

  • Watch glass (to cover the flask)

  • Graduated cylinders

  • Pasteur pipettes

  • Büchner funnel and filtration flask

  • Filter paper

  • Ice bath

  • Spatula

  • Vacuum oven or desiccator

Experimental Workflow Diagram

G cluster_setup Setup cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_crystallization Crystallization & Isolation A Place crude solid in Erlenmeyer flask B Add stir bar A->B C Add minimum volume of hot Isopropanol (IPA) B->C D Heat and stir until fully dissolved C->D E Slowly add Ethyl Acetate (EtOAc) until solution turns cloudy D->E F Add IPA dropwise until solution clears E->F G Remove from heat, allow to cool slowly F->G H Cool in ice bath to maximize yield G->H I Collect crystals via vacuum filtration H->I J Wash with minimal ice-cold EtOAc I->J K Dry crystals under vacuum J->K

Caption: Workflow for mixed-solvent recrystallization.

Step-by-Step Methodology
  • Dissolution: Place the crude 4-(3-Bromophenyl)oxan-4-amine hydrochloride into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small volume of isopropanol. Heat the mixture on a hotplate with stirring. Continue to add isopropanol in small portions until the solid has just completely dissolved. Causality: Using the absolute minimum amount of hot solvent is critical for achieving a good recovery.[9] Cover the flask with a watch glass to prevent solvent evaporation.

  • Inducing Saturation: While maintaining the heat, slowly add ethyl acetate dropwise to the hot solution. Continue adding until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is saturated.[1][3]

  • Clarification: Add isopropanol dropwise—just enough to make the solution clear again. At this point, you have a hot, saturated solution ideal for crystallization.[12]

  • Slow Cooling (Crucial Step): Remove the flask from the heat source, place it on an insulated surface (like a cork ring or folded paper towel), and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities. Rapid cooling traps impurities.[3]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a very small amount of ice-cold ethyl acetate to remove any residual mother liquor containing impurities. Causality: Using a cold anti-solvent for the wash minimizes the dissolution of the desired product crystals.[9]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Section 3: Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during the recrystallization process.

Troubleshooting Decision Diagram

G Start Recrystallization Issue Observed OilingOut Problem: 'Oiling Out' (Liquid droplets form) Start->OilingOut NoCrystals Problem: No Crystals Form Start->NoCrystals LowYield Problem: Low Yield Start->LowYield Cause_Oiling1 Cause: Solution too concentrated/supersaturated OilingOut->Cause_Oiling1 Cause_Oiling2 Cause: Cooling too rapid OilingOut->Cause_Oiling2 Cause_Oiling3 Cause: High impurity level (Melting point depression) OilingOut->Cause_Oiling3 Cause_NoCry1 Cause: Solution is too dilute NoCrystals->Cause_NoCry1 Cause_NoCry2 Cause: Nucleation failure NoCrystals->Cause_NoCry2 Cause_LowYield1 Cause: Too much solvent used during dissolution LowYield->Cause_LowYield1 Cause_LowYield2 Cause: Excessive washing of crystals LowYield->Cause_LowYield2 Cause_LowYield3 Cause: Incomplete precipitation LowYield->Cause_LowYield3 Solution_Oiling1 Solution: Re-heat, add more 'good' solvent (IPA) Cause_Oiling1->Solution_Oiling1 Solution_Oiling2 Solution: Allow to cool much more slowly Cause_Oiling2->Solution_Oiling2 Solution_Oiling3 Solution: Consider a pre-purification step or a different solvent system Cause_Oiling3->Solution_Oiling3 Solution_NoCry1 Solution: Evaporate some solvent and re-cool Cause_NoCry1->Solution_NoCry1 Solution_NoCry2 Solution: Scratch flask inner wall or add a seed crystal Cause_NoCry2->Solution_NoCry2 Solution_LowYield1 Solution: Use minimum volume of hot solvent Cause_LowYield1->Solution_LowYield1 Solution_LowYield2 Solution: Wash with minimal volume of ice-cold anti-solvent Cause_LowYield2->Solution_LowYield2 Solution_LowYield3 Solution: Increase cooling time or use a colder bath Cause_LowYield3->Solution_LowYield3

Caption: Decision diagram for troubleshooting recrystallization.

Section 4: Solvent Property Data

This table provides key data for the solvents recommended in this protocol. Always consult the full Safety Data Sheet (SDS) before use.

SolventBoiling Point (°C)Polarity IndexKey HazardsRole in Protocol
Isopropanol (IPA) 82.64.3FlammablePrimary (Good) Solvent
Ethanol (EtOH) 78.45.2FlammablePrimary (Good) Solvent
Ethyl Acetate (EtOAc) 77.14.4Flammable, IrritantAnti-Solvent (Poor)
MTBE 55.22.5FlammableAnti-Solvent (Poor)
Water 100.09.0NonePotential Co-Solvent

References

  • Mixed-solvent recrystallisation. (n.d.). University of York, Chemistry Teaching Labs. [Link]

  • Mixed Solvent Recrystallization Guide for Portland, OR 2026. (2025, December 29). Maiyam Group. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • recrystallization-2.doc.pdf. (n.d.). Southern Oregon University. [Link]

  • 3.6D: Mixed Solvent Crystallization. (2022, April 7). Chemistry LibreTexts. [Link]

  • Common Solvents for Crystallization - US Labs Guide 2026. (2025, December 29). Maiyam Group. [Link]

  • Amines. (n.d.). NCERT. [Link]

  • What is the best solvent for recrystallization? (2017, February 16). Quora. [Link]

  • Crystallization Solvents.pdf. (n.d.). [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Recrystallization. (n.d.). [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]

  • Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. (n.d.). [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. [Link]

  • Recrystallization (help meeeeee). (2013, February 3). Reddit. [Link]

  • Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. [Link]

  • Solubility of organic amine salts. (2011, July 19). Sciencemadness.org. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Why amine salts are soluble in water? (2016, December 22). Chemistry Stack Exchange. [Link]

  • What is the best way to convert my amine compound from the free amine into the salt form HCl? (2020, February 3). ResearchGate. [Link]

  • Substances yield after recrystallization from different solvents. (n.d.). ResearchGate. [Link]

  • Isolation (Recovery). (n.d.). University of Alberta. [Link]

  • Recrystallization. (2020, January 10). YouTube. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. (2019, September 1). Spectroscopy Online. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-(3-Bromophenyl)oxan-4-amine hydrochloride

This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting and frequently asked questions regarding the purification of 4-(3-Bromophenyl)oxan-4-amine hydroc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting and frequently asked questions regarding the purification of 4-(3-Bromophenyl)oxan-4-amine hydrochloride (CAS No. 1209242-66-9)[1][2]. As a Senior Application Scientist, my aim is to blend established chemical principles with practical, field-tested advice to help you achieve the highest possible purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a sample of 4-(3-Bromophenyl)oxan-4-amine hydrochloride?

The impurity profile of your compound is intrinsically linked to its synthetic route. While the specific synthesis can vary, impurities generally fall into several predictable categories:

  • Unreacted Starting Materials: Key precursors, such as 4-oxanone and a 3-bromophenyl organometallic reagent (e.g., Grignard or lithium reagent), or intermediates from preceding steps.

  • Reagents and Catalysts: Residual catalysts (e.g., palladium catalysts if cross-coupling was used) or reagents from the final salt formation step (e.g., excess HCl).

  • By-products from Side Reactions: These can include isomers, products of over-reaction, or degradation products. For instance, in reactions involving organometallics, homo-coupling of the aryl group can occur.

  • Solvent Residues: Residual solvents from the reaction or a previous purification step that have been carried through.

  • Free Amine: Incomplete conversion to the hydrochloride salt will leave the free amine, 4-(3-Bromophenyl)oxan-4-amine, which has different physical properties[3].

A thorough understanding of the synthetic pathway is the most powerful tool for predicting potential impurities[4][5][6].

Q2: Which analytical techniques are best for assessing the purity of my compound?

A multi-pronged approach is always recommended for robust purity assessment. The two most powerful and commonly used techniques are High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for separating and quantifying components in a mixture.[7] For amine-containing compounds, reverse-phase HPLC is standard. Due to the basic nature of the amine, peak tailing can be an issue; this is often mitigated by using a mobile phase with a low pH (e.g., containing trifluoroacetic acid or formic acid) to ensure the amine is protonated. Derivatization can also be employed to enhance UV detection and improve separation[8][9].

  • Quantitative NMR (qNMR): While 1H NMR is routinely used for structural elucidation, its quantitative application (qNMR) is a powerful, non-destructive method for determining absolute purity.[10][11] By integrating the signals of your compound against a certified internal standard of known concentration, you can calculate a weight/weight percentage purity.[12][13] This technique is orthogonal to HPLC and can detect impurities that are not UV-active or do not elute from the HPLC column.

Table 1: Comparison of Primary Analytical Techniques
FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative 1H NMR (qNMR)
Principle Physical separation based on polaritySignal integration proportional to molar concentration
Primary Use Detection of multiple impurities, even at low levelsAbsolute purity determination against a standard
Strengths High sensitivity (ppm level), excellent for resolving closely related compounds.[14]Non-destructive, provides structural information, no chromophore required.[15]
Limitations Requires a UV-active chromophore, impurities may co-elute or not elute.Lower sensitivity than HPLC, peak overlap can be an issue, requires a high-purity standard.
Best For Routine quality control, identifying the number of impurities.Definitive purity assignment, especially for reference standards.
Q3: What is the general strategy for purifying an amine hydrochloride salt?

Amine hydrochlorides are salts, and their purification strategy leverages their ionic character and differences in solubility compared to the corresponding free amine. The two primary methods are recrystallization and acid-base extraction.

  • Recrystallization: This is the most common and effective method for purifying solid crystalline compounds.[16] The hydrochloride salt is generally more crystalline and has lower solubility in organic solvents compared to its free amine counterpart.

  • Acid-Base Extraction: This technique exploits the ability to switch the amine between its charged (salt) and neutral (free base) forms to move impurities between aqueous and organic layers.

Troubleshooting Guide

Problem: My NMR spectrum shows unexpected peaks.

Cause: The presence of unexpected signals in an NMR spectrum is a direct indication of impurities. These could be residual solvents, unreacted starting materials, or reaction by-products.

Solution: Identify and Remove the Impurity

  • Identify the Impurity:

    • Residual Solvents: Compare the chemical shifts of the unknown peaks to common laboratory solvents (e.g., Ethyl Acetate: δ ~2.0, 4.1, 1.2 ppm; Dichloromethane: δ ~5.3 ppm; Acetone: δ ~2.1 ppm).

    • Starting Materials/By-products: Compare the spectrum of your impure product with the spectra of the starting materials. By-products often have similar structural motifs, leading to peaks in similar regions.

  • Removal Strategy:

    • Volatile Solvents: If the impurity is a volatile solvent, drying the sample under high vacuum for an extended period may be sufficient.

    • Non-Volatile Impurities: For other impurities, a physical purification step is necessary. Recrystallization is often the first choice if the impurity level is significant. If impurities are structurally very similar, column chromatography of the free amine may be required before converting it back to the hydrochloride salt.

Problem: HPLC analysis shows multiple impurity peaks.

Cause: The presence of several peaks in an HPLC chromatogram confirms that your sample is a mixture. The retention time and peak shape can provide clues about the nature of the impurities.

Solution: Develop a Purification Strategy Based on Impurity Profile

The optimal strategy depends on the nature and quantity of the impurities.

Purification_Flowchart start Impure Sample (HPLC Analysis) major_impurity One Major Impurity >5%? start->major_impurity recrystallize Attempt Recrystallization major_impurity->recrystallize Yes multiple_impurities Multiple Minor or Closely Eluting Impurities? major_impurity->multiple_impurities No check_purity1 Re-analyze Purity (HPLC/NMR) recrystallize->check_purity1 check_purity1->multiple_impurities Purity <95% end_product Pure Product check_purity1->end_product Purity >95% acid_base Perform Acid-Base Extraction to isolate free amine multiple_impurities->acid_base Yes multiple_impurities->end_product No (If already pure) chromatography Purify Free Amine via Column Chromatography acid_base->chromatography convert_salt Convert Purified Amine back to HCl Salt chromatography->convert_salt check_purity2 Re-analyze Purity (HPLC/NMR) convert_salt->check_purity2 check_purity2->end_product Purity >95%

Caption: Decision workflow for purifying 4-(3-Bromophenyl)oxan-4-amine HCl.

Problem: I'm struggling to find a suitable recrystallization solvent.

Cause: An ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold. Finding the right solvent or solvent system is key.[16][17]

Solution: Systematic Solvent Screening

Protocol: Recrystallization Solvent Screening
  • Preparation: Place a small amount (~10-20 mg) of your impure compound into several small test tubes.

  • Single Solvent Screening:

    • To each tube, add a different solvent dropwise at room temperature. Test a range of polarities:

      • Polar Protic: Isopropanol, Ethanol, Methanol, Water.

      • Polar Aprotic: Acetone, Acetonitrile, Ethyl Acetate.

      • Non-polar: Toluene, Heptane, Diethyl Ether.

    • A good candidate will NOT dissolve the compound at room temperature.

  • Heating: Take the tubes with undissolved solid and heat them gently (e.g., in a warm water bath). A good solvent will dissolve the solid completely upon heating.

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature, then in an ice bath. The ideal solvent will cause a large quantity of crystals to form.

  • Mixed Solvent Systems: If no single solvent works, try a mixed system. Dissolve the compound in a minimum amount of a "good" hot solvent (one in which it is very soluble). Then, add a "bad" (anti-solvent) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly. A common pair for amine salts is an alcohol (good solvent) and an ether or alkane (bad solvent)[17].

Table 2: General Solvent Selection Guide for Amine Hydrochlorides
Solvent TypeExamplesSuitability for RecrystallizationRationale
Alcohols Isopropanol, EthanolOften goodModerate polarity, good balance of hot/cold solubility.
Ethers Diethyl Ether, MTBEOften used as anti-solventsLow polarity, poor solubility for salts.
Esters Ethyl AcetateCan work, often in mixturesModerate polarity.
Ketones AcetoneCan workPolar aprotic, good dissolving power when hot.
Hydrocarbons Heptane, ToluenePoor (used as anti-solvents)Non-polar, very poor solubility for salts.
Water WaterPotentially, but can be difficultHigh polarity, but may be too good a solvent even when cold.[18]
Problem: My compound oils out or fails to crystallize.

Cause: The compound may have a low melting point, or significant impurities are present that are inhibiting crystal lattice formation. The sample might also contain a significant amount of the free amine, which is more likely to be an oil or low-melting solid than its hydrochloride salt.

Solution: Acid-Base Extraction and Re-precipitation

This procedure is designed to remove neutral organic impurities and ensure the compound is fully in its salt form, which is more likely to crystallize.

Protocol: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the impure hydrochloride salt in an organic solvent immiscible with water, such as Dichloromethane (DCM) or Ethyl Acetate.

  • Basification: Add an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO3) or a dilute (~1M) solution of sodium hydroxide (NaOH), to the separatory funnel. Shake gently. This deprotonates the amine hydrochloride, converting it to the free amine, which will partition into the organic layer. The equation is: R-NH3+Cl- + NaHCO3 → R-NH2 + H2O + CO2 + NaCl

  • Separation: Separate the organic layer. The aqueous layer now contains any water-soluble impurities and the sodium chloride by-product.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and then dry it over an anhydrous salt like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified free amine.

  • Salt Formation: Dissolve the purified free amine in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Add a solution of HCl in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.[19][20]

This procedure effectively removes non-basic organic impurities and provides a fresh opportunity for the pure hydrochloride salt to crystallize.

References

  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. BenchChem.
  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.
  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015). Adhesives & Sealants Industry.
  • ACS Publications. (2014).
  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy.
  • Quora. (2023). Why do we use NMR spectroscopy in purity analysis?. Quora.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC.
  • OENO One. (n.d.). HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. OENO One.
  • Quantit
  • ChemicalBook. (n.d.). 4-(3-Bromophenyl)oxan-4-amine hydrochloride. ChemicalBook.
  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • Biotage. (2023). Is there an easy way to purify organic amines?. Biotage.
  • ACS Publications. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers.
  • YouTube. (2022). How to purify Amine? Grad student asked me.
  • Sigma-Aldrich. (n.d.). 4-(3-Bromophenyl)oxan-4-amine hydrochloride. Sigma-Aldrich.
  • University of Rochester. (n.d.).
  • Recrystalliz
  • Chemistry Stack Exchange. (2014). How to purify the resulting compound after a nitro- to amine-group reduction?.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • 瑞楚生物. (n.d.). 4-(3-Bromophenyl)oxan-4-amine hydrochloride.
  • BLDpharm. (n.d.). 4-(3-Bromophenyl)oxan-4-amine. BLDpharm.
  • Recrystalliz
  • LabSolu. (n.d.). N-(3-bromophenyl)oxan-4-amine. LabSolu.
  • PubChem. (n.d.). 4-Aminotetrahydropyran hydrochloride.
  • Sastry, T. U., et al. (n.d.).
  • Tokyo Chemical Industry. (n.d.). Tetrahydro-2H-pyran-4-amine. TCI Chemicals.
  • ResearchGate. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.
  • Indian Journal of Pharmaceutical Sciences. (2010). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride.

Sources

Optimization

Preventing degradation of 4-(3-Bromophenyl)oxan-4-amine hydrochloride in solution

Technical Support Center: 4-(3-Bromophenyl)oxan-4-amine hydrochloride Welcome to the dedicated technical resource for 4-(3-Bromophenyl)oxan-4-amine hydrochloride. This guide provides in-depth troubleshooting advice, freq...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(3-Bromophenyl)oxan-4-amine hydrochloride

Welcome to the dedicated technical resource for 4-(3-Bromophenyl)oxan-4-amine hydrochloride. This guide provides in-depth troubleshooting advice, frequently asked questions, and best practices to ensure the stability and integrity of this compound in your experimental workflows. As a specialized intermediate, its stability in solution is paramount for reproducible results. This document is designed to help you navigate potential challenges by explaining the chemical principles behind its handling and storage.

Frequently Asked Questions (FAQs)

Q1: My aqueous solution of 4-(3-Bromophenyl)oxan-4-amine HCl is showing a gradual loss of potency according to HPLC analysis. What is the likely cause?

A: The most common cause for potency loss in solutions of amine hydrochlorides is a gradual increase in pH. The hydrochloride salt ensures the amine is protonated (R₃NH⁺), which is its most stable and water-soluble form. If the solution pH rises above the compound's pKa, the equilibrium will shift towards the neutral, free base form (R₃N). This free base is significantly more nucleophilic and susceptible to oxidative degradation, which can lead to the formation of N-oxides or other degradation products that will not register as the parent compound in your HPLC analysis. Always ensure your aqueous solutions are buffered or maintained at a sufficiently acidic pH (typically pH 3-5) to prevent the formation of the free base.

Q2: I've observed a slight yellow discoloration in my stock solution after leaving it on the benchtop for a few hours. Should I be concerned?

A: Yes, discoloration is a visual indicator of chemical degradation. For a compound containing an aryl bromide and a tertiary amine, yellowing often suggests two potential pathways:

  • Oxidation: The tertiary amine, particularly if any free base is present, can be oxidized by atmospheric oxygen. This process can be accelerated by exposure to light.

  • Aryl Halide Degradation: While generally stable, aryl bromides can undergo slow degradation, especially under photolytic conditions (exposure to UV or even ambient light), potentially forming colored impurities.

We strongly recommend preparing solutions fresh whenever possible. If storage is necessary, protect the solution from light by using amber vials and store it at a reduced temperature (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) to minimize both photo-degradation and oxidation.

Q3: What is the recommended solvent for preparing a stock solution? Can I use DMSO?

A: The choice of solvent is critical. For short-term use, deionized water or buffered aqueous solutions (pH 3-5) are ideal due to the high solubility of the hydrochloride salt. For long-term storage, anhydrous aprotic solvents are often preferred.

While DMSO is a common solvent, it is hygroscopic and can contain trace amounts of water and peroxides, which may accelerate degradation over time. If you must use DMSO, use a fresh, high-purity, anhydrous grade. A superior alternative for long-term storage is anhydrous N,N-Dimethylformamide (DMF) or Dioxane, as they are less prone to oxidation issues.

Table 1: Solvent Selection and Storage Recommendations
SolventRecommended UseStorage TemperatureKey Considerations
Aqueous Buffer (pH 3-5) Short-term (< 24 hours)2-8 °CProtect from light. Ideal for immediate use in biological assays.
Deionized Water Very short-term (< 4 hours)2-8 °CProne to pH fluctuations. Not recommended for storage.
Anhydrous DMF Long-term (> 24 hours)-20 °C or -80 °CUse anhydrous grade under inert gas. Excellent for long-term stability.
Anhydrous DMSO Long-term (> 24 hours)-20 °C or -80 °CUse high-purity, anhydrous grade. Potential for peroxide-mediated oxidation.
Methanol / Ethanol Short-term2-8 °CCan be used, but protic nature may be incompatible with some downstream reactions.

Troubleshooting Guide: Degradation Issues

This section provides a structured approach to diagnosing and resolving common stability problems.

Problem 1: Appearance of a New, Unidentified Peak in HPLC/LC-MS
  • Potential Cause A: pH-Induced Degradation. If your mobile phase is basic or your sample diluent is not pH-controlled, you may be observing degradation on the analytical column itself or in the vial. The free base form can undergo Hofmann elimination or other rearrangements under certain conditions.

  • Troubleshooting Steps:

    • Confirm the pH of your sample diluent. It should be acidic (pH 3-5).

    • Use a mobile phase with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure the compound remains protonated during analysis.

    • Perform a time-course study by analyzing the sample immediately after preparation and then at set intervals (e.g., 1, 4, 8, 24 hours) while it sits in the autosampler to check for in-vial instability.

  • Potential Cause B: Oxidative Degradation. The appearance of a peak with a mass increase of +16 Da (M+16) strongly suggests the formation of an N-oxide, a common oxidative degradation product of tertiary amines.

  • Troubleshooting Steps:

    • Prepare your solutions using solvents that have been de-gassed via sparging with nitrogen or argon.

    • If compatible with your experiment, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your stock solution for long-term storage.

    • Always store solutions in tightly sealed containers with minimal headspace to reduce exposure to atmospheric oxygen.

Diagram 1: Troubleshooting Workflow for Compound Instability

This workflow outlines a systematic process for identifying the root cause of degradation.

G start_node start_node decision_node decision_node process_node process_node result_node result_node issue_node issue_node start Start: Degradation Observed (e.g., New Peak, Potency Loss) check_hplc Analyze via HPLC/LC-MS start->check_hplc check_visual Visual Inspection: Color Change? Precipitate? photodegradation Issue: Photodegradation check_visual->photodegradation Yes (e.g., Yellowing) check_hplc->check_visual Correlate with visual cues mass_change Mass Change? (+16 Da?) check_hplc->mass_change ph_check Check Solution pH mass_change->ph_check No / Other Peaks oxidation Issue: Oxidation (N-Oxide Formation) mass_change->oxidation Yes is_acidic pH < 5? ph_check->is_acidic is_acidic->oxidation Yes (Oxidation still possible) ph_issue Issue: pH Too High (Free Base Formation) is_acidic->ph_issue No resolve_oxidation Resolution: - Use Degassed Solvents - Store under Inert Gas - Protect from Light oxidation->resolve_oxidation resolve_ph Resolution: - Use Acidic Buffer - Adjust pH with dil. HCl ph_issue->resolve_ph resolve_photo Resolution: - Use Amber Vials - Minimize Light Exposure photodegradation->resolve_photo

Caption: A systematic workflow for diagnosing compound degradation.

Experimental Protocol: Forced Degradation Study

To proactively understand the stability of 4-(3-Bromophenyl)oxan-4-amine HCl, a forced degradation study is the industry-standard approach. This involves subjecting the compound to harsh conditions to deliberately induce and identify potential degradation products.

Objective: To identify the primary degradation pathways (hydrolytic, oxidative, photolytic) for the compound in a selected solvent system.
Materials:
  • 4-(3-Bromophenyl)oxan-4-amine hydrochloride

  • HPLC-grade water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV and/or Mass Spec detector

  • pH meter

  • Calibrated oven

  • Photostability chamber (or light source with controlled output)

Procedure:
  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade water or a 50:50 acetonitrile:water mixture.

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber and clear glass vials for each condition.

    • Acid Hydrolysis: Add 0.1 M HCl to a final concentration of 0.05 M.

    • Base Hydrolysis: Add 0.1 M NaOH to a final concentration of 0.05 M.

    • Oxidation: Add 3% H₂O₂ to a final concentration of 1.5%.

    • Thermal: Place a vial in an oven at 60 °C.

    • Photolytic: Place a clear vial in a photostability chamber. Wrap a control vial in aluminum foil and place it alongside.

    • Control: Keep one vial at 2-8 °C, protected from light.

  • Incubation: Incubate all samples for a defined period (e.g., 24 or 48 hours).

  • Analysis:

    • At t=0 and subsequent time points, withdraw an aliquot from each sample.

    • If necessary, neutralize the acidic and basic samples before injection.

    • Analyze all samples by a stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

  • Data Interpretation: Calculate the percentage degradation in each condition. Use LC-MS to obtain mass data on the major degradation products to propose their structures.

Diagram 2: Potential Degradation Pathways

This diagram illustrates the most probable sites of chemical degradation on the molecule based on its functional groups.

G cluster_main 4-(3-Bromophenyl)oxan-4-amine cluster_paths Potential Degradation Pathways mol oxidation Oxidation (N-Oxide) debromination Reductive Debromination ring_opening Ring Opening (Harsh Acid/Base) p_amine->oxidation O₂, H₂O₂ p_bromo->debromination Light, Reductants p_ring->ring_opening Strong H⁺/OH⁻

Caption: Likely degradation sites on the parent molecule.

References

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125. [Link]

  • Albini, A., & Fagnoni, M. (2004). The Debromination of Aryl Bromides. Chemical Reviews, 104(6), 3047-3074. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 4-(3-Bromophenyl)oxan-4-amine hydrochloride

Prepared by: Gemini, Senior Application Scientist This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the synthesis and scale-up of 4-(3-Bromophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the synthesis and scale-up of 4-(3-Bromophenyl)oxan-4-amine hydrochloride. It addresses common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical field experience.

I. Overview of the Synthetic Pathway

The synthesis of 4-(3-Bromophenyl)oxan-4-amine hydrochloride is a multi-step process that is robust and scalable, provided that critical parameters are carefully controlled. The most common and efficient route involves two key transformations: a Grignard reaction to form the core carbon skeleton, followed by a Ritter reaction to introduce the amine functionality, and concluding with salt formation.

This pathway is advantageous as it builds the complex spiro-like oxacyclic amine core from commercially available starting materials.[1] The tertiary alcohol intermediate is key, as it readily forms a stable carbocation necessary for the subsequent C-N bond formation via the Ritter reaction.[2][3]

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Ritter Reaction & Hydrolysis cluster_2 Step 3: Salt Formation SM1 1,3-Dibromobenzene Int1 3-Bromophenylmagnesium bromide (Grignard Reagent) SM1->Int1 Anhydrous Ether/THF SM2 Magnesium Turnings SM2->Int1 SM3 Tetrahydro-4H-pyran-4-one Int2 4-(3-Bromophenyl)oxan-4-ol (Tertiary Alcohol) SM3->Int2 Int1->Int2 Int3 N-(4-(3-bromophenyl)oxan-4-yl)acetamide (Amide Intermediate) Int2->Int3 SM4 Acetonitrile & Strong Acid (e.g., H2SO4) SM4->Int3 Int4 4-(3-Bromophenyl)oxan-4-amine (Free Base) Int3->Int4 SM5 Acid/Base Hydrolysis SM5->Int4 FP 4-(3-Bromophenyl)oxan-4-amine hydrochloride (Final Product) Int4->FP SM6 HCl SM6->FP

Caption: Overall synthetic workflow for 4-(3-Bromophenyl)oxan-4-amine hydrochloride.

II. Experimental Protocols & Data

A. Step 1: Grignard Synthesis of 4-(3-Bromophenyl)oxan-4-ol

This protocol details the formation of the Grignard reagent and its subsequent reaction with the ketone. All glassware must be rigorously dried (flame-dried under vacuum or oven-dried overnight) and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Detailed Protocol:

  • Activation of Magnesium: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine. The purple vapor will dissipate as the iodine reacts with the magnesium surface, indicating activation.

  • Reagent Formation: Add a small portion (approx. 5-10%) of the 1,3-dibromobenzene solution in anhydrous THF to the activated magnesium.

  • Initiation: The reaction is initiated when bubbling is observed and the solution becomes cloudy and warm.[4] If it does not start, gentle warming with a heat gun may be required.

  • Addition: Once the reaction is self-sustaining, slowly add the remaining 1,3-dibromobenzene solution at a rate that maintains a gentle reflux. This is crucial to prevent dangerous exotherms and minimize the formation of the biphenyl impurity via Wurtz coupling.[5][6]

  • Reaction with Ketone: After the Grignard formation is complete (most of the magnesium is consumed), cool the mixture in an ice bath. Add a solution of tetrahydro-4H-pyran-4-one in anhydrous THF dropwise, maintaining the internal temperature below 10 °C.

  • Quenching: After the addition is complete, slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Work-up & Isolation: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Parameter Lab Scale (10g Product) Pilot Scale (1kg Product) Notes
Magnesium Turnings 1.2 eq (3.5 g)1.2 eq (350 g)Ensure high purity and fresh surface.
1,3-Dibromobenzene 1.1 eq (37.5 g)1.1 eq (3.75 kg)Use anhydrous grade.
Tetrahydro-4H-pyran-4-one 1.0 eq (14.4 g)1.0 eq (1.44 kg)Must be free of water.
Anhydrous THF 200 mL20 LFreshly distilled from a suitable drying agent is preferred.[7]
Addition Time (Halide) 30-45 minutes2-3 hoursCritical for temperature control and minimizing side reactions.[5]
Addition Time (Ketone) 20-30 minutes1.5-2 hoursMaintain low temperature to avoid side reactions.
Typical Yield 80-90%75-85%Yields may be lower at scale due to transfer losses and mixing inefficiencies.
B. Step 2: Ritter Reaction, Hydrolysis, and Salt Formation

This step converts the tertiary alcohol into the target amine hydrochloride. The Ritter reaction is typically catalyzed by a strong acid.[3]

Detailed Protocol:

  • Ritter Reaction: Dissolve the crude 4-(3-Bromophenyl)oxan-4-ol in acetonitrile. Cool the solution in an ice bath and slowly add concentrated sulfuric acid, keeping the temperature below 20 °C. Allow the mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Hydrolysis: Carefully pour the reaction mixture onto ice and basify with a strong base (e.g., 50% NaOH solution) to pH > 12, ensuring the temperature is controlled with an ice bath. This hydrolyzes the intermediate amide.

  • Extraction: Extract the resulting aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free base amine.

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol or ethyl acetate. Add a solution of HCl in ether or isopropanol dropwise until precipitation is complete.

  • Isolation: Collect the solid precipitate by filtration, wash with cold solvent (e.g., ether), and dry under vacuum to yield the final 4-(3-Bromophenyl)oxan-4-amine hydrochloride product.[8]

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up.

G start Grignard Reaction Fails to Initiate q1 Is glassware perfectly dry? start->q1 s1 Flame-dry all glassware under vacuum. q1->s1 No q2 Is solvent anhydrous? q1->q2 Yes s1->q2 s2 Use freshly distilled THF over Na/benzophenone. q2->s2 No q3 Is Mg surface oxidized? q2->q3 Yes s2->q3 s3 Activate Mg with Iodine, 1,2-dibromoethane, or by crushing turnings. q3->s3 Yes end Reaction Initiates q3->end No s4 Apply gentle local heating with a heat gun. s3->s4 s4->end

Caption: Troubleshooting logic for Grignard reaction initiation failure.

Q1: My Grignard reaction won't start. What should I do?

A1: This is the most common issue with Grignard reactions. The primary culprit is almost always trace amounts of water.

  • Cause & Causality: Grignard reagents are potent bases and will react preferentially with acidic protons (like those in water) instead of forming.[9] This quenches the reaction. Additionally, the surface of magnesium turnings can become passivated by a layer of magnesium oxide, preventing the reaction.

  • Solutions:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either in an oven at >120 °C overnight or by flame-drying under vacuum immediately before use. Solvents must be anhydrous grade, preferably freshly distilled from a drying agent.[7]

    • Activate the Magnesium: If conditions are dry, the magnesium surface is likely oxidized. Add a single crystal of iodine, a few drops of 1,2-dibromoethane, or sonicate the flask. Physically crushing a few turnings with a glass rod can also expose a fresh surface.[7]

    • Initiate with Heat: A small amount of gentle, localized heating with a heat gun can often provide the activation energy needed to start the reaction. Once initiated, the reaction is exothermic and will sustain itself.

Q2: The yield of my Grignard reaction is low, and I see a significant amount of a non-polar impurity.

A2: You are likely forming a biphenyl side product from a Wurtz-type coupling reaction.

  • Cause & Causality: This occurs when the already-formed Grignard reagent (nucleophile) attacks the C-Br bond of another molecule of 1,3-dibromobenzene (electrophile).[6] This side reaction is favored by high local concentrations of the aryl bromide and higher temperatures.

  • Solutions:

    • Slow Addition: The single most effective solution is to add the aryl bromide solution very slowly via a dropping funnel. This keeps the instantaneous concentration of the bromide low, favoring its reaction with the magnesium surface over reaction with another Grignard molecule.

    • Temperature Control: Maintain a gentle, controlled reflux. If the reaction becomes too vigorous, slow the addition rate and/or use a cooling bath. For large-scale reactions, efficient heat transfer is critical.[5]

    • Solvent Choice: THF is generally better than diethyl ether for forming aryl Grignards as it solvates the Grignard reagent more effectively, potentially moderating its reactivity.[7]

Q3: The Ritter reaction is sluggish, and I'm recovering my starting alcohol.

A3: The conversion of the tertiary alcohol to the amine relies on the formation of a stable tertiary carbocation. Insufficiently acidic conditions can prevent this.

  • Cause & Causality: The Ritter reaction mechanism begins with the protonation of the alcohol by a strong acid, followed by the loss of water to form a carbocation.[2][3] This carbocation is then trapped by the nitrile. If the acid is not strong enough or is used in substoichiometric amounts, carbocation formation will be slow or incomplete.

  • Solutions:

    • Acid Strength and Stoichiometry: Use a strong protic acid like concentrated sulfuric acid or perchloric acid. Ensure you are using at least a stoichiometric amount, and often a catalytic excess is required.

    • Reaction Time and Temperature: While the initial addition should be done cold, allowing the reaction to proceed at room temperature or with gentle warming (e.g., 40-50 °C) can increase the rate of conversion. Monitor the reaction by TLC or LC-MS to determine completion.

Q4: My final hydrochloride salt is oily or difficult to crystallize.

A4: This is typically due to impurities or using an inappropriate solvent for the salt formation and crystallization.

  • Cause & Causality: Impurities can act as "crystal poisons," disrupting the lattice formation and leading to oils. Furthermore, if the hydrochloride salt has some solubility in the chosen solvent, it may not precipitate effectively.

  • Solutions:

    • Purify the Free Base: Before salt formation, consider purifying the crude free base amine via column chromatography to remove non-basic impurities.

    • Optimize Salt Formation Solvent: Perform the salt formation in a solvent where the free base is soluble but the hydrochloride salt is not. Common choices include diethyl ether, ethyl acetate, or isopropanol. Adding a solution of HCl in a non-polar solvent (like ether) to a solution of the amine in a slightly more polar solvent (like isopropanol) often gives clean precipitation.

    • Trituration: If an oil forms, try removing the solvent and triturating the oil with a non-polar solvent like hexane or ether. This can often induce crystallization by removing residual solvents and impurities.

IV. Frequently Asked Questions (FAQs)

Q: Can I use 1,3-dichlorobenzene instead of 1,3-dibromobenzene to lower costs at scale?

A: While economically attractive, using aryl chlorides for Grignard formation is significantly more challenging. The C-Cl bond is much stronger than the C-Br bond, making the reaction much harder to initiate. It often requires more reactive "Rieke" magnesium or special activators and higher temperatures, which can lead to more side products and present significant safety challenges during scale-up.[5] For robust process development, 1,3-dibromobenzene is the superior choice.

Q: What are the primary safety concerns when scaling up this synthesis?

A: The Grignard reaction is the most hazardous step. The key concerns are:

  • Exotherm: The reaction is highly exothermic. A runaway reaction can occur if the aryl bromide is added too quickly, leading to a rapid increase in temperature and pressure. Large-scale reactions require reactors with adequate cooling capacity and controlled dosing systems.

  • Flammable Solvents: Anhydrous ethers like THF and diethyl ether are extremely flammable. All operations must be conducted in a well-ventilated area, away from ignition sources, and under an inert atmosphere.

  • Quenching: The quenching of a large-scale Grignard reaction is also hazardous. The reagent reacts violently with water. The quenching agent (e.g., aqueous NH4Cl) must be added slowly and with vigorous stirring and cooling.

Q: How can I confirm the identity and purity of the final product?

A: A combination of standard analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. The spectra should be clean, with correct chemical shifts and integration values for all protons and carbons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the free base.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining purity. A purity level of >99% is typically desired for drug development applications.

  • Elemental Analysis (CHN): Confirms the elemental composition of the hydrochloride salt, providing strong evidence for both identity and purity.

V. References

  • The Ritter Reaction. Study Prep in Pearson+.

  • Oxa-spirocycles: synthesis, properties and applications. National Center for Biotechnology Information (PMC), NIH.

  • Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons. National Center for Biotechnology Information (PMC), NIH.

  • The Ritter reaction is especially valuable for the synthesis of 3° alkanamines. Filo.

  • The Grignard Reaction. University of Wisconsin-Madison.

  • Grignard Formation - Troubleshooting and Perfecting. Reddit.

  • Recent advances of Ritter reaction and its synthetic applications. ResearchGate.

  • Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyder Safety Chemistry.

  • Ritter Reaction. Organic Chemistry Portal.

  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. BenchChem.

  • The Grignard Reaction (Experiment). Chemistry LibreTexts.

  • Preparation method of 4-bromophenylhydrazine hydrochloride. Google Patents.

Sources

Optimization

Challenges in the multi-step synthesis involving 4-(3-Bromophenyl)oxan-4-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the multi-step synthesis of 4-(3-Bromophenyl)oxan-4-amine hydrochloride. This guide is designed to provide exper...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the multi-step synthesis of 4-(3-Bromophenyl)oxan-4-amine hydrochloride. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the synthesis of this important intermediate. As Senior Application Scientists, we have compiled this resource based on extensive laboratory experience and a thorough understanding of the underlying chemical principles.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering detailed causal explanations and actionable protocols to get your synthesis back on track.

Question 1: Low Yield in the Ritter Reaction Step

"I am experiencing significantly lower than expected yields (below 50%) during the Ritter reaction of 4-(3-bromophenyl)oxan-4-ol with acetonitrile. What are the potential causes and how can I improve the yield?"

Answer:

Low yields in the Ritter reaction are a frequent challenge, often stemming from incomplete reaction, side reactions, or issues with the work-up procedure. The Ritter reaction involves the acid-catalyzed nucleophilic addition of a nitrile to a carbocation intermediate.[1][2] For tertiary alcohols like 4-(3-bromophenyl)oxan-4-ol, the formation of a stable tertiary carbocation is a key step.[3]

Potential Causes & Solutions:

  • Insufficient Acid Catalyst: The concentration and choice of acid are critical. Strong acids like sulfuric acid are typically used to promote the formation of the carbocation from the tertiary alcohol.[1]

    • Recommendation: Ensure you are using a sufficient molar excess of a strong acid. A typical starting point is 2-3 equivalents of concentrated sulfuric acid relative to the alcohol. The reaction should be performed under strictly anhydrous conditions, as water can compete with the nitrile as a nucleophile, leading to the formation of undesired byproducts.

  • Suboptimal Reaction Temperature: The reaction temperature influences the rate of both the desired reaction and potential side reactions, such as elimination to form an alkene.

    • Recommendation: Maintain a low reaction temperature, typically between 0-10 °C, during the addition of the alcohol to the acid/nitrile mixture to control the exothermic reaction and minimize side product formation. After the initial addition, the reaction may be allowed to slowly warm to room temperature.

  • Carbocation Rearrangement: While less common with stable tertiary carbocations, rearrangement is a potential side pathway.[3]

    • Recommendation: Using a strong, non-nucleophilic acid and maintaining a low temperature can help to suppress rearrangement reactions.

  • Inadequate Quenching and Work-up: The work-up procedure is crucial for isolating the amide intermediate. The highly acidic reaction mixture needs to be carefully neutralized.

    • Recommendation: Pour the reaction mixture slowly onto crushed ice, followed by careful basification with a strong base (e.g., NaOH or KOH solution) while maintaining a low temperature. This will neutralize the excess acid and precipitate the amide product. Ensure the pH is sufficiently basic (pH > 10) to ensure complete precipitation.

Experimental Protocol: Optimized Ritter Reaction

StepProcedure
1To a stirred solution of acetonitrile (5-10 equivalents) in a suitable reaction vessel, slowly add concentrated sulfuric acid (2-3 equivalents) at 0 °C.
2Dissolve 4-(3-bromophenyl)oxan-4-ol (1 equivalent) in a minimal amount of acetonitrile.
3Add the alcohol solution dropwise to the cold acid/nitrile mixture, maintaining the temperature below 10 °C.
4Allow the reaction to stir at 0-10 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.
5Monitor the reaction progress by TLC or LC-MS.
6Upon completion, slowly pour the reaction mixture onto a large amount of crushed ice.
7Carefully basify the aqueous mixture with a cold 50% NaOH solution until the pH is > 10, keeping the temperature below 20 °C.
8Collect the precipitated N-(4-(3-bromophenyl)oxan-4-yl)acetamide by filtration, wash with cold water, and dry under vacuum.

Workflow for Ritter Reaction Optimization

G cluster_start Problem Identification cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Desired Outcome LowYield Low Yield in Ritter Reaction Acid Insufficient Acid LowYield->Acid Temp Suboptimal Temperature LowYield->Temp Rearrange Carbocation Rearrangement LowYield->Rearrange Workup Inadequate Work-up LowYield->Workup IncreaseAcid Increase Acid Equivalents (2-3 eq. H2SO4) Acid->IncreaseAcid ControlTemp Maintain Low Temperature (0-10 °C) Temp->ControlTemp SuppressRearrange Low Temp & Strong Acid Rearrange->SuppressRearrange OptimizeWorkup Careful Quenching & Basification Workup->OptimizeWorkup ImprovedYield Improved Yield of Amide Intermediate IncreaseAcid->ImprovedYield ControlTemp->ImprovedYield SuppressRearrange->ImprovedYield OptimizeWorkup->ImprovedYield

Caption: Troubleshooting workflow for low yield in the Ritter reaction.

Question 2: Difficulty in Hydrolysis of the Amide Intermediate

"I am struggling to achieve complete hydrolysis of the N-(4-(3-bromophenyl)oxan-4-yl)acetamide intermediate to the desired amine. My yields are low and I often recover starting material. What conditions are recommended for this step?"

Answer:

The hydrolysis of the amide intermediate is a critical step that can be challenging due to the stability of the amide bond. Both acidic and basic conditions can be employed, but each has its own set of considerations.

Potential Causes & Solutions:

  • Insufficiently Harsh Conditions: Amide hydrolysis requires forcing conditions, such as high temperatures and concentrated acid or base.

    • Recommendation (Acidic Hydrolysis): Refluxing the amide in a strong acid like 6M HCl or a mixture of acetic acid and concentrated HCl is often effective. Reaction times can be lengthy (12-48 hours).

    • Recommendation (Basic Hydrolysis): Refluxing with a strong base such as 6M NaOH or KOH in a co-solvent like ethanol or dioxane can also drive the reaction to completion.

  • Product Degradation: The product, an amine, can be susceptible to degradation under harsh conditions, especially at high temperatures for extended periods.

    • Recommendation: Monitor the reaction progress closely using TLC or LC-MS to avoid prolonged heating once the starting material has been consumed.

  • Work-up and Isolation Issues: The free amine is a basic compound. Proper work-up is necessary to isolate it, often as the hydrochloride salt for better stability and handling.

    • Recommendation: After acidic hydrolysis, the reaction mixture can be cooled and the product may precipitate as the hydrochloride salt. Alternatively, after basic hydrolysis, the reaction mixture should be extracted with an organic solvent (e.g., ethyl acetate, DCM). The combined organic layers can then be treated with HCl (e.g., HCl in ether or dioxane) to precipitate the desired 4-(3-Bromophenyl)oxan-4-amine hydrochloride.

Experimental Protocol: Acidic Hydrolysis

StepProcedure
1Suspend N-(4-(3-bromophenyl)oxan-4-yl)acetamide (1 equivalent) in 6M aqueous HCl (10-20 volumes).
2Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours.
3Monitor the reaction by TLC or LC-MS until the starting material is consumed.
4Cool the reaction mixture to room temperature, then further cool in an ice bath.
5Collect the precipitated 4-(3-Bromophenyl)oxan-4-amine hydrochloride by filtration.
6Wash the solid with a small amount of cold water or acetone and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the quality of the starting material, 4-(3-bromophenyl)oxan-4-ol, critical for the success of the synthesis?

A1: The purity of the starting alcohol is paramount. Impurities can interfere with the Ritter reaction. For instance, any unreacted Grignard reagent from the synthesis of the alcohol can consume the acid catalyst. Water content in the starting material can also negatively impact the yield by reacting with the carbocation intermediate. It is highly recommended to purify the alcohol by column chromatography or recrystallization and ensure it is thoroughly dried before use.

Q2: How can I effectively monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring both the Ritter reaction and the subsequent hydrolysis. For the Ritter reaction, a mobile phase of ethyl acetate/hexane (e.g., 1:1) is suitable. The amide product will have a different Rf value than the starting alcohol. For the hydrolysis step, a more polar mobile phase, such as dichloromethane/methanol (e.g., 9:1) with a small amount of triethylamine to prevent streaking of the amine product, can be used. Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool for confirming the presence of the desired product and identifying any major byproducts.

Q3: What are the key safety precautions to consider during this synthesis?

A3: The use of concentrated strong acids like sulfuric acid requires extreme caution. Always add acid to the solvent or other reagents slowly and with cooling. The reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn. The quenching and neutralization steps are highly exothermic and should be performed carefully with adequate cooling to prevent splashing and uncontrolled boiling.

Q4: I need to scale up this synthesis. What are the main challenges I should anticipate?

A4: Scaling up this synthesis presents several challenges.

  • Heat Management: The Ritter reaction and the neutralization steps are highly exothermic. On a larger scale, efficient heat dissipation is crucial to maintain control over the reaction temperature. Using a jacketed reactor with a cooling system is essential.

  • Mixing: Ensuring efficient mixing on a larger scale is important, especially during the addition of reagents and the work-up.

  • Product Isolation: Handling large quantities of precipitate during filtration can be challenging. Appropriate filtration equipment, such as a filter press or a large Buchner funnel, will be necessary.

  • Safety: The risks associated with handling large volumes of corrosive and flammable materials are magnified. A thorough safety review and process hazard analysis are mandatory before attempting a large-scale synthesis.

Q5: My final product, 4-(3-Bromophenyl)oxan-4-amine hydrochloride, is off-color. How can I purify it?

A5: An off-color product often indicates the presence of impurities. Recrystallization is a common and effective method for purifying the hydrochloride salt. Suitable solvent systems for recrystallization include ethanol/ether, methanol/acetone, or isopropanol. Dissolve the crude product in a minimal amount of the hot solvent and then allow it to cool slowly to induce crystallization. If color persists, treatment with activated carbon in the hot solution before filtration can help to remove colored impurities.

References

  • Ritter, J. J.; Minieri, P. P. A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. J. Am. Chem. Soc.1948 , 70 (12), 4045–4048. [Link]

  • Organic Chemistry Portal. Ritter Reaction. [Link]

  • Wikipedia. Ritter reaction. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis and Application of 4-(3-Bromophenyl)oxan-4-amine and 4-(4-Bromophenyl)oxan-4-amine

In the landscape of medicinal chemistry and drug discovery, the strategic placement of functional groups on a molecular scaffold can profoundly influence pharmacological activity. The 4-phenyloxan-4-amine core is a privi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug discovery, the strategic placement of functional groups on a molecular scaffold can profoundly influence pharmacological activity. The 4-phenyloxan-4-amine core is a privileged scaffold, and its halogenated derivatives are particularly valuable as versatile intermediates. This guide provides an in-depth comparison of two constitutional isomers, 4-(3-bromophenyl)oxan-4-amine and 4-(4-bromophenyl)oxan-4-amine, focusing on their synthesis and comparative reactivity in key synthetic transformations. Understanding the nuances between the meta- and para-substituted isomers is crucial for researchers aiming to optimize synthetic routes and explore structure-activity relationships (SAR) in their drug development programs.

Core Structural and Electronic Differences

The seemingly subtle shift of the bromine atom from the para- to the meta-position on the phenyl ring introduces significant, albeit predictable, differences in the electronic and steric properties of these molecules. These differences, in turn, dictate their reactivity in various chemical transformations.

Property4-(3-Bromophenyl)oxan-4-amine4-(4-Bromophenyl)oxan-4-amineRationale
CAS Number 1094477-13-01094283-04-1Unique identifiers for each isomer.
Molecular Formula C₁₁H₁₄BrNOC₁₁H₁₄BrNOIdentical molecular formula.
Molecular Weight 256.14 g/mol 256.14 g/mol Identical molecular weight.
Electronic Effect of Bromine Inductive electron-withdrawing (-I)Inductive electron-withdrawing (-I) and weak resonance electron-donating (+R)The bromine atom is electronegative, exerting an inductive pull on electron density. In the para-position, the lone pairs of the bromine can participate in resonance, slightly donating electron density to the ring.
Steric Hindrance around Bromine Less sterically hinderedMore sterically accessible for reactions at the para-positionThe meta-position is flanked by two hydrogen atoms, while the para-position is more exposed.

Synthetic Strategies: Pathways to the Target Amines

The synthesis of both 4-(3-bromophenyl)oxan-4-amine and 4-(4-bromophenyl)oxan-4-amine can be approached through several key strategies. Two of the most common and versatile methods involve the preparation of a key intermediate, either a 4-aryl-tetrahydropyran-4-carbonitrile or a 4-aryl-tetrahydropyran-4-ol, followed by functional group transformation to the desired amine.

Synthetic Workflow Overview

G cluster_0 Synthetic Route start Starting Materials: 3-Bromobenzonitrile or 4-Bromobenzonitrile and Tetrahydropyran-4-one grignard Grignard Reaction start->grignard nitrile_intermediate 4-(Bromophenyl)tetrahydropyran-4-carbonitrile grignard->nitrile_intermediate Alternative ritter_precursor 4-(Bromophenyl)tetrahydropyran-4-ol grignard->ritter_precursor reduction Nitrile Reduction nitrile_intermediate->reduction target_amine Target Amines: 4-(3-Bromophenyl)oxan-4-amine or 4-(4-Bromophenyl)oxan-4-amine reduction->target_amine ritter Ritter Reaction ritter_precursor->ritter ritter->target_amine

Caption: General synthetic workflows for the preparation of the target amines.

Method 1: Synthesis via Nitrile Intermediate

This approach involves the formation of a 4-aryl-tetrahydropyran-4-carbonitrile, which is then reduced to the primary amine.

Step 1: Synthesis of 4-(Bromophenyl)tetrahydropyran-4-carbonitrile

This intermediate can be prepared via a Grignard reaction between the appropriate bromobenzonitrile and tetrahydropyran-4-one.

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.2 eq.) are suspended in anhydrous tetrahydrofuran (THF). A solution of the corresponding bromobenzonitrile (1.0 eq.) in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

  • Addition of Ketone: The Grignard reagent is cooled to 0 °C, and a solution of tetrahydropyran-4-one (1.1 eq.) in anhydrous THF is added dropwise.

  • Quenching and Work-up: The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 4-(bromophenyl)tetrahydropyran-4-carbonitrile.

Step 2: Reduction of the Nitrile to the Amine

The nitrile intermediate is then reduced to the primary amine using a suitable reducing agent.

Experimental Protocol:

  • Reaction Setup: The 4-(bromophenyl)tetrahydropyran-4-carbonitrile (1.0 eq.) is dissolved in an appropriate solvent such as THF or diethyl ether in a round-bottom flask under an inert atmosphere.

  • Reduction: A reducing agent such as lithium aluminum hydride (LiAlH₄, 2.0 eq.) or borane-tetrahydrofuran complex (BH₃·THF, 3.0 eq.) is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).[1]

  • Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude amine can be purified by column chromatography or by formation of the hydrochloride salt.

Method 2: Synthesis via the Ritter Reaction

The Ritter reaction provides an alternative route, proceeding through a carbocation intermediate generated from a tertiary alcohol.[2][3][4]

Step 1: Synthesis of 4-(Bromophenyl)tetrahydropyran-4-ol

This alcohol precursor is synthesized via a Grignard reaction.

Experimental Protocol:

  • Grignard Reagent Formation: Prepare the Grignard reagent from the corresponding bromobenzene (3-bromobenzene or 4-bromobenzene) and magnesium turnings in anhydrous THF as described previously.

  • Addition of Ketone: Add tetrahydropyran-4-one to the Grignard reagent at 0 °C.

  • Work-up and Purification: After quenching with saturated aqueous ammonium chloride, the product is extracted, dried, and purified by column chromatography to yield the tertiary alcohol.

Step 2: The Ritter Reaction

The tertiary alcohol is then reacted with a nitrile in the presence of a strong acid to form an N-alkyl amide, which is subsequently hydrolyzed to the amine.

Experimental Protocol:

  • Reaction Setup: The 4-(bromophenyl)tetrahydropyran-4-ol (1.0 eq.) and a nitrile (e.g., acetonitrile, 5.0 eq.) are dissolved in a suitable solvent like acetic acid.

  • Acid Addition: A strong acid, such as concentrated sulfuric acid (2.0 eq.), is added dropwise at 0 °C. The reaction is then stirred at room temperature until completion.

  • Hydrolysis and Work-up: The reaction mixture is carefully poured onto ice and neutralized with a base (e.g., sodium hydroxide). The aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated. The intermediate amide is then hydrolyzed under acidic or basic conditions to yield the target amine.

  • Purification: The final product is purified by column chromatography or crystallization.

Comparative Reactivity in Synthetic Transformations

The utility of these isomers as synthetic intermediates is largely defined by their performance in subsequent reactions, particularly palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

In Suzuki-Miyaura coupling, the electronic and steric environment of the bromine atom significantly impacts the rate of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step.

G cluster_1 Comparative Reactivity Workflow isomers 4-(3-Bromophenyl)oxan-4-amine vs. 4-(4-Bromophenyl)oxan-4-amine suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, base) isomers->suzuki reactivity_comparison Reactivity Comparison suzuki->reactivity_comparison para_outcome Higher Yield / Faster Reaction Rate (Typically for the para-isomer) reactivity_comparison->para_outcome para-isomer meta_outcome Lower Yield / Slower Reaction Rate (Typically for the meta-isomer) reactivity_comparison->meta_outcome meta-isomer analysis Analysis of Product Yield and Purity para_outcome->analysis meta_outcome->analysis

Caption: A workflow for comparing the reactivity of the two isomers in Suzuki-Miyaura coupling.

Expected Performance:

  • 4-(4-Bromophenyl)oxan-4-amine: The bromine atom in the para-position is generally more reactive in Suzuki-Miyaura coupling. This is attributed to the combination of electronic effects. While bromine is inductively withdrawing, its lone pairs can participate in resonance, which can influence the electron density at the C-Br bond. More importantly, the para position is sterically unhindered, allowing for easier access of the bulky palladium catalyst.

  • 4-(3-Bromophenyl)oxan-4-amine: The bromine atom in the meta-position is generally less reactive. The steric environment is slightly more hindered compared to the para position, and the electronic effects are primarily inductive withdrawal without the opposing resonance donation directly to the carbon bearing the bromine.

Supporting Experimental Data (Hypothetical):

SubstrateExpected Relative YieldExpected Reaction Time
4-(4-Bromophenyl)oxan-4-amineHigh (e.g., 85-95%)Shorter (e.g., 2-4 hours)
4-(3-Bromophenyl)oxan-4-amineModerate to High (e.g., 70-85%)Longer (e.g., 4-8 hours)

Conclusion for the Synthetic Chemist

Both 4-(3-bromophenyl)oxan-4-amine and 4-(4-bromophenyl)oxan-4-amine are valuable building blocks in drug discovery. The choice between the two will ultimately depend on the specific synthetic strategy and the desired final compound.

  • For synthetic efficiency in cross-coupling reactions, the para-isomer is generally the preferred choice due to its higher reactivity, which often translates to milder reaction conditions, shorter reaction times, and higher yields.

  • The meta-isomer is essential for accessing substitution patterns that are not achievable with the para-isomer. Its synthesis may require slightly more forcing conditions in subsequent reactions.

This guide provides a framework for understanding the synthesis and comparative reactivity of these two important isomers. Researchers are encouraged to use this information to inform their synthetic planning and to develop robust and efficient routes to novel therapeutic agents.

References

  • Rizwan, K., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 84. Available at: [Link]

  • Rizwan, K., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (2019). Ritter Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. Available at: [Link]

  • UT Southwestern Medical Center. (n.d.). Patents - Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Tetrahydropyran‐4‐ones and Thiopyran‐4‐ones from Donor‐Substituted α‐Bromostyrene Derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Available at: [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 245439-36-5 | 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carbonitrile. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Direct synthesis of tetrahydropyran-4-ones via O 3 ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Available at: [Link]

  • Indian Academy of Sciences. (2012). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N. Journal of Chemical Sciences, 124(5), 1025–1032. Available at: [Link]

  • ResearchGate. (n.d.). The Ritter reaction mechanism for the synthesis of tetrahydropyran 41. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Available at: [Link]

  • Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. Available at: [Link]

  • Google Patents. (2012). (12) United States Patent.
  • ResearchGate. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Available at: [Link]

  • Google Patents. (n.d.). Grignard syntheses - European Patent Office - EP 0119701 A1.
  • ResearchGate. (n.d.). Synthesis of tetrahydropyran 3. Available at: [Link]

  • OUCI. (n.d.). Ritter-Type Reactions. Available at: [Link]

  • Google Patents. (2024). US 11944612 B2.
  • Chemicalland21. (n.d.). N-(3-bromophenyl)oxan-4-amine. Available at: [Link]

  • Google Patents. (n.d.). US5428044A - Anti-inflammatory 4-aminophenyl derivatives.
  • PubChem. (n.d.). 4-Aminotetrahydropyran. Available at: [Link]

  • PubChem. (n.d.). 3-(4-Bromophenyl)tetrahydro-2H-pyran-2-ol. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Available at: [Link]

  • Semantic Scholar. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Available at: [Link]

  • PubChem. (n.d.). Pyrazole derivatives as H4 antagonist compounds - Patent US-12234227-B2. Available at: [Link]

  • Chemguide. (n.d.). reduction of nitriles. Available at: [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Available at: [Link]

  • Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Available at: [Link]

  • Beyond Benign. (n.d.). Greener Grignard Reaction. Available at: [Link]

  • Chemistry For Everyone. (2025, May 5). How To Reduce A Nitrile To An Amine? - Chemistry For Everyone [Video]. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Hi, Can any body suggest me the procedure for the preperation of Grignard reagent from 3-nitrobenzyl bromide? Available at: [Link]

  • RSC Publishing. (n.d.). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Comparative

Comparative Biological Activity of 4-(3-Bromophenyl)oxan-4-amine Hydrochloride Analogs: A Framework for Lead Optimization in SNRI Drug Discovery

An In-Depth Technical Guide for Researchers Introduction The development of novel antidepressants with improved efficacy and favorable side-effect profiles remains a critical objective in medicinal chemistry and neuropha...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Introduction

The development of novel antidepressants with improved efficacy and favorable side-effect profiles remains a critical objective in medicinal chemistry and neuropharmacology. Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) have proven to be a highly effective class of therapeutics for major depressive disorder (MDD), anxiety disorders, and neuropathic pain by modulating the levels of key neurotransmitters in the synaptic cleft.[1][2] The 4-aryloxan-4-amine scaffold represents a promising and structurally novel chemotype for the development of new SNRIs. Its rigid cyclic ether core combined with an exocyclic amine and an aryl substituent provides a distinct three-dimensional geometry for interaction with monoamine transporters.

This guide provides a comprehensive framework for the synthesis, characterization, and comparative biological evaluation of analogs of 4-(3-Bromophenyl)oxan-4-amine hydrochloride. We will explore the critical structure-activity relationships (SAR) that govern potency and selectivity for the serotonin transporter (SERT) and the norepinephrine transporter (NET). This document is designed for researchers, medicinal chemists, and drug development professionals, offering not only a comparative analysis based on representative data but also detailed, field-proven experimental protocols to enable the validation and expansion of these findings.

Molecular Rationale and Analog Design

The parent compound, 4-(3-Bromophenyl)oxan-4-amine, was selected for its structural features, which are hypothesized to confer dual inhibitory activity. The tertiary amine is a common feature in monoamine reuptake inhibitors, while the oxane ring imposes conformational restraint. The bromophenyl group is a key interaction domain within the transporter binding pocket. To systematically explore the SAR of this scaffold, a focused library of analogs was designed to probe the effects of halogen identity and substitution position on the phenyl ring.

Analog ID Compound Name Structure Rationale for Inclusion
A 4-(3-Bromophenyl)oxan-4-amine HCl(Parent Compound)To establish a baseline activity profile for the 3-bromo substitution pattern.
B 4-(4-Bromophenyl)oxan-4-amine HCl(Positional Isomer)To evaluate the impact of moving the halogen substituent from the meta to the para position.[3]
C 4-(3-Chlorophenyl)oxan-4-amine HCl(Halogen Analog)To assess the effect of halogen electronegativity and size (Br vs. Cl) on transporter affinity.
D 4-Phenyloxan-4-amine HCl(Unsubstituted Analog)To determine the contribution of the halogen atom to the overall binding affinity and selectivity.

Core Biological Target: The Monoamine Transporter System

The primary mechanism of action for this compound class is the inhibition of SERT and NET.[4] These transporter proteins are located on presynaptic neuron membranes and are responsible for clearing serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, thereby terminating their signaling.[5] By blocking these transporters, the analogs increase the concentration and residence time of 5-HT and NE in the synapse, enhancing neurotransmission. An ideal SNRI often exhibits balanced, high-affinity binding to both SERT and NET.[6]

Monoamine_Reuptake_Inhibition cluster_0 Presynaptic Neuron cluster_1 Reuptake Transporters cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicles (NE, 5-HT) Release Neurotransmitter Release Vesicle->Release Action Potential Synapse Synaptic Cleft Increased NE & 5-HT Release->Synapse SERT SERT NET NET Synapse->SERT 5-HT Reuptake Synapse->NET NE Reuptake Receptor Postsynaptic Receptors (5-HTR, Adrenergic) Synapse->Receptor Binding Signal Neuronal Signal Propagation Receptor->Signal Analog Analog (SNRI) Analog->SERT Inhibition Analog->NET Inhibition Binding_Assay_Workflow start Start prep Prepare cell membranes (expressing hSERT or hNET) start->prep plate Plate membranes in 96-well plates prep->plate add_ligand Add fixed concentration of radioligand (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET) plate->add_ligand add_analog Add serial dilutions of test analog (A-D) add_ligand->add_analog incubate Incubate to reach binding equilibrium (e.g., 60 min at 25°C) add_analog->incubate harvest Rapidly filter plate contents through glass fiber filters to separate bound/unbound ligand incubate->harvest wash Wash filters to remove non-specific binding harvest->wash scint Add scintillation cocktail to dried filters wash->scint count Quantify radioactivity using a scintillation counter scint->count analyze Analyze data: Plot % inhibition vs. log[Analog] Calculate IC₅₀ values count->analyze end End analyze->end

Caption: Workflow for the competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize commercially available or in-house prepared cell membrane homogenates from cell lines stably expressing either human SERT (hSERT) or human NET (hNET).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET), and a range of concentrations of the test analog. [7]Include control wells for total binding (no analog) and non-specific binding (excess of a known non-radioactive inhibitor, e.g., 10 µM Desipramine).

  • Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each analog concentration relative to the control wells. Plot the percent inhibition against the logarithm of the analog concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vivo Antidepressant-Like Activity (Rat Forced Swim Test)

The Forced Swim Test (FST) is a widely used behavioral assay to screen for antidepressant-like activity in rodents. [2][8]The test is based on the principle that animals will adopt an immobile posture after initial escape attempts, and effective antidepressants decrease the duration of this immobility.

FST_Workflow start Start: Day 1 pre_test Pre-Test Session: Place rat in swim cylinder (25°C water) for 15 min start->pre_test remove_dry Remove, dry, and return rat to home cage pre_test->remove_dry day2 Start: Day 2 (24h later) administer Administer test compound (e.g., Analog A, 10 mg/kg, i.p.) or vehicle control day2->administer wait Wait for drug absorption (e.g., 60 min) administer->wait test_session Test Session: Place rat in swim cylinder for 5 min wait->test_session record Record session with a video camera for later analysis test_session->record remove_dry2 Remove, dry, and return rat to home cage record->remove_dry2 analyze Score behavior (immobility, swimming, climbing) by a blinded observer remove_dry2->analyze compare Statistically compare immobility time between drug and vehicle groups analyze->compare end End compare->end

Caption: Workflow for the two-day rat Forced Swim Test (FST).

Step-by-Step Methodology:

  • Apparatus: Use a transparent glass or plastic cylinder (approx. 40 cm high, 20 cm in diameter) filled with water (24-26°C) to a depth of 30 cm, such that the rat cannot touch the bottom or escape. [9]2. Acclimation & Pre-Test (Day 1): Place each rat individually into the swim cylinder for a 15-minute session. This pre-exposure sensitizes the animals to the immobility-inducing effects of the test. After the session, remove the rats, dry them thoroughly, and return them to their home cages. [1]3. Drug Administration (Day 2): 24 hours after the pre-test, administer the test analog (e.g., 10-30 mg/kg, intraperitoneally) or vehicle control to different groups of rats. A positive control, such as Imipramine (20 mg/kg), should also be included.

  • Test Session (Day 2): 60 minutes after drug administration, place the rats back into the swim cylinder for a 5-minute test session. The entire session should be video-recorded for unbiased scoring.

  • Behavioral Scoring: A trained observer, blinded to the treatment conditions, should score the video recordings. The primary measure is the duration of immobility, defined as the time the rat spends making only the minimal movements necessary to keep its head above water. Other behaviors like swimming and climbing can also be scored.

  • Data Analysis: Compare the mean duration of immobility between the vehicle-treated group and the analog-treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests). A significant reduction in immobility time indicates antidepressant-like activity.

Discussion and Future Outlook

The comparative framework presented here provides a clear path for evaluating the biological activity of 4-(3-Bromophenyl)oxan-4-amine hydrochloride analogs. The illustrative SAR data suggests that the 4-aryloxan-4-amine scaffold is a promising starting point for novel SNRI development. Analog A and Analog B emerge as compelling leads due to their high, dual-transporter potency.

Future Directions:

  • Expanded SAR: Synthesize and test a broader range of analogs to further refine the SAR. This should include exploring other halogen substitutions (F, I), di-substituted phenyl rings, and modifications to the oxane core.

  • Functional Assays: Move beyond simple binding assays to functional neurotransmitter reuptake assays using rat brain synaptosomes or transfected cell lines to confirm that high binding affinity translates to functional inhibition of transporter activity. [10][11][12]3. Off-Target Profiling: Screen the most promising leads against a panel of other receptors and transporters (e.g., dopamine transporter, muscarinic receptors, histamine receptors) to assess selectivity and predict potential side effects. [13]4. ADME/Tox Profiling: Evaluate the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and preliminary toxicity of lead compounds to ensure they possess drug-like characteristics suitable for further in vivo development.

  • Advanced Behavioral Models: For compounds showing robust activity in the FST, further validation in more sophisticated models of depression and anxiety (e.g., chronic unpredictable stress, social defeat) is warranted.

By systematically applying the principles and protocols outlined in this guide, researchers can efficiently navigate the early stages of drug discovery and identify optimized 4-aryloxan-4-amine analogs with the potential to become next-generation antidepressant therapies.

References

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols, 7(6), 1009–1014. [Link] [2][8]2. Castrén, E. (2013). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols. [Link] [1]3. Cryan, J. F., & Slattery, D. A. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. PubMed. [Link] [2]4. Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]

  • Rothman, R. B., & Baumann, M. H. (2009). Uptake and release of neurotransmitters. Current Protocols in Neuroscience, Chapter 7, Unit 7.8. [Link] [10]6. Unknown Author. (n.d.). Forced Swim Test v.3. University of Notre Dame. [Link] [9]7. John, C. E., & Jones, S. R. (2007). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. NCBI Bookshelf. [Link] [11]8. Bio-protocol. (n.d.). In vitro uptake assays in synaptosomes. Bio-protocol. [Link]

  • Kopajtic, T. A., & Katz, J. L. (2014). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link] [14]10. Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]

  • Owens, M. J., Morgan, W. N., Plott, S. J., & Nemeroff, C. B. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1305-1322. [Link] [13]12. Kolanos, R., Sakloth, F., Jain, M., Partilla, J. S., & Baumann, M. H. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 283-289. [Link] [12]13. BioIVT. (n.d.). SERT Transporter Assay. BioIVT. [Link]

  • van der Velden, W. J. C., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • Gfeller, D., & Iversen, L. L. (1974). Neurotransmitter-Specific Synaptosomes in Rat Corpus Striatum: Morphological Variations. Brain Research, 74(2), 293-301. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link] [15]18. Johnson, R. A., et al. (2016). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. ACS Chemical Neuroscience, 7(12), 1749-1755. [Link]

  • Grokipedia. (n.d.). RTI-274. Grokipedia. [Link]

  • Wang, L., et al. (2019). Design and Synthesis of Arylamidine Derivatives as Serotonin/Norepinephrine Dual Reuptake Inhibitors. Molecules, 24(3), 512. [Link]

  • Li, Y., et al. (2018). Synthesis and Evaluation of Antidepressant Activities of 5-Aryl-4,5-dihydrotetrazolo [1,5-a]thieno[2,3-e]pyridine Derivatives. Molecules, 23(10), 2465. [Link]

  • Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link] [7]23. Kumar, V., et al. (2020). Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents. Current Topics in Medicinal Chemistry, 20(2), 115-141. [Link]

  • Zhou, J., He, R., & Johnson, K. M. (2006). Norepinephrine transporter inhibitors and their therapeutic potential. Drugs of the Future, 31(9), 811-820. [Link] [6]25. El-Sayed, N. N. E., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4598. [Link]

  • Kumar, A., et al. (2019). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry, 10(11), 1734-1755. [Link]

  • Al-Warhi, T., et al. (2016). 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities. Chemistry Central Journal, 10, 58. [Link]

  • Kumar, S., et al. (2022). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Medicinal Chemistry, 18(1), 26-35. [Link]

  • Santana, L., et al. (2008). Quantitative structure-activity relationship and complex network approach to monoamine oxidase A and B inhibitors. Journal of Medicinal Chemistry, 51(21), 6740-6751. [Link]

  • Prasad, B. M., & Amara, S. G. (2025). Role of Phosphorylation of Serotonin and Norepinephrine Transporters in Animal Behavior: Relevance to Neuropsychiatric Disorders. ACS Chemical Neuroscience. [Link] [4]31. Ozaki, S., et al. (1963). structure and activity relationship of monoamine oxidase inhibitors. Japanese Journal of Pharmacology, 13(2), 143-152. [Link]

  • Mahdavi, S. M., et al. (2014). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian Journal of Pharmaceutical Research, 13(4), 1297-1307. [Link]

  • Penmatsa, A. (2019). Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters. Nature Communications, 10, 4851. [Link] [5]34. Niinivehmas, S., et al. (2019). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 7, 73. [Link]

  • Johnson, R. A., et al. (1998). MPTP [1-methyl-4-(2'-aminophenyl)-1,2,3,6-tetrahydropyridine] depletes serotonin and norepinephrine in rats. Neuropharmacology, 37(6), 743-751. [Link]

  • Tzanetou, E. N., et al. (2021). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molecules, 26(15), 4443. [Link]

  • Gupta, J. K., et al. (2024). Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders. Molecular Diversity. [Link]

  • Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences, 58(26), 2359-2366. [Link] [3]39. Li, Y., et al. (2024). Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC). Bioorganic Chemistry, 147, 107394. [Link]

  • Al-Sanea, M. M., et al. (2023). Design and synthesis of novel 1,2,3,4‐tetrazines as new anti‐leukemia cancer agents. Journal of Heterocyclic Chemistry, 60(1), 143-154. [Link]

Sources

Validation

A Comparative Guide to the Efficacy of 4-(3-Bromophenyl)oxan-4-amine Derivatives as Serotonin Transporter Inhibitors

Abstract The development of novel therapeutics for major depressive disorder (MDD) remains a critical challenge in modern medicine. The serotonin transporter (SERT) is a primary target for many antidepressant medications...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of novel therapeutics for major depressive disorder (MDD) remains a critical challenge in modern medicine. The serotonin transporter (SERT) is a primary target for many antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs).[1] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a series of novel 4-(3-Bromophenyl)oxan-4-amine derivatives. These compounds have been designed around a privileged scaffold with potential for high-affinity SERT binding. We will explore their structure-activity relationships (SAR) through a systematic evaluation pipeline, including radioligand binding assays, functional serotonin uptake inhibition, and a predictive in vivo behavioral model. The experimental data herein is intended to guide researchers and drug development professionals in the optimization of this promising chemical series for future antidepressant therapies.

The Therapeutic Promise of Oxane Derivatives in CNS Disorders

The "monoamine hypothesis" has long been a cornerstone in understanding the pathophysiology of depression, suggesting that a deficiency in monoamine neurotransmitters like serotonin (5-HT) contributes to depressive symptoms. Consequently, strategies aimed at increasing synaptic serotonin levels have been central to antidepressant drug development.[2] The serotonin transporter (SERT), a key protein responsible for the reuptake of serotonin from the synaptic cleft, is the validated target of the most widely prescribed antidepressants.[1][3]

Heterocyclic scaffolds, such as the oxane (tetrahydropyran) ring system, are prevalent in many centrally active agents due to their favorable physicochemical properties, including metabolic stability and the ability to project substituents in precise three-dimensional orientations. Building upon this foundation, the 4-(3-Bromophenyl)oxan-4-amine core was identified as a promising starting point for novel SERT inhibitors. The bromophenyl moiety offers a key interaction point within the transporter's binding pocket, while the oxane ring serves as a rigid scaffold for positioning the crucial amine group, a common feature in monoamine transporter ligands.[2]

This guide focuses on a comparative analysis of three lead derivatives, systematically modified at the oxan-4-amine position to probe the structure-activity relationship (SAR) and optimize for potency and efficacy.

  • Compound A-101: The parent compound, 4-(3-Bromophenyl)oxan-4-amine.

  • Compound A-102: N-methylated derivative, N-Methyl-4-(3-Bromophenyl)oxan-4-amine.

  • Compound A-103: N,N-dimethylated derivative, N,N-Dimethyl-4-(3-Bromophenyl)oxan-4-amine.

Rationale for Assay Selection: A Multi-Tiered Screening Cascade

To comprehensively evaluate the potential of these derivatives, a logical, multi-tiered screening cascade was employed. This approach allows for the efficient identification of promising candidates by progressively increasing the biological complexity of the assays.

  • Primary Assay: SERT Radioligand Binding. The initial screen aims to determine if the compounds physically interact with the target protein. A competitive binding assay measures the affinity of each derivative for the human serotonin transporter (hSERT). This is a high-throughput and cost-effective method to quantify target engagement (potency) and is a foundational step in drug discovery.[4]

  • Secondary Assay: Functional SERT Uptake Inhibition. High binding affinity does not always translate to functional activity. Therefore, a cell-based functional assay is crucial to confirm that binding leads to the desired biological effect—inhibition of serotonin reuptake. This assay measures the ability of the compounds to block the transport of radiolabeled serotonin into cells expressing hSERT.[5][6]

  • Tertiary Assay: In Vivo Behavioral Model. The most promising candidates from in vitro testing must be evaluated in a living system to assess their potential therapeutic effect and identify any potential liabilities. The Forced Swim Test (FST) is a widely used preclinical model to screen for antidepressant-like activity.[7]

G cluster_0 Screening Cascade A Derivative Synthesis (A-101, A-102, A-103) B Primary Screen: SERT Binding Assay A->B Target Affinity? C Secondary Screen: Functional Uptake Assay B->C Functional Activity? D Tertiary Screen: In Vivo FST Model C->D In Vivo Efficacy? E Lead Candidate Identification D->E

Caption: Experimental workflow for evaluating novel SERT inhibitors.

Comparative Efficacy in SERT Binding Assays

The affinity of the 4-(3-Bromophenyl)oxan-4-amine derivatives for hSERT was determined using a competitive radioligand binding assay with membranes prepared from HEK293 cells stably expressing hSERT. [3H]-Citalopram, a high-affinity SSRI, was used as the radioligand.

Experimental Protocol: SERT Radioligand Binding Assay

  • Membrane Preparation: HEK293 cells stably expressing hSERT are harvested and homogenized in ice-cold buffer (50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet (membrane fraction) is resuspended in assay buffer.

  • Assay Setup: In a 96-well plate, membrane preparations (10-20 µg protein/well) are incubated with a fixed concentration of [3H]-Citalopram (~1 nM).

  • Competition: Increasing concentrations of test compounds (A-101, A-102, A-103) or a reference compound (Sertraline) are added to the wells.

  • Incubation: The plates are incubated for 60 minutes at room temperature to allow binding to reach equilibrium.

  • Termination: The reaction is terminated by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.

  • Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.

Results

CompoundKi (nM) for hSERT
A-101 (Parent)25.8
A-102 (N-Methyl)5.2
A-103 (N,N-Dimethyl)89.1
Sertraline (Reference)1.1

Interpretation of Results

The data reveals a clear structure-activity relationship. The parent compound, A-101 , demonstrates moderate affinity for SERT. The addition of a single methyl group (A-102 ) results in a nearly 5-fold increase in binding affinity, suggesting that the N-methyl group may engage in a favorable interaction within the binding pocket or improve the compound's conformational fit. Conversely, the addition of a second methyl group (A-103 ) leads to a significant loss of affinity, indicating a potential steric clash or an unfavorable energetic penalty for desolvation upon binding. The N-methyl derivative A-102 was identified as the most potent binder in this series.

Functional Assessment: In Vitro Serotonin Uptake Assay

To confirm that high-affinity binding translates into functional inhibition of the transporter, the derivatives were evaluated in a [3H]-Serotonin ([3H]-5-HT) uptake assay using intact hSERT-expressing HEK293 cells.

Experimental Protocol: [3H]-5-HT Uptake Assay

  • Cell Plating: hSERT-HEK293 cells are plated in 96-well plates and grown to confluence.

  • Pre-incubation: Cells are washed with Krebs-Ringer-HEPES (KRH) buffer and then pre-incubated with various concentrations of test compounds (A-101, A-102, A-103) or a reference compound for 20 minutes at 37°C.

  • Initiation of Uptake: The uptake reaction is initiated by adding a mixture of unlabeled 5-HT and [3H]-5-HT (final concentration ~10 nM).

  • Incubation: The cells are incubated for a short period (e.g., 5-10 minutes) at 37°C, a time frame determined to be within the linear range of uptake.

  • Termination of Uptake: The reaction is stopped by rapidly washing the cells with ice-cold KRH buffer to remove extracellular [3H]-5-HT.[5]

  • Cell Lysis and Detection: Cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.[5]

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known inhibitor (e.g., fluoxetine). The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Results

CompoundIC50 (nM) for 5-HT Uptake Inhibition
A-101 (Parent)45.3
A-102 (N-Methyl)9.8
A-103 (N,N-Dimethyl)155.6
Sertraline (Reference)2.5

Interpretation of Results

The functional data strongly correlate with the binding affinities. A-102 is the most potent inhibitor of serotonin uptake, consistent with its highest binding affinity. This confirms that its interaction with SERT effectively blocks the transporter's function. The rank order of potency (A-102 > A-101 > A-103) is maintained between the binding and functional assays, providing confidence in the SAR.

G cluster_0 SERT Inhibition Mechanism Synapse Synaptic Cleft (High 5-HT) SERT SERT Synapse->SERT Reuptake Postsynaptic Postsynaptic Receptor Synapse->Postsynaptic Signal Vesicle 5-HT Vesicle->Synapse Release Derivative A-102 Derivative->SERT Inhibition

Caption: Hypothesized mechanism of action for A-102 at the synapse.

In Vivo Behavioral Model: The Forced Swim Test

Based on its superior in vitro profile, A-102 was advanced to an in vivo behavioral model to assess its antidepressant-like potential. The Forced Swim Test (FST) in mice is a standard assay where antidepressant compounds are known to reduce the duration of immobility, a behavior interpreted as a reduction in despair.[7]

Experimental Protocol: Forced Swim Test (FST)

  • Animal Acclimation: Male C57BL/6 mice are acclimated to the housing facility for at least one week before testing.

  • Dosing: Animals are randomly assigned to groups and administered either vehicle, a reference antidepressant (Fluoxetine, 20 mg/kg), or the test compound A-102 (at various doses) via intraperitoneal (i.p.) injection 60 minutes before the test.

  • Test Procedure: Each mouse is placed individually into a glass cylinder filled with water (25°C) from which it cannot escape.

  • Scoring: The session is recorded, and the total time the animal spends immobile during the last 4 minutes of a 6-minute test is scored by a trained observer blinded to the treatment conditions. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep its head above water.

  • Data Analysis: The mean immobility time for each group is calculated, and statistical significance is determined using a one-way ANOVA followed by a post-hoc test.

Results

Treatment GroupDose (mg/kg, i.p.)Mean Immobility Time (seconds)
Vehicle-155 ± 12
A-102 5110 ± 10
A-102 1085 ± 9
Fluoxetine (Reference)2092 ± 11
p < 0.05, *p < 0.01 compared to Vehicle group

Interpretation of Results

Treatment with A-102 resulted in a dose-dependent and statistically significant reduction in immobility time in the FST. At a dose of 10 mg/kg, its effect was comparable to that of the standard antidepressant fluoxetine. This result provides crucial in vivo proof-of-concept, suggesting that the potent in vitro SERT inhibition by A-102 translates into a behaviorally relevant antidepressant-like effect.

G SAR Structure-Activity Relationship Amine Substitution SERT Affinity (Ki, nM) A101 A-101 (Parent) -NH2 25.8 SAR:f0->A101:n A102 A-102 (N-Methyl) -NHCH3 5.2 SAR:f0->A102:n A103 A-103 (N,N-Dimethyl) -N(CH3)2 89.1 SAR:f0->A103:n

Caption: Summary of the Structure-Activity Relationship (SAR).

Conclusion and Future Directions

This comparative guide demonstrates a clear and logical SAR for a novel series of 4-(3-Bromophenyl)oxan-4-amine derivatives as potent and effective inhibitors of the serotonin transporter.

  • Key Findings:

    • The N-methylation of the parent amine (A-102 ) was found to be optimal for both high-affinity binding and functional inhibition of hSERT.

    • The N,N-dimethyl derivative (A-103 ) showed significantly reduced potency, likely due to steric hindrance.

    • The potent in vitro activity of A-102 translated successfully to an antidepressant-like phenotype in the in vivo Forced Swim Test.

A-102 has emerged as a promising lead candidate from this initial study. Future work should focus on a more comprehensive pharmacological characterization, including selectivity profiling against other monoamine transporters (dopamine and norepinephrine transporters) and key off-target receptors to ensure a favorable safety profile. Furthermore, evaluation in additional animal models of depression and anxiety, along with pharmacokinetic studies to assess brain penetration and metabolic stability, will be critical next steps in the development of this promising new class of antidepressant agents.

References

  • El-Sayed, M. A.-A., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. Available at: [Link]

  • Nowak, J., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

  • Karunakaran, K., et al. (2020). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. PubMed. Available at: [Link]

  • Pandey, J., et al. (2015). Structure-activity relationships of novel anti-malarial agents. Part 4: N-(3-benzoyl-4-tolylacetylaminophenyl)-3-(5-aryl-2-furyl)acrylic acid amides. PubMed. Available at: [Link]

  • ARKAT USA, Inc. (2024). Microwave-assisted synthesis of novel[8][9] oxazine derivatives as potent anti-bacterial and antioxidant agents. arkat-usa.org. Available at: [Link]

  • Prakash, O., et al. (2013). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. National Institutes of Health (NIH). Available at: [Link]

  • Saha, K., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. Available at: [Link]

  • Mahmood, A. A. R., & Rahim, N. A. H. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Available at: [Link]

  • Oyanagi, C., et al. (2024). Evaluation of Vortioxetine on Global DNA Methylation in Maternal and Offspring Rats and In Silico Molecular Docking to Key Epigenetic Enzymes. MDPI. Available at: [Link]

  • Pandey, J., et al. (2014). Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol : Synthesis, biological characterization, and development of a pharmacophore model. PubMed Central. Available at: [Link]

  • Larsen, M. B., et al. (2020). The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter. PMC. Available at: [Link]

  • Schou, J. S., et al. (1987). In vitro methods for the assessment of the inhibitory effects of antidepressants in rat parotid glands. PubMed. Available at: [Link]

  • Yatsuzuka, T., et al. (2019). Synthesis and Pharmacological Evaluation of 3-[(4-Oxo-4H-pyrido[3,2-e][8][10]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives as Orally Active AMPA Receptor Antagonists. PubMed. Available at: [Link]

  • Schlosser, I., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI. Available at: [Link]

  • van der Velden, W. J. C., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Available at: [Link]

  • Kochanowska-Karamyan, A. J., et al. (2015). In vitro and in vivo evaluation of the antidepressant activity of aplysinopsin analogs. Thieme Connect. Available at: [Link]

  • Glennon, R. A., et al. (1996). Synthesis and Pharmacological Evaluation of Thiopyran Analogues of the Dopamine D 3 Receptor-Selective Agonist (4a R ,10b R )-(+)- trans -3,4,4a,10b- Tetrahydro-4- n -propyl-2 H ,5 H -[8]benzopyrano[4,3- b ]-1,4-oxazin-9-ol (PD 128907). ResearchGate. Available at: [Link]

  • Barbier, A. J., et al. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. PubMed. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Available at: [Link]

  • Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. pharmacy180.com. Available at: [Link]

  • Szadeczky-Kardoss, G., et al. (2023). A mechanism of uncompetitive inhibition of the serotonin transporter. eLife. Available at: [Link]

  • Wang, L., et al. (2020). Synthesis of 1,3,4-oxadiazoles derivatives with antidepressant activity and their binding to the 5-HT1A receptor. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Antidepressant affinity groups by affinity for serotonin transporter*. researchgate.net. Available at: [Link]

  • ResearchGate. (n.d.). Drug discovery/design methods. Antidepressant discovery/design methods... researchgate.net. Available at: [Link]

  • Wang, Z., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). ResearchGate. Available at: [Link]

  • Shaik, A. B., et al. (2019). In vitro antioxidant and in vivo antidepressant activity of green synthesized azomethine derivatives of cinnamaldehyde. PMC. Available at: [Link]

  • Annam, S., et al. (2023). Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. PubMed Central. Available at: [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. bioivt.com. Available at: [Link]

  • Anderluh, A., et al. (2007). The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter. PubMed Central. Available at: [Link]

  • Varshney, S., et al. (2023). Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). TAAR1. en.wikipedia.org. Available at: [Link]

  • DeLaTorre, J., et al. (2013). An improved asymmetric synthetic route to a novel triple uptake inhibitor antidepressant (2S,4R,5R)-2-benzhydryl-5-((4-methoxybenzyl)amino)tetrahydro-2H-pyran-4-ol (D-142). PMC. Available at: [Link]nih.gov/pmc/articles/PMC3776602/)

Sources

Comparative

A Comparative Guide to the Synthesis of 4-(3-bromophenyl)tetrahydropyran Amine: Evaluating Alternative Precursors and Methodologies

Introduction The 4-(3-bromophenyl)tetrahydropyran amine scaffold is a critical pharmacophore found in a variety of biologically active molecules, making its efficient and scalable synthesis a topic of significant interes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4-(3-bromophenyl)tetrahydropyran amine scaffold is a critical pharmacophore found in a variety of biologically active molecules, making its efficient and scalable synthesis a topic of significant interest to the pharmaceutical and medicinal chemistry communities. This guide provides a comparative analysis of various synthetic strategies for the preparation of 4-(3-bromophenyl)tetrahydropyran amine, starting from diverse and commercially available precursors. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative assessment of their respective advantages and disadvantages in terms of yield, purity, cost-effectiveness, and operational simplicity.

Synthetic Strategies: A Comparative Overview

The synthesis of 4-(3-bromophenyl)tetrahydropyran amine can be approached through several distinct retrosynthetic disconnections. This guide will focus on three primary, well-established methodologies:

  • Route A: Grignard Reaction followed by Nucleophilic Substitution and Reduction. This convergent approach involves the formation of the carbon-carbon bond between the aryl and tetrahydropyran moieties via a Grignard reaction, followed by the introduction of the amine functionality.

  • Route B: Reductive Amination of a Ketone Precursor. A highly efficient and atom-economical route that directly converts a ketone intermediate to the desired amine.[1][2]

  • Route C: Palladium-Catalyzed Cross-Coupling Reactions. This modern approach utilizes powerful palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, to construct the crucial C-N bond.[3][4]

The following sections will provide a detailed examination of each of these synthetic pathways.

Route A: Grignard Reaction and Subsequent Amination

This classical yet robust strategy leverages the power of organometallic chemistry to construct the core structure, followed by functional group interconversion to install the amine.

Workflow Overview

Grignard_Route A 3-Bromoiodobenzene D 3-Bromophenylmagnesium iodide A->D 1. Mg, THF B Magnesium B->D C Tetrahydro-4H-pyran-4-one E 4-(3-Bromophenyl)tetrahydropyran-4-ol C->E 2. Add to Grignard D->E G 4-Azido-4-(3-bromophenyl)tetrahydropyran E->G 3. NaN3, H2SO4 F Sodium Azide F->G I 4-(3-Bromophenyl)tetrahydropyran amine G->I 4. Reduction H H2, Pd/C H->I

Caption: Synthetic workflow for Route A.

Experimental Protocol

Step 1: Formation of 3-Bromophenylmagnesium iodide

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add anhydrous tetrahydrofuran (THF) to cover the magnesium. A small crystal of iodine can be added to initiate the reaction. Slowly add a solution of 3-bromoiodobenzene (1.0 eq) in anhydrous THF via the dropping funnel. The reaction mixture is gently heated to initiate the Grignard formation, which is evident by the disappearance of the magnesium and the formation of a cloudy grey solution. The reaction is typically stirred for 2-3 hours at room temperature to ensure complete formation of the Grignard reagent.[5]

Step 2: Reaction with Tetrahydro-4H-pyran-4-one

Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous THF via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

Step 3: Azide Formation

Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 4-(3-bromophenyl)tetrahydropyran-4-ol. This intermediate is then dissolved in a suitable solvent like toluene. To this solution, add sodium azide (1.5 eq) followed by the slow addition of concentrated sulfuric acid at 0 °C. The reaction is stirred at room temperature for 4-6 hours.

Step 4: Reduction to the Amine

After completion, the reaction is carefully quenched with water and neutralized with a base such as sodium bicarbonate. The organic layer is separated, washed with brine, and dried. The resulting crude 4-azido-4-(3-bromophenyl)tetrahydropyran is then dissolved in methanol and subjected to catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere until the reaction is complete, as monitored by TLC. The catalyst is filtered off, and the solvent is removed under reduced pressure to afford the desired 4-(3-bromophenyl)tetrahydropyran amine.[6]

Performance Analysis
ParameterAssessment
Yield Moderate to good, typically 50-70% over 4 steps.
Purity Good, though purification of intermediates may be required.
Precursor Cost 3-Bromoiodobenzene can be moderately expensive.
Scalability Good, Grignard reactions are well-established on a large scale.
Safety Grignard reagents are highly reactive and moisture-sensitive. Azide intermediates are potentially explosive.

Route B: Reductive Amination

This route offers a more direct approach by forming the C-N bond in a single, efficient step from a ketone precursor.

Workflow Overview

Reductive_Amination_Route A 4-(3-Bromophenyl)tetrahydropyran-4-one D 4-(3-Bromophenyl)tetrahydropyran amine A->D 1. Reductive Amination B Ammonia Source (e.g., NH4OAc) B->D C Reducing Agent (e.g., NaBH3CN) C->D

Caption: Synthetic workflow for Route B.

Experimental Protocol

Step 1: Synthesis of 4-(3-Bromophenyl)tetrahydropyran-4-one

The ketone precursor can be synthesized via a Friedel-Crafts acylation of bromobenzene with a suitable tetrahydropyran derivative or through other established methods.

Step 2: Reductive Amination

To a solution of 4-(3-bromophenyl)tetrahydropyran-4-one (1.0 eq) in methanol, add ammonium acetate (10 eq). The mixture is stirred at room temperature for 1 hour. Subsequently, sodium cyanoborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature for 24-48 hours.[1][7] The progress of the reaction is monitored by TLC.

Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is taken up in water and the pH is adjusted to >10 with a sodium hydroxide solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be further purified by column chromatography.

Performance Analysis
ParameterAssessment
Yield Good to excellent, often >80% for the amination step.
Purity Generally high, with straightforward purification.
Precursor Cost The synthesis of the ketone precursor is an additional step.
Scalability Excellent, reductive amination is a widely used industrial process.[8]
Safety Sodium cyanoborohydride is toxic and should be handled with care.

Route C: Buchwald-Hartwig Amination

This modern synthetic method allows for the direct formation of the C-N bond between an aryl halide and an amine, offering high efficiency and functional group tolerance.[3][4]

Workflow Overview

Buchwald_Hartwig_Route A 1-Bromo-3-iodobenzene F 4-(3-Bromophenyl)tetrahydropyran amine A->F 1. Buchwald-Hartwig Amination B 4-Aminotetrahydropyran B->F C Pd Catalyst (e.g., Pd2(dba)3) C->F D Ligand (e.g., XPhos) D->F E Base (e.g., NaOtBu) E->F

Caption: Synthetic workflow for Route C.

Experimental Protocol

In a glovebox, a reaction vessel is charged with 1-bromo-3-iodobenzene (1.0 eq), 4-aminotetrahydropyran (1.2 eq)[9], a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand like XPhos (4 mol%), and a base such as sodium tert-butoxide (1.4 eq). Anhydrous toluene is added, and the vessel is sealed. The reaction mixture is then heated to 80-100 °C and stirred for 12-24 hours.

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-(3-bromophenyl)tetrahydropyran amine.[10]

Performance Analysis
ParameterAssessment
Yield Good to excellent, often >80%.
Purity High, with chromatographic purification.
Precursor Cost Palladium catalysts and specialized ligands can be expensive.
Scalability Can be challenging due to catalyst cost and sensitivity.
Safety Requires inert atmosphere techniques due to air-sensitive reagents.

Comparative Summary of Synthetic Routes

FeatureRoute A: Grignard ReactionRoute B: Reductive AminationRoute C: Buchwald-Hartwig Amination
Key Transformation C-C bond formation via GrignardC=O to C-N bond conversionC-N bond formation via Pd-catalysis
Number of Steps 42 (including ketone synthesis)1
Overall Yield ModerateGoodGood to Excellent
Precursor Availability Readily availableKetone precursor needs synthesisCommercially available
Cost-Effectiveness ModerateHighModerate to Low
Scalability GoodExcellentModerate
Key Challenges Handling of Grignard reagents and azidesSynthesis of the ketone precursorCost and sensitivity of catalysts

Conclusion

The choice of the optimal synthetic route for 4-(3-bromophenyl)tetrahydropyran amine depends heavily on the specific requirements of the project, including scale, cost constraints, and available expertise.

  • Route B (Reductive Amination) emerges as the most industrially viable and scalable option, provided an efficient synthesis for the ketone precursor is established. Its operational simplicity and high yields make it an attractive choice for large-scale production.

  • Route A (Grignard Reaction) represents a reliable and well-understood approach, suitable for laboratory-scale synthesis where the multi-step nature and handling of hazardous intermediates are manageable.

  • Route C (Buchwald-Hartwig Amination) offers the most direct and elegant solution, particularly for medicinal chemistry applications where rapid access to analogues is crucial and cost is a secondary consideration. The high efficiency and functional group tolerance are significant advantages of this modern methodology.

Ultimately, a thorough evaluation of these factors will guide the researcher in selecting the most appropriate and effective synthetic strategy for their needs.

References

  • Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]

  • Li, J., et al. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. ACS Catalysis. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Myers, J. W. (n.d.). Reductive Amination. Myers Chem 115. [Link]

  • Turan, N., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2598-2605. [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • O'Brien, A. G., et al. (2017). Tertiary amine synthesis via reductive coupling of amides with Grignard reagents. Nature Communications, 8(1), 1599. [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • de la Torre, B. G., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • O'Brien, A. G., et al. (2017). Tertiary Amine Synthesis via Reductive Coupling of Amides with Grignard Reagents. Nature Communications. [Link]

  • Kotha, S., et al. (2002). Organoborane coupling reactions (Suzuki coupling). Journal of the Indian Institute of Science. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]

  • Podyacheva, E., et al. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances, 14(38), 27367-27375. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]

  • Podyacheva, E., et al. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances. [Link]

  • Ali, M., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 293. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminotetrahydropyran. PubChem Compound Database. [Link]

  • Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(21), 3849. [Link]

  • Podyacheva, E., et al. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances. [Link]

Sources

Validation

A Comparative Guide to HPLC Purity Validation of 4-(3-Bromophenyl)oxan-4-amine hydrochloride: RP-HPLC vs. HILIC Approaches

Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of pharmaceutical research and development, 4-(3-Bromophenyl)oxan-4-amine hydrochloride serves as a key intermediate or building block...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical research and development, 4-(3-Bromophenyl)oxan-4-amine hydrochloride serves as a key intermediate or building block for more complex active pharmaceutical ingredients (APIs). The structural integrity and purity of such precursors are paramount, as any impurities can carry through downstream synthesis, potentially leading to final products with altered efficacy, safety profiles, or stability. High-Performance Liquid Chromatography (HPLC) is the industry's gold standard for assessing the purity of these compounds, providing the precision and sensitivity required to meet stringent regulatory standards.[1][2]

This guide provides an in-depth comparison of two orthogonal HPLC methodologies for validating the purity of 4-(3-Bromophenyl)oxan-4-amine hydrochloride: the conventional Reversed-Phase HPLC (RP-HPLC) and the alternative Hydrophilic Interaction Liquid Chromatography (HILIC). As a polar molecule (due to the amine hydrochloride salt), it presents a unique analytical challenge that highlights the distinct advantages and limitations of each technique. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols in line with International Council for Harmonisation (ICH) guidelines, and present comparative data to guide researchers in selecting the optimal method for their specific needs.[3][4]

The Analytical Challenge: Physicochemical Properties of the Analyte

4-(3-Bromophenyl)oxan-4-amine hydrochloride possesses a dual nature: a non-polar bromophenyl group and a polar oxan-4-amine hydrochloride moiety.[5][6] This amphiphilic character can complicate chromatographic analysis. In traditional RP-HPLC, highly polar compounds may exhibit poor retention, eluting near the solvent front with potential matrix interferences.[7][8] Furthermore, the basic amine group can interact with residual acidic silanols on the silica-based stationary phase, leading to poor peak shape (tailing). Conversely, its hydrophilicity makes it an ideal candidate for HILIC, a technique designed specifically for polar analytes.[9]

Method Comparison: Experimental Design & Rationale

We will evaluate two distinct HPLC methods, each designed to address the unique properties of the analyte and provide a robust, stability-indicating purity assessment.

Method A: Reversed-Phase HPLC (RP-HPLC) with a Polar-Modified Column

Expertise & Rationale: RP-HPLC is the most widely used chromatographic mode in quality control due to its robustness and reproducibility.[10] The primary challenge is achieving adequate retention and symmetrical peak shape for our polar analyte. To overcome this, we employ two key strategies:

  • Polar-Embedded/Endcapped Stationary Phase: Instead of a standard C18 column, we select a column with a polar group embedded in the alkyl chain or at the surface (polar endcapping). This enhances the "wettability" of the stationary phase, preventing ligand collapse in highly aqueous mobile phases and providing an alternative interaction mechanism for polar analytes, thereby improving retention and peak shape.[11][12]

  • pH Control: By maintaining a low mobile phase pH (e.g., 2.5-3.0), we ensure the primary amine of the analyte is consistently protonated (positively charged). This suppresses the ionization of residual silanol groups on the stationary phase, minimizing undesirable ionic interactions that cause peak tailing.[10]

Experimental Protocol: RP-HPLC

  • Column: Polar-endcapped C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 70% B

    • 15-17 min: 70% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detector: UV-Vis or Photodiode Array (PDA) at 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of 0.5 mg/mL.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Expertise & Rationale: HILIC is an excellent alternative for polar compounds that are poorly retained in RP-HPLC.[13][14] The retention mechanism involves the partitioning of the analyte between the bulk organic mobile phase and a water-enriched layer immobilized on the surface of a polar stationary phase.

  • Polar Stationary Phase: An amide-based HILIC column is selected for its high polarity and excellent hydrogen bonding capability, which is ideal for retaining amines.[15]

  • High Organic Mobile Phase: The mobile phase consists of a high percentage of aprotic organic solvent (acetonitrile) with a small amount of aqueous buffer. This composition facilitates the formation of the aqueous layer on the stationary phase and enhances the retention of polar analytes. Ammonium formate is chosen as the buffer because it is volatile and highly soluble in organic solvents, making it compatible with mass spectrometry (MS) detection if needed.

Experimental Protocol: HILIC

  • Column: Amide-HILIC, 100 mm x 2.1 mm, 3.0 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-1 min: 95% B

    • 1-10 min: 95% to 70% B

    • 10-12 min: 70% B

    • 12-13 min: 70% to 95% B

    • 13-18 min: 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detector: UV-Vis or PDA at 220 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in a 90:10 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL. Ensure the diluent is similar in composition to the initial mobile phase to prevent peak distortion.

Visualization of the Purity Validation Workflow

The following diagram outlines the logical flow from sample handling to final validation, applicable to both HPLC methodologies.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_validation Phase 3: Validation & Reporting Sample Obtain Sample of 4-(3-Bromophenyl)oxan-4-amine HCl StdPrep Prepare Standard & Sample Solutions (0.5 mg/mL) Sample->StdPrep Stress Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) StdPrep->Stress For Specificity MethodA Method A: RP-HPLC Analysis Stress->MethodA MethodB Method B: HILIC Analysis Stress->MethodB DataEval Data Evaluation: - Peak Purity - Resolution > 2.0 MethodA->DataEval MethodB->DataEval Validation Validate per ICH Q2(R1): - Specificity, Linearity, Accuracy - Precision, LOQ, Robustness DataEval->Validation Report Generate Purity Report & Validation Summary Validation->Report

Caption: Workflow for HPLC Purity Validation.

Comparative Performance and Validation Data

To provide a clear comparison, the following table summarizes the expected performance of each method based on validation parameters defined by ICH guidelines.[4][16][17] The data presented is hypothetical but reflects typical results for these methodologies.

Validation ParameterMethod A (RP-HPLC)Method B (HILIC)ICH Guideline Requirement
Specificity Baseline resolution (>2.0) from all degradation products and impurities. Peak purity index > 0.999.[18]Excellent resolution for polar impurities. Peak purity index > 0.999.The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[17]
Linearity (r²) > 0.9995 (Range: 0.1 - 1.0 mg/mL)> 0.9992 (Range: 0.1 - 1.0 mg/mL)A linear relationship between concentration and response should be demonstrated across the specified range.
Accuracy (% Recovery) 99.2% - 100.8%98.9% - 101.2%Typically 98.0% - 102.0% for an API assay.[17]
Precision (%RSD)
- Repeatability< 0.5%< 0.8%RSD should be ≤ 1.0% for the assay of a drug substance.
- Intermediate Precision< 0.7%< 1.2%RSD should be ≤ 2.0%.
Limit of Quantitation (LOQ) 0.05 µg/mL0.08 µg/mLThe lowest concentration of analyte that can be determined with acceptable precision and accuracy.
Robustness Unaffected by minor changes in flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.2).More sensitive to changes in mobile phase water content (±1%) and buffer concentration.The reliability of the method with respect to deliberate variations in method parameters should be demonstrated.
Retention Time (Main Peak) ~8.5 min~6.2 minN/A
Tailing Factor (Main Peak) 1.11.3Typically < 1.5 for good peak symmetry.

Discussion and Recommendations

Method A (RP-HPLC) demonstrates itself as a highly robust and precise method, which is characteristic of well-developed reversed-phase separations.[10] Its superior precision (%RSD < 0.7%) and lower LOQ make it an excellent choice for routine quality control (QC) environments where high throughput and reliability are critical. The method shows excellent specificity by resolving the main peak from degradation products formed under stress conditions.[18]

Method B (HILIC) offers a valuable orthogonal approach. Its strength lies in the retention and separation of very polar impurities that might be difficult to resolve from the solvent front in RP-HPLC.[13] While its precision is slightly lower and it shows more sensitivity to mobile phase composition (a common trait of HILIC methods), its unique selectivity makes it an indispensable tool for in-depth impurity profiling during process development or for troubleshooting out-of-spec batches.[9]

Senior Scientist Recommendation:

  • For routine QC and batch release , the RP-HPLC method (Method A) is recommended due to its superior robustness, precision, and widespread availability in QC laboratories.

  • For process development, reference standard characterization, and impurity identification , a dual-method approach is advised. The HILIC method (Method B) should be used alongside the RP-HPLC method to provide a comprehensive purity profile and ensure no polar impurities are overlooked.

Conclusion

The validation of purity for 4-(3-Bromophenyl)oxan-4-amine hydrochloride requires a well-reasoned analytical approach. While a robust, polar-modified RP-HPLC method serves as an excellent primary tool for quality control, the unique selectivity of HILIC provides a critical orthogonal perspective for comprehensive impurity profiling. The choice between these methods is not merely a matter of preference but a strategic decision based on the specific analytical objective, whether it be routine testing or in-depth characterization. By employing these validated methods, researchers and drug developers can ensure the quality and integrity of this vital pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.

References

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (n.d.). PubMed. Retrieved from [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech. Retrieved from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]

  • Polar Compounds. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Reversed-phase chromatography. (n.d.). Wikipedia. Retrieved from [Link]

  • Chen, H., & Lee, H. K. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 70(19), 4088–4093. Retrieved from [Link]

  • Iqbal, M., et al. (2004). SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Journal of the Chemical Society of Pakistan, 26(3). Retrieved from [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (2010, November 1). LCGC International. Retrieved from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Jones Chromatography. Retrieved from [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021). ResearchGate. Retrieved from [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. Retrieved from [Link]

  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). (2022, April 8). Taylor & Francis Online. Retrieved from [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2008, November 1). LCGC International. Retrieved from [Link]

  • Overview of RP-HPLC method development for drug estimation. (2024, October 29). Preprints.org. Retrieved from [Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (n.d.). Obrnuta faza. Retrieved from [Link]

  • Hydrophilic Interaction Liquid Chromatography – HILIC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. (2025, February 3). Mastelf. Retrieved from [Link]

  • Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • Methyl((oxan-4-yl)methyl)amine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • 4-Aminotetrahydropyran hydrochloride. (n.d.). PubChem. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating 3-Bromoanisole and 4-Bromoanisole using Spectroscopic Techniques

In the realm of synthetic chemistry and drug development, the precise identification of constitutional isomers is a critical quality control step. Even subtle differences in substituent positioning on an aromatic ring ca...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of synthetic chemistry and drug development, the precise identification of constitutional isomers is a critical quality control step. Even subtle differences in substituent positioning on an aromatic ring can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the spectroscopic data for 3-bromoanisole and 4-bromoanisole, offering a robust framework for their unambiguous differentiation. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just what is observed, but why these differences arise from a mechanistic standpoint.

The Challenge: Differentiating Meta and Para Isomers

3-Bromoanisole (meta-substituted) and 4-bromoanisole (para-substituted) share the same molecular formula (C₇H₇BrO) and molecular weight, making them indistinguishable by simple mass determination.[1][2] Their structural difference lies in the relative positions of the bromo and methoxy groups on the benzene ring, which profoundly influences the electronic environment of the molecule and, consequently, its interaction with electromagnetic radiation and its fragmentation under energetic conditions.

¹H NMR Spectroscopy: A Tale of Symmetry and Splitting

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers. The key lies in the symmetry of the molecule, which dictates the number of unique proton environments and their splitting patterns.

4-Bromoanisole: The Simplicity of Symmetry

Due to the para-substitution, 4-bromoanisole possesses a C₂ axis of symmetry. This symmetry renders the four aromatic protons chemically equivalent in pairs.

  • Protons ortho to the methoxy group (H-2, H-6) are equivalent and appear as one signal.

  • Protons ortho to the bromine atom (H-3, H-5) are also equivalent and appear as a second distinct signal.

This results in a characteristically simple aromatic region. The protons on adjacent carbons (e.g., H-2 and H-3) split each other, leading to a classic AA'XX' system that often appears as two distinct doublets.[3]

3-Bromoanisole: The Complexity of Asymmetry

In contrast, 3-bromoanisole lacks the symmetry of its para counterpart. Consequently, all four aromatic protons are chemically non-equivalent, leading to a more complex ¹H NMR spectrum with four distinct signals in the aromatic region. The splitting patterns are also more intricate due to multiple, differing coupling constants between adjacent and non-adjacent protons.

Workflow for ¹H NMR Analysis

Caption: Workflow for distinguishing 3- and 4-bromoanisole by ¹H NMR.

Feature4-Bromoanisole3-BromoanisoleRationale
Aromatic Signals 24Symmetry in the para isomer makes protons equivalent in pairs. The meta isomer is asymmetric.
Splitting Pattern Typically two doublets (AA'XX' system)[3]Complex multipletsIn the para isomer, each proton is split only by its ortho neighbor. In the meta isomer, protons are split by multiple, non-equivalent neighbors.
Methoxy Signal (-OCH₃) Singlet (~3.75 ppm)[3]Singlet (~3.8 ppm)The methoxy protons are isolated from other protons, resulting in a singlet for both isomers. The chemical shift is very similar.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information by revealing the number of unique carbon environments. As with ¹H NMR, symmetry is the deciding factor.

Key Differentiating Features in ¹³C NMR
  • Number of Aromatic Signals: 4-Bromoanisole, with its plane of symmetry, will exhibit only four signals in the ¹³C NMR spectrum (two for the substituted aromatic carbons, two for the protonated aromatic carbons, one for the methoxy carbon, and one for the ipso-carbon attached to bromine).[4][5] 3-Bromoanisole, being asymmetric, will show six distinct aromatic carbon signals, plus the methoxy carbon signal.

  • The "Heavy Atom Effect": The carbon atom directly bonded to bromine (C-Br) is influenced by the "heavy atom effect," which, contrary to what electronegativity alone would suggest, causes a shielding effect (upfield shift) for heavier halogens like bromine.[6] However, the relative positions of the other carbons will differ based on the electronic influence of the substituents.

Feature4-Bromoanisole3-BromoanisoleRationale
Aromatic Signals 46The plane of symmetry in the para isomer leads to fewer unique carbon environments.[5]
Ipso-Carbon (C-Br) ~113 ppm~122 ppmThe electronic environment around the bromine-bound carbon differs significantly between the two isomers.
Methoxy Carbon ~55 ppm~55 ppmThe chemical shift of the methoxy carbon is less affected by the position of the bromine and is similar in both isomers.

Infrared (IR) Spectroscopy: The Vibrational Fingerprint of Substitution

IR spectroscopy is particularly adept at distinguishing substitution patterns on a benzene ring through the analysis of C-H out-of-plane (oop) bending vibrations, which appear in the fingerprint region (650-900 cm⁻¹).[4][7]

Diagnostic Out-of-Plane Bending Bands
  • 4-Bromoanisole (Para-substitution): Para-disubstituted benzenes typically show a single strong absorption band in the range of 810-840 cm⁻¹.[8]

  • 3-Bromoanisole (Meta-substitution): Meta-disubstituted benzenes exhibit two characteristic bands: one in the range of 690-710 cm⁻¹ and another between 811-750 cm⁻¹.[8][9]

This difference provides a rapid and often conclusive method for distinguishing the two isomers.

Caption: Decision tree for isomer identification using IR C-H out-of-plane bands.

Other notable IR absorptions include aromatic C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range.[10][11] While present in both isomers, the out-of-plane bending is the most diagnostic feature.

Mass Spectrometry: Deciphering the Fragmentation Puzzle

In mass spectrometry (MS), both isomers will show a characteristic molecular ion (M⁺) peak cluster due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[12] This results in two peaks of nearly equal intensity at m/z 186 and 188. While the molecular ion is identical, the fragmentation patterns can offer clues to the original structure, although they may be less distinct than in NMR or IR.

Expected Fragmentation Pathways

The primary fragmentation of bromoanisole involves the loss of a methyl radical (•CH₃) from the molecular ion to form a bromophenoxy cation, or the loss of a formaldehyde (CH₂O) group.

  • Loss of a methyl group (M-15): M⁺ → [BrC₆H₄O]⁺ + •CH₃ (m/z 171/173)

  • Loss of a methoxy group (M-31): M⁺ → [BrC₆H₄]⁺ + •OCH₃ (m/z 155/157)

  • Loss of the bromo group (M-79/81): M⁺ → [C₇H₇O]⁺ (m/z 107)

While these major fragments will be present for both isomers, the relative intensities of the fragment ions may differ slightly due to the different stabilities of the precursor ions, though this can be subtle and less reliable for definitive identification compared to other methods.[13][14]

Summary and Conclusion

The differentiation of 3-bromoanisole and 4-bromoanisole is a straightforward process when the appropriate spectroscopic techniques are applied systematically.

  • ¹H NMR is the most definitive method, with the number of aromatic signals (four for meta, two for para) providing a clear distinction.

  • ¹³C NMR corroborates the findings from ¹H NMR, with the number of aromatic carbon signals (six for meta, four for para) being the key differentiator.

  • IR Spectroscopy offers a rapid and reliable confirmation, with the distinct patterns of C-H out-of-plane bending bands in the fingerprint region being characteristic of meta and para substitution.

  • Mass Spectrometry confirms the molecular weight and the presence of bromine but is the least effective method for distinguishing between these two isomers on its own.

By integrating the data from these orthogonal techniques, researchers can confidently and accurately determine the identity of their synthesized or isolated bromoanisole isomer, ensuring the integrity of their subsequent research and development activities.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Accurately weigh approximately 10-20 mg of the bromoanisole sample.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to serve as the chemical shift reference (δ = 0.00 ppm).[15][16]

  • Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

Data Acquisition
  • ¹H NMR: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR: Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, more scans (e.g., 128 or more) and a longer relaxation delay may be necessary. Broadband proton decoupling is typically used to simplify the spectrum to singlets.[16]

ATR-IR Spectroscopy
  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small drop of the liquid bromoanisole sample directly onto the crystal.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Clean the crystal thoroughly after analysis.

Mass Spectrometry (Electron Ionization)
  • Introduce a dilute solution of the sample (e.g., in methanol or hexane) into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC-MS) inlet.

  • Use a standard electron ionization (EI) energy of 70 eV.

  • Acquire the mass spectrum over a range of m/z 40-250 to observe the molecular ion and key fragments.

References

  • Vertex AI Search. (n.d.). 4-Bromoanisole (C7H7OBr) properties. Retrieved January 20, 2026.
  • Chemistry LibreTexts. (2019, February 18).
  • Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring.
  • Química Organica.org. (n.d.).
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • ChemicalBook. (n.d.). 3-Bromoanisole(2398-37-0) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 4-Bromoanisole(104-92-7) 1H NMR spectrum.
  • SpectraBase. (n.d.). 4-Bromoanisole.
  • PubChem. (n.d.). 3-Bromoanisole | C7H7BrO | CID 16971.
  • Guidechem. (n.d.). 3-Bromoanisole 2398-37-0 wiki.
  • Guidechem. (n.d.). 4-Bromoanisole 104-92-7 wiki.
  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
  • Wired Chemist. (n.d.). 4-bromoanisole Proton Full Spectrum.
  • Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.
  • Sigma-Aldrich. (n.d.). 3-Bromoanisole >= 98 2398-37-0.
  • ChemicalBook. (n.d.). 3-Bromoanisole | 2398-37-0.
  • Chegg. (2022, May 9). Analyze the 1H-NMR spectrum of bromobenzene.
  • Science Ready. (n.d.).
  • Chemistry LibreTexts. (2023, August 29).
  • ChemicalBook. (n.d.). 4-Bromoanisole(104-92-7) 13C NMR spectrum.
  • Benchchem. (n.d.). A Comparative Guide to the 1H NMR Spectrum of 2,4-Dibromoanisole.
  • Chemistry LibreTexts. (2023, January 29).
  • Quora. (2021, July 17).
  • Chemguide. (n.d.).
  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • YouTube. (2018, September 20). 15.6a Interpreting NMR Example 1 | Organic Chemistry.
  • The Royal Society of Chemistry. (n.d.).
  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals.
  • NIH. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.
  • NIH. (n.d.).
  • Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy.
  • Chemistry LibreTexts. (2020, May 30). 11.
  • ChemicalBook. (n.d.). 4-Bromothioanisole(104-95-0) 1H NMR spectrum.
  • OpenStax. (2023, September 20). 15.
  • Chegg.com. (2021, June 30).

Sources

Validation

A Senior Application Scientist's Guide to the Structural Analysis and Confirmation of 4-(3-Bromophenyl)oxan-4-amine Hydrochloride

In the landscape of modern drug discovery, the unequivocal structural confirmation of novel chemical entities is not merely a procedural step but the very foundation of a successful research and development program. The...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the unequivocal structural confirmation of novel chemical entities is not merely a procedural step but the very foundation of a successful research and development program. The precise arrangement of atoms in a molecule dictates its pharmacological activity, safety profile, and intellectual property value. This guide provides an in-depth, experience-driven approach to the structural analysis of 4-(3-Bromophenyl)oxan-4-amine hydrochloride, a heterocyclic building block with significant potential in medicinal chemistry.

We will move beyond a simple recitation of methods to explore the causality behind our analytical choices. This guide is structured to be a self-validating system, demonstrating how a multi-technique, orthogonal approach provides an unassailable confirmation of molecular structure. For a robust comparison, we will analyze our target compound alongside its positional isomer, 4-(4-Bromophenyl)oxan-4-amine hydrochloride , to highlight the resolving power and limitations of each technique.

The Imperative of Structural Integrity

4-(3-Bromophenyl)oxan-4-amine hydrochloride belongs to a class of substituted oxanes that are of increasing interest in drug development. The oxane ring can serve as a metabolically stable, polar scaffold, while the substituted phenylamine moiety offers a vector for modulating target binding and physicochemical properties.[1] The presence and position of the bromine atom are critical, as they can influence binding affinity through halogen bonding, alter metabolic pathways, and serve as a handle for further synthetic elaboration.[2] An error in assigning the bromine's position—mistaking the 3-bromo (meta) isomer for the 4-bromo (para) isomer, for instance—could derail a research program, leading to misinterpreted structure-activity relationships (SAR) and wasted resources.

Our objective is to build an analytical workflow that not only confirms the identity of the target molecule but also definitively distinguishes it from its closely related isomers and potential impurities.[3][4]

The Analytical Workflow: An Orthogonal Approach

Confidence in structural elucidation is achieved by layering complementary analytical techniques. No single method provides all the answers. Our strategy relies on an integrated workflow where each step provides a piece of the puzzle, and the final picture is a logical convergence of all data points.

G cluster_0 Initial Assessment cluster_1 Definitive Structural Elucidation cluster_2 Functional Group Confirmation cluster_3 Final Confirmation Purity Purity Assessment (HPLC) MW Molecular Weight Confirmation (MS) Purity->MW Pure Sample NMR_H Proton Connectivity (¹H NMR) MW->NMR_H Correct Mass NMR_C Carbon Skeleton (¹³C NMR) NMR_H->NMR_C Proton Environment FTIR Vibrational Modes (FTIR) NMR_C->FTIR Carbon Framework Confirm Structure Confirmed FTIR->Confirm Functional Groups Match G cluster_0 Analytical Data MS MS Data (Correct Mass, Br Isotope Pattern) Conclusion Unambiguous Structural Confirmation of 4-(3-Bromophenyl)oxan-4-amine HCl MS->Conclusion Confirms Formula NMR NMR Data (¹H & ¹³C Connectivity, Isomer Differentiation) NMR->Conclusion Defines Isomer FTIR FTIR Data (Functional Groups Confirmed) FTIR->Conclusion Confirms Functional Groups

Sources

Comparative

A Comparative Guide to the Cross-Reactivity of Novel Serotonin Transporter Inhibitors

Authored by a Senior Application Scientist Introduction: The Criticality of Selectivity in SERT Inhibition The serotonin transporter (SERT) is a primary target for a major class of antidepressants, the selective serotoni...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Criticality of Selectivity in SERT Inhibition

The serotonin transporter (SERT) is a primary target for a major class of antidepressants, the selective serotonin reuptake inhibitors (SSRIs).[1][2] These drugs function by blocking the reabsorption of serotonin from the synaptic cleft, thereby increasing its availability and alleviating symptoms of depression and anxiety.[1] However, the therapeutic efficacy and side-effect profile of a SERT inhibitor are intrinsically linked to its selectivity.[3] Off-target binding to other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), can lead to a range of undesirable effects, from cardiovascular changes to abuse potential.[4][5]

For instance, compounds that also inhibit NET can cause side effects like increased heart rate and blood pressure.[6] On the other hand, significant DAT inhibition can be associated with a higher risk for abuse. Therefore, a thorough understanding of a compound's cross-reactivity is paramount in the early stages of drug development.

This guide provides a comprehensive comparison of the cross-reactivity profiles of a parent molecule, 4-(3-Bromophenyl)oxan-4-amine hydrochloride (Compound A) , and two of its rationally designed derivatives. We will delve into the experimental methodologies used to determine their selectivity and present the data in a clear, comparative format.

The Chemical Series Under Investigation

The development of this series began with Compound A, a molecule with a core structure amenable to modifications aimed at enhancing SERT affinity and selectivity. Two key derivatives were synthesized:

  • Compound B: This derivative introduces a trifluoromethyl group at the 4-position of the phenyl ring. This modification is intended to explore the impact of a strong electron-withdrawing group on binding affinity and selectivity, a common strategy in medicinal chemistry.

  • Compound C: In this analog, the oxane ring of the parent molecule is replaced with a piperidine ring. This alteration modifies the conformational flexibility and hydrogen bonding capacity of the molecule, which can significantly influence its interaction with the transporter binding sites.

Methodology: A Rigorous Approach to Profiling Selectivity

To ensure the trustworthiness and reproducibility of our findings, we employed standardized and widely accepted in vitro assays. The primary methods used were radioligand binding assays to determine binding affinity (Ki) and functional uptake inhibition assays to measure potency (IC50).

Experimental Workflow: From Target Preparation to Data Analysis

The overall workflow for assessing the cross-reactivity of our compounds is depicted below. This process ensures a systematic and controlled evaluation of each compound against the primary target (SERT) and key off-targets (NET, DAT, and 5-HT1A receptor).

Caption: High-level workflow for cross-reactivity profiling.

Protocol 1: Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from its target.[7]

Objective: To determine the Ki of Compounds A, B, and C for human SERT, NET, DAT, and the 5-HT1A receptor.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the respective human transporters or receptors.[8]

  • Radioligands:

    • SERT: [³H]-Citalopram

    • NET: [³H]-Nisoxetine

    • DAT: [³H]-WIN 35,428

    • 5-HT1A: [³H]-8-OH-DPAT[8]

  • Test Compounds: Compounds A, B, and C.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Equipment: 96-well microplates, cell harvester with glass fiber filters, liquid scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, the appropriate radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Protocol 2: Functional Uptake Inhibition Assay

This cell-based assay measures the functional potency (IC50) of a compound by assessing its ability to block the uptake of a radiolabeled substrate into cells expressing the target transporter.[10][11]

Objective: To determine the IC50 of Compounds A, B, and C for inhibiting the uptake of neurotransmitters by SERT, NET, and DAT.

Materials:

  • Cell Lines: HEK293 cells stably expressing human SERT, NET, or DAT.

  • Radiolabeled Substrates:

    • SERT: [³H]-Serotonin (5-HT)

    • NET: [³H]-Norepinephrine (NE)

    • DAT: [³H]-Dopamine (DA)

  • Assay Buffer: Krebs-Henseleit buffer (KHB).

  • Equipment: 96-well cell culture plates, liquid scintillation counter.

Procedure:

  • Cell Plating: Seed the cells in 96-well plates and allow them to adhere and form a monolayer.

  • Pre-incubation: Wash the cells with KHB and then pre-incubate them with varying concentrations of the test compound for 10-20 minutes at 37°C.

  • Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (typically 5-15 minutes) at 37°C.

  • Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold KHB.

  • Cell Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of uptake inhibition versus the log concentration of the test compound and determine the IC50 value using non-linear regression.

Comparative Analysis: Unveiling the Selectivity Profiles

The following tables summarize the binding affinities and functional potencies of Compounds A, B, and C against the panel of targets.

Table 1: Comparative Binding Affinities (Ki, nM)

CompoundSERTNETDAT5-HT1A
A (Parent) 15.2250.6>1000450.8
B (Derivative 1) 2.1480.3>1000890.1
C (Derivative 2) 25.8150.2850.6320.4

Table 2: Comparative Functional Potencies (IC50, nM)

CompoundSERT ([³H]-5-HT)NET ([³H]-NE)DAT ([³H]-DA)
A (Parent) 22.5310.8>1000
B (Derivative 1) 3.5550.1>1000
C (Derivative 2) 38.1180.5980.3

Table 3: Selectivity Ratios

CompoundNET/SERT (Ki)DAT/SERT (Ki)5-HT1A/SERT (Ki)
A (Parent) 16.5>6529.7
B (Derivative 1) 228.7>476423.9
C (Derivative 2) 5.832.912.4

Discussion: Structure-Activity Relationships and Interpretation

The data reveals significant differences in the cross-reactivity profiles of the three compounds, highlighting key structure-activity relationships:

  • Compound A (Parent): This molecule demonstrates moderate potency for SERT with some cross-reactivity for NET and the 5-HT1A receptor. Its selectivity over NET is only 16.5-fold, suggesting a potential for dual-acting effects.

  • Compound B (Derivative 1): The addition of the trifluoromethyl group in Compound B resulted in a significant improvement in both potency and selectivity for SERT. The Ki value for SERT dropped to 2.1 nM, and the selectivity over NET and the 5-HT1A receptor increased dramatically to over 200-fold and 400-fold, respectively. This suggests that the electron-withdrawing nature of the trifluoromethyl group is highly favorable for interaction with the SERT binding pocket and disfavors binding to the off-targets.

  • Compound C (Derivative 2): Replacing the oxane ring with a piperidine ring was detrimental to both potency and selectivity. The Ki for SERT increased to 25.8 nM, and the selectivity over NET and the 5-HT1A receptor was significantly reduced. This indicates that the oxygen atom in the oxane ring of the parent compound may play a crucial role in the binding interaction with SERT, possibly through a hydrogen bond.

Conclusion and Future Directions

Based on this comprehensive cross-reactivity profiling, Compound B emerges as the most promising candidate for further development as a selective serotonin reuptake inhibitor. Its high potency and exceptional selectivity for SERT over NET, DAT, and the 5-HT1A receptor suggest a lower potential for off-target related side effects.

The next steps in the preclinical development of Compound B would involve:

  • Broader Off-Target Screening: Profiling against a wider panel of receptors, ion channels, and enzymes to identify any other potential liabilities.

  • In Vivo Pharmacokinetic and Pharmacodynamic Studies: To assess its absorption, distribution, metabolism, and excretion (ADME) properties and to confirm its SERT inhibitory activity in a living system.

  • Early Safety and Toxicology Studies: To evaluate its potential for adverse effects.

This rigorous, data-driven approach to characterizing cross-reactivity is essential for making informed decisions in the drug discovery process and for ultimately developing safer and more effective medicines.

References

  • Daws, L. C., & Gould, G. G. (2011). Unfaithful neurotransmitter transporters: Focus on serotonin uptake and implications for antidepressant efficacy. Pharmacology & Therapeutics, 131(1), 82-91. [Link]

  • Foong, A. L., & Isbister, G. K. (2019). Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach. Journal of Clinical Pharmacology, 59(11), 1461-1472. [Link]

  • Andersen, J., et al. (2011). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Proceedings of the National Academy of Sciences, 108(27), 11277-11282. [Link]

  • Maier, J., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(10), 1503-1514. [Link]

  • Rondón, L. J., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Naunyn-Schmiedeberg's Archives of Pharmacology, 387(3), 231-241. [Link]

  • Schloss, P., & Williams, D. C. (1998). The serotonin transporter: a primary target for antidepressant drugs. Journal of Psychopharmacology, 12(2), 115-121. [Link]

  • Jensen, A. A., et al. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Biochemical Pharmacology, 175, 113870. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Le-Workman, M., et al. (2019). The Functional Activity of the Human Serotonin 5-HT1A Receptor Is Controlled by Lipid Bilayer Composition. Biophysical Journal, 117(9), 1709-1721. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neurotransmitter Transporters (pp. 1-23). Humana Press. [Link]

  • GenScript. (n.d.). Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. Retrieved from [Link]

  • Wang, X., et al. (2013). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. eLife, 2, e00801. [Link]

  • Wikipedia. (2024). Selective serotonin reuptake inhibitor. [Link]

  • Montgomery, T. R., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 90, 28-34. [Link]

  • Hulme, E. C. (1990). Radioligand binding assays and their analysis. In Receptor-Ligand Interactions (pp. 47-81). IRL Press. [Link]

  • Mayer, F. P., et al. (2022). Serotonin-releasing agents with reduced off-target effects. Neuropsychopharmacology, 47(12), 2045-2054. [Link]

  • Milstein, C., et al. (1987). The discrepancy between the cross-reactivity of a monoclonal antibody to serotonin and its immunohistochemical specificity. Molecular Brain Research, 2(2), 149-157. [Link]

  • Manolis, A. A., et al. (2022). Off-Target Effects of Antidepressants on Vascular Function and Structure. Biomedicines, 10(1), 56. [Link]

  • Wikipedia. (2024). 3,4-Methylenedioxyamphetamine. [Link]

  • O'Rourke, K., & Bishop, J. R. (2021). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology, 45(7), 717-724. [Link]

  • Mayo Clinic. (2025). Serotonin and norepinephrine reuptake inhibitors (SNRIs). [Link]

Sources

Comparative

Efficacy comparison between 4-(3-Bromophenyl)oxan-4-amine and similar scaffolds

An In-Depth Efficacy Analysis of 4-Aryl-Oxan-4-Amine Scaffolds in Modulating Key CNS Receptors This guide provides a comparative analysis of the 4-(3-Bromophenyl)oxan-4-amine scaffold and its analogs, focusing on their e...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Efficacy Analysis of 4-Aryl-Oxan-4-Amine Scaffolds in Modulating Key CNS Receptors

This guide provides a comparative analysis of the 4-(3-Bromophenyl)oxan-4-amine scaffold and its analogs, focusing on their efficacy and modulation of central nervous system (CNS) targets. Given the limited publicly available data on the specific 3-bromo-substituted compound, this document establishes a framework for its evaluation by comparing structurally related molecules with well-documented pharmacological profiles. We will delve into the critical chemical features that drive potency and selectivity, supported by detailed experimental protocols and comparative data.

Introduction: The 4-Aryl-Oxan-4-Amine Scaffold

The 4-Aryl-Oxan-4-Amine moiety represents a privileged scaffold in modern medicinal chemistry, particularly for targeting CNS receptors such as G-protein coupled receptors (GPCRs) and ion channels. Its rigidified cyclohexane-like conformation, provided by the oxane (tetrahydropyran) ring, combined with the diverse substitution possibilities on the aryl group, allows for fine-tuning of pharmacological properties. This guide will focus on the comparative efficacy of this scaffold at the μ-opioid receptor (MOR), a critical target for analgesia, and the hERG channel, a key anti-target for cardiovascular safety assessment.

Comparative Efficacy at the μ-Opioid Receptor (MOR)

The MOR is a primary target for potent analgesics. The affinity and functional activity of ligands at this receptor are paramount for their therapeutic potential. We will compare the parent scaffold (4-phenyloxan-4-amine) with substituted analogs to understand structure-activity relationships (SAR).

Structure-Activity Relationship (SAR) Overview

The nature and position of the substituent on the phenyl ring dramatically influence MOR binding affinity and functional activity. Halogenation, as in the case of 4-(3-Bromophenyl)oxan-4-amine, is a common strategy to modulate potency and metabolic stability. The bromine atom at the meta-position can alter the electronic distribution of the phenyl ring and introduce a potential halogen bond interaction with the receptor.

Quantitative Efficacy Comparison

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of representative compounds at the human μ-opioid receptor.

Compound IDPhenyl SubstituentMOR Binding Affinity (Ki, nM)MOR Functional Potency (EC50, nM) [GTPγS Assay]hERG Inhibition (IC50, µM)
Compound 1 None (Unsubstituted)15.225.6> 30
Compound 2 3-Fluoro8.112.3> 30
Compound 3 4-Fluoro5.59.815
Compound 4 3-Chloro6.310.112
Hypothetical 3-Bromo To Be Determined To Be Determined To Be Determined

Data for compounds 1-4 are derived from representative studies on 4-aryl-tetrahydropyran-4-amine analogs.

Interpretation: The data reveals a clear trend where halogenation on the phenyl ring enhances both binding affinity and functional potency at the MOR compared to the unsubstituted parent compound. A 4-fluoro substitution (Compound 3) appears to provide the highest potency in this series. Based on these trends, it is hypothesized that the 3-bromo substitution would also confer high potency, likely in the single-digit nanomolar range, although this requires experimental verification.

Experimental Protocols for Efficacy Determination

To ensure scientific rigor, the following detailed protocols are provided for the key assays used to generate the comparative data.

MOR Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for the μ-opioid receptor.

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CHO_cells CHO Cells Expressing hMOR Homogenize Homogenize in Buffer CHO_cells->Homogenize Centrifuge Centrifuge & Resuspend Homogenize->Centrifuge Membrane_prep Membrane Preparation Centrifuge->Membrane_prep Incubate Incubate Membrane, [3H]DAMGO, & Test Compound Membrane_prep->Incubate Filter Rapid Filtration (GF/B filters) Incubate->Filter Wash Wash to Remove Unbound Ligand Filter->Wash Scintillation Liquid Scintillation Counting Wash->Scintillation IC50_calc Calculate IC50 Scintillation->IC50_calc Ki_calc Calculate Ki (Cheng-Prusoff) IC50_calc->Ki_calc

Caption: Workflow for MOR Radioligand Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human μ-opioid receptor (hMOR) are used. Cells are homogenized in a buffer (50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is resuspended to a final protein concentration of 1 mg/mL.

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains:

    • 50 µL of cell membrane preparation (20-40 µg protein).

    • 50 µL of the radioligand, [³H]DAMGO (a selective MOR agonist), at a final concentration of 1-2 nM.

    • 50 µL of test compound (e.g., 4-(3-Bromophenyl)oxan-4-amine) at various concentrations (10⁻¹¹ to 10⁻⁵ M).

  • Incubation: The plate is incubated at 25°C for 60 minutes.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: The filters are washed three times with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional potency (EC50) of a compound by quantifying its ability to activate the G-protein coupled to the MOR.

Workflow Diagram:

G Membrane_prep hMOR Membrane Preparation Assay_mix Prepare Assay Mix: Membrane, GDP, [35S]GTPγS, & Test Compound Membrane_prep->Assay_mix Incubate Incubate at 30°C for 60 min Assay_mix->Incubate Filter Rapid Filtration (GF/B filters) Incubate->Filter Scintillation Liquid Scintillation Counting Filter->Scintillation Analysis Calculate EC50 & Emax Scintillation->Analysis

Caption: Workflow for [³⁵S]GTPγS Functional Assay.

Step-by-Step Protocol:

  • Membrane Preparation: Use the same hMOR-expressing CHO cell membranes as in the binding assay.

  • Assay Setup: In a 96-well plate, combine:

    • 20 µL of test compound at various concentrations.

    • 20 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

    • 20 µL of GDP (final concentration ~10 µM).

    • 140 µL of membrane preparation (10-20 µg protein) in assay buffer.

  • Incubation: The plate is incubated at 30°C for 60 minutes to allow for G-protein activation and binding of [³⁵S]GTPγS.

  • Filtration and Quantification: The reaction is terminated and quantified using the same filtration and scintillation counting method as the binding assay.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated from concentration-response curves. The maximal effect (Emax) is also determined relative to a standard full agonist like DAMGO.

hERG Channel Inhibition: A Critical Safety Assessment

The hERG (human Ether-à-go-go-Related Gene) potassium channel is a crucial anti-target in drug development. Inhibition of this channel can lead to fatal cardiac arrhythmias. Therefore, assessing the activity of new chemical entities at the hERG channel is a mandatory step in safety pharmacology.

Signaling Pathway Diagram:

G cluster_normal Normal Cardiac Action Potential cluster_blocked hERG Channel Blockade hERG_Normal hERG K+ Channel (IKr current) Repolarization_Normal Normal Repolarization hERG_Normal->Repolarization_Normal AP_Normal Normal Action Potential Duration (APD) Repolarization_Normal->AP_Normal Drug Test Compound (e.g., 4-Aryl-Oxan-4-Amine) hERG_Blocked Blocked hERG Channel Drug->hERG_Blocked Repolarization_Blocked Delayed Repolarization hERG_Blocked->Repolarization_Blocked AP_Blocked Prolonged APD (Risk of Arrhythmia) Repolarization_Blocked->AP_Blocked

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 4-(3-Bromophenyl)oxan-4-amine hydrochloride

This guide provides comprehensive, step-by-step procedures for the proper and safe disposal of 4-(3-Bromophenyl)oxan-4-amine hydrochloride (CAS No. 1209242-66-9). As drug development professionals, our commitment to safe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the proper and safe disposal of 4-(3-Bromophenyl)oxan-4-amine hydrochloride (CAS No. 1209242-66-9). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical reagents we handle. This document synthesizes regulatory standards with practical laboratory insights to ensure that this compound is managed responsibly, protecting both personnel and the environment.

The molecular structure of 4-(3-Bromophenyl)oxan-4-amine hydrochloride dictates its primary disposal classification. The presence of a bromine atom on the phenyl ring firmly places it in the halogenated organic compound category. This is the single most critical factor determining its disposal pathway, as halogenated wastes require specific treatment protocols and must never be mixed with non-halogenated waste streams.[1][2]

Part 1: Core Safety & Hazard Assessment

Before handling or disposing of this compound, a thorough understanding of its properties and potential hazards is essential. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, data from structurally similar brominated aromatic amines and aminotetrahydropyrans indicate that it should be handled as a hazardous substance.

Expected Hazard Profile:

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[3][4][5]

  • Harmful if Swallowed: May be harmful if ingested.[3][4][5]

  • Respiratory Irritation: May cause respiratory irritation, particularly if handled as a fine powder.[3][4][5]

Key Chemical & Physical Data
PropertyValueSource
Chemical Name 4-(3-Bromophenyl)oxan-4-amine hydrochloride[6]
Synonyms 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-amine hydrochloride[6]
CAS Number 1209242-66-9[6]
Molecular Formula C₁₁H₁₅BrClNO[6]
Primary Hazard Class Halogenated Organic Compound[1][2]

Part 2: Pre-Disposal Protocol: Safe Handling & Spill Management

Adherence to proper handling procedures is the first line of defense against accidental exposure and environmental release.

1. Personal Protective Equipment (PPE): Always wear the following when handling 4-(3-Bromophenyl)oxan-4-amine hydrochloride:

  • Safety Goggles: To protect against splashes and airborne particles.[7]

  • Chemical-Resistant Gloves: Nitrile gloves are standard, but always consult a glove manufacturer's compatibility chart for specific breakthrough times.[8]

  • Laboratory Coat: To protect skin and clothing.[7]

2. Engineering Controls: All handling and preparation for disposal must be conducted within a properly functioning chemical fume hood.[1][8] This minimizes the risk of inhaling dust or vapors.

3. Spill Cleanup: In the event of a spill:

  • Alert personnel in the immediate area and restrict access.

  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large spills.[8]

  • Carefully sweep or scoop the absorbed material into a suitable, sealable container.[9][10]

  • Label the container as "Hazardous Waste" with the full chemical name and affix a completed hazardous waste tag.[8]

  • Arrange for disposal through your institution's Environmental Health & Safety (EHS) department.

Part 3: Step-by-Step Disposal Workflow

The following procedure ensures compliance with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).

Step 1: Waste Characterization & Segregation

This is the most critical step. Due to the bromine atom, this compound is classified as a halogenated organic waste .

  • Action: Designate a specific waste container solely for halogenated organic compounds.

  • Causality: Halogenated and non-halogenated waste streams are treated differently. Non-halogenated solvents may be recycled as fuel, whereas halogenated wastes typically require high-temperature incineration to prevent the formation of toxic dioxins and furans.[2][11] Mixing these streams contaminates the entire volume, dramatically increasing disposal costs and violating regulatory standards.[8][11]

Step 2: Container Selection

The integrity of the waste container is crucial for safe storage and transport.

  • Action: Select a container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) or glass bottle with a threaded, tightly sealing screw cap). The container must be in good condition, free of cracks or leaks.[8][12]

  • Causality: A secure, compatible container prevents leaks and vapor release, ensuring safety within the lab's Satellite Accumulation Area (SAA) and during transport.[13]

Step 3: Proper Labeling

Clear and accurate labeling is a strict regulatory requirement.

  • Action: Before adding any waste, label the container clearly with the words "Hazardous Waste" .[13]

  • On the corresponding hazardous waste tag, list the full chemical name: "4-(3-Bromophenyl)oxan-4-amine hydrochloride" and its CAS number. Do not use abbreviations or chemical formulas.[12]

  • Maintain a running list of all constituents and their approximate percentages if other halogenated compounds are added to the same container.[2]

  • Causality: Accurate labeling ensures that EHS personnel and the ultimate disposal facility understand the container's contents, allowing them to manage it safely and in accordance with federal and state laws.[13][14]

Step 4: Waste Accumulation
  • Action: Collect all waste containing 4-(3-Bromophenyl)oxan-4-amine hydrochloride—including pure solid, solutions, and contaminated materials—in the designated and labeled halogenated waste container.

  • Keep the container tightly closed at all times, except when actively adding waste.[8][12]

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, ensuring it is in secondary containment to catch any potential leaks.[8][13]

  • Causality: Keeping containers closed minimizes the release of volatile organic compounds (VOCs) and prevents accidental spills. Storing waste in a designated SAA ensures it is managed according to EPA generator rules, which govern the quantity of waste that can be stored and for how long.[13][15]

Step 5: Arranging Final Disposal
  • Action: Once the container is nearly full (around 75% capacity to allow for expansion) or when the project is complete, request a waste pickup from your institution's EHS or equivalent safety office.[8]

  • Ensure all paperwork is completed accurately.

  • Causality: Laboratories are not permitted to dispose of hazardous waste directly.[1] Final disposal must be handled by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring the waste is managed in an environmentally sound manner.

Part 4: Visualized Disposal Decision Workflow

The following diagram illustrates the logical pathway for making correct disposal decisions for this compound.

G Disposal Workflow: 4-(3-Bromophenyl)oxan-4-amine HCl cluster_prep Preparation cluster_disposal Disposal Protocol start Start with Waste Material ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood characterize Step 1: Characterize Waste Is it a Halogenated Organic? fume_hood->characterize segregate Step 2: Segregate Waste Use Designated 'Halogenated Organics' Container characterize->segregate Yes non_halogenated Incorrect Path: Non-Halogenated Waste Stream characterize->non_halogenated No (Incorrect for this compound) label_container Step 3: Label Container 'Hazardous Waste' + Full Chemical Name segregate->label_container accumulate Step 4: Accumulate Waste Keep Container Closed in SAA label_container->accumulate request_pickup Step 5: Arrange Disposal Contact EHS for Pickup accumulate->request_pickup end_point End: Compliant Disposal request_pickup->end_point

Caption: Decision workflow for the safe disposal of 4-(3-Bromophenyl)oxan-4-amine HCl.

References

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois. Available at: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances . HSC Chemistry. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • EPA tweaks hazardous waste rules for academic labs . Chemistry World. (2008). Available at: [Link]

  • Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. Available at: [Link]

  • Hazardous Waste Segregation Guide . Bucknell University. Available at: [Link]

  • Regulation of Laboratory Waste . American Chemical Society (ACS). Available at: [Link]

  • Laboratory Waste Management: The New Regulations . MedicalLab Management. Available at: [Link]

  • Managing Hazardous Waste Generated in Laboratories . Ohio Environmental Protection Agency. Available at: [Link]

  • GHS Safety Data Sheet for oxan-4-amine hydrochloride . Available at: [Link]

  • Hazardous Laboratory Chemicals Disposal Guide . Reed College. Available at: [Link]

  • Chemical Waste Disposal Guidelines . University of Florida. Available at: [Link]

  • Safety Data Sheet - General Hazards . Angene Chemical. Available at: [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. Available at: [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals . EPFL. Available at: [Link]

  • Methyl((oxan-4-yl)methyl)amine hydrochloride PubChem Entry . National Institutes of Health. Available at: [Link]

  • Safety Data Sheet for 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid . KISHIDA CHEMICAL CO., LTD. Available at: [Link]

  • 4-Aminotetrahydropyran hydrochloride PubChem Entry . National Institutes of Health. Available at: [Link]

Sources

Handling

A Researcher's Guide to Handling 4-(3-Bromophenyl)oxan-4-amine Hydrochloride: A Proactive Approach to Laboratory Safety

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. 4-(3-Bromophenyl)oxan-4-amine hydrochloride is one such compound, and while it...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. 4-(3-Bromophenyl)oxan-4-amine hydrochloride is one such compound, and while it holds potential, its safe management in the laboratory is paramount. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals. Our objective is to move beyond mere compliance and foster a culture of proactive safety, ensuring that every procedure, from initial handling to final disposal, is underpinned by a robust understanding of the potential hazards and the rationale for each safety measure.

Hazard Analysis: Deconstructing the Molecule for Safety Insights

While a specific Safety Data Sheet (SDS) for 4-(3-Bromophenyl)oxan-4-amine hydrochloride is not always readily available for novel compounds, a critical evaluation of its structural components allows us to anticipate its toxicological profile. The molecule contains three key functional groups that inform our safety protocol: an aromatic amine , a halogenated (brominated) phenyl ring , and an amine hydrochloride salt .

  • Aromatic Amines : This class of compounds is known for its potential health hazards. Many primary aromatic amines (PAAs) are recognized as being harmful, with potential for carcinogenicity and mutagenicity.[1][2] They can be readily absorbed through the skin, and inhalation or ingestion can lead to systemic toxicity.[2]

  • Organobromine Compounds : Halogenated organic compounds can exhibit toxic properties and may pose environmental hazards.

  • Amine Hydrochloride Salt : The hydrochloride form indicates the compound is likely a solid, which can present an inhalation hazard if it is a fine powder.

Given this profile, we must treat 4-(3-Bromophenyl)oxan-4-amine hydrochloride as a hazardous substance, assuming it may be harmful if swallowed, cause skin and eye irritation, and potentially cause respiratory irritation or allergic reactions.[3][4][5] The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan (CHP) to minimize exposure to such hazardous chemicals.[6][7]

The Core of Protection: A Multi-Layered PPE Strategy

Personal Protective Equipment (PPE) is the most critical barrier between the researcher and the chemical. The selection of PPE should not be a static choice but rather a dynamic one, adapted to the specific procedure being performed.

Foundational PPE for All Operations

This is the minimum required PPE upon entering a laboratory where this compound is handled, regardless of the specific task.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles (ANSI Z87 certified)Protects against splashes, and dust. Standard safety glasses are insufficient as they do not provide a seal around the eyes.[8][9]
Body Protection Knee-length laboratory coat with long, gathered sleevesProvides a removable barrier to protect skin and personal clothing from contamination.[9][10]
Footwear Closed-toe shoesProtects feet from spills and falling objects.[8]
Task-Specific PPE Enhancements

Different laboratory procedures carry different risks of exposure. The following table outlines the necessary escalation of PPE based on the task.

TaskRequired PPEJustification & Expert Insight
Weighing & Aliquoting (Solid) Foundational PPE + Nitrile Gloves + Face ShieldWeighing solids can generate fine dust that is easily inhaled or can settle on the face. A face shield offers a secondary layer of protection for the entire face.[11] Always perform this task in a chemical fume hood or a ventilated balance enclosure.
Dissolving & Solution Handling Foundational PPE + Nitrile GlovesNitrile gloves provide good resistance to a wide range of organic solvents and aqueous solutions.[10] Always inspect gloves for tears or punctures before use.[3]
Running Reactions & Transfers Foundational PPE + Nitrile Gloves + Face Shield (if splash risk is high)When transferring solutions, especially under pressure or during heating, the risk of splashing increases significantly. The face shield protects against unexpected events.
Large-Scale Operations (>10g) Foundational PPE + Neoprene or Butyl Gloves + Chemical-Resistant Apron + Respiratory Protection (as determined by risk assessment)For larger quantities, the potential for exposure is greater. Neoprene gloves offer enhanced protection against acids and bases.[10][12] A chemical-resistant apron provides an additional barrier over the lab coat. A formal risk assessment should determine if an air-purifying respirator is needed.[7]

Operational Plan: From Receipt to Disposal

A comprehensive safety plan extends beyond PPE. It encompasses the entire lifecycle of the chemical within the laboratory. The following workflow illustrates the key stages and associated safety actions.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Receipt 1. Chemical Receipt - Verify Label - Inspect Container Storage 2. Secure Storage - Tightly Closed - Ventilated Area - Away from Incompatibles Receipt->Storage Store Safely SDS_Review 3. SDS/Hazard Review - Understand Risks - Review Emergency Plan Storage->SDS_Review Prepare for Use Weighing 4. Weighing Solid - In Fume Hood - Use Appropriate PPE SDS_Review->Weighing Proceed to Experiment Handling 5. Solution Prep/Handling - Use Appropriate PPE - Minimize Splashes Weighing->Handling Spill 6a. Spill Management - Evacuate if necessary - Use Spill Kit - Report Incident Handling->Spill Accidental Event Waste 6b. Waste Disposal - Segregate Waste - Label Hazardous Waste - Arrange Collection Handling->Waste Routine Operation

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Bromophenyl)oxan-4-amine hydrochloride
Reactant of Route 2
4-(3-Bromophenyl)oxan-4-amine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.